Product packaging for Abienol(Cat. No.:)

Abienol

Cat. No.: B1230953
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-DHDCSXOGSA-N
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Description

Abienol, also known as this compound, is a useful research compound. Its molecular formula is C20H34O and its molecular weight is 290.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1230953 Abienol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-

InChI Key

ZAZVCYBIABTSJR-DHDCSXOGSA-N

Isomeric SMILES

C/C(=C/CC1C2(CCCC(C2CCC1(C)O)(C)C)C)/C=C

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C

Synonyms

9H-(labda-12,14-dien-8-ol)
abienol
abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer
abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer
abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer
cis-abienol

Origin of Product

United States

Foundational & Exploratory

The Heart of the Fir: A Technical Guide to Abienol Biosynthesis in Abies balsamea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abies balsamea, commonly known as the balsam fir, is a coniferous tree species renowned for its characteristic aroma, a quality largely attributable to its rich oleoresin content. A key component of this oleoresin is the labdane diterpene alcohol, (-)-cis-abienol. This bicyclic tertiary alcohol is not only a significant contributor to the tree's chemical defense mechanisms but also a valuable precursor for the semi-synthesis of amber compounds, such as Ambrox®, which are highly prized in the fragrance industry. Understanding the biosynthetic pathway of cis-abienol is crucial for its potential biotechnological production in engineered microbial or plant systems, offering a sustainable alternative to its extraction from natural sources. This technical guide provides an in-depth exploration of the core aspects of the cis-abienol biosynthesis pathway in Abies balsamea, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway of cis-Abienol

The biosynthesis of cis-abienol in Abies balsamea originates from the general terpenoid pathway, starting with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The key enzymatic step is catalyzed by a bifunctional diterpene synthase (diTPS), (-)-cis-abienol synthase (AbCAS). This enzyme belongs to the gymnosperm-specific TPS-d subfamily of terpene synthases.[1][2]

The reaction proceeds in two distinct steps, accommodated by two separate active sites within the single polypeptide chain of AbCAS:

  • Class II Cyclization: In the first active site, the acyclic GGPP undergoes a protonation-initiated cyclization to form a bicyclic carbocation intermediate. This intermediate is then captured by a water molecule, leading to the formation of the hydroxylated bicyclic intermediate, (+)-labda-13-en-8-ol diphosphate (LPP).[3]

  • Class I Reaction: The LPP intermediate is then channeled to the second active site. Here, the diphosphate moiety is cleaved, and the reaction is terminated without any further cyclization, yielding the final product, (-)-cis-abienol.[1][2]

This bifunctional nature, where a single enzyme carries out both the cyclization and the subsequent reaction, is a key feature of many conifer diTPSs involved in specialized metabolism.[4]

Abienol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) AbCAS (-)-cis-Abienol Synthase (AbCAS) GGPP->AbCAS Class II Cyclization (+H₂O) LPP (+)-Labda-13-en-8-ol Diphosphate (LPP) LPP->AbCAS Class I Reaction (-PPi) cis_Abienol (-)-cis-Abienol AbCAS->LPP AbCAS->cis_this compound Diterpenoid_Extraction_Workflow start Start: Frozen Bark Tissue grind Grind in Liquid Nitrogen start->grind extract Extract with Solvent (DCM/Ether) grind->extract centrifuge Centrifuge extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_extracts Combine Supernatants collect_supernatant->combine_extracts repeat_extraction->extract dry Dry over Na₂SO₄ combine_extracts->dry filter Filter (0.22 µm) dry->filter evaporate Evaporate Solvent filter->evaporate end End: Crude Diterpenoid Extract evaporate->end Protein_Purification_Workflow start Start: E. coli with AbCAS plasmid expression Induce Protein Expression (IPTG) start->expression lysis Cell Lysis and Clarification expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom wash Wash Unbound Proteins affinity_chrom->wash elution Elute His-tagged AbCAS wash->elution dialysis Dialysis and Concentration elution->dialysis end End: Purified AbCAS Protein dialysis->end

References

Identification of cis-Abienol Synthase Genes in Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Abienol is a labdane-related diterpenoid of significant interest due to its role as a precursor for the synthesis of ambergris-like compounds, which are highly valued in the fragrance industry. It also plays a role in plant defense mechanisms. In Nicotiana tabacum (common tobacco), cis-abienol is a key component of the aromatic exudates from glandular trichomes on the leaf surface. The biosynthesis of this compound is a two-step enzymatic process governed by two distinct terpene synthase genes. This technical guide provides an in-depth overview of the identification, characterization, and functional analysis of these genes, namely copalyl diphosphate synthase 2 (NtCPS2) and cis-abienol synthase (NtABS). Detailed experimental protocols, quantitative data from key studies, and visual diagrams of the biosynthetic pathway and experimental workflows are presented to facilitate further research and application in metabolic engineering and drug development.

Introduction

The aroma and flavor of tobacco are determined by a complex mixture of chemical constituents, among which terpenoids play a crucial role. cis-Abienol, a bicyclic diterpene, is a major labdanoid found in the glandular trichomes of certain tobacco cultivars, particularly oriental types. It is a precursor to valuable aroma compounds and has garnered attention for its potential applications in the fragrance and pharmaceutical industries. Understanding the genetic basis of cis-abienol biosynthesis is essential for the metabolic engineering of tobacco and other host organisms for its sustainable production.

Research has established that the biosynthesis of cis-abienol in tobacco is not governed by a single bifunctional enzyme, as seen in some gymnosperms, but by a two-step pathway involving two distinct genes.[1][2][3] This guide details the functions of these genes and the experimental approaches used to identify and validate them.

The cis-Abienol Biosynthetic Pathway

The synthesis of cis-abienol from the general diterpene precursor, geranylgeranyl diphosphate (GGPP), involves two key enzymatic reactions catalyzed by two different terpene synthases.[1]

  • Step 1: Cyclization of GGPP. The first step is the cyclization of GGPP to form 8-hydroxy-copalyl diphosphate (8-OH-CPP). This reaction is catalyzed by NtCPS2 , a class II terpene synthase.[1]

  • Step 2: Conversion to cis-Abienol. The intermediate, 8-OH-CPP, is then converted to the final product, cis-abienol (also known as Z-abienol). This reaction is catalyzed by NtABS (cis-abienol synthase), which is a class I kaurene synthase-like (KSL) protein.[1]

Both genes are preferentially expressed in the glandular cells of tobacco trichomes, where the biosynthesis of cis-abienol occurs.[1] Ectopic expression of both NtCPS2 and NtABS is necessary and sufficient to confer cis-abienol formation in species that do not naturally produce it.[1]

cis_Abienol_Biosynthesis_Pathway cluster_pathway cis-Abienol Biosynthesis in Nicotiana tabacum GGPP Geranylgeranyl Diphosphate (GGPP) 8_OH_CPP 8-hydroxy-copalyl diphosphate (8-OH-CPP) GGPP->8_OH_CPP NtCPS2 (Class II terpene synthase) cis_Abienol cis-Abienol 8_OH_CPP->cis_this compound NtABS (Class I terpene synthase) Gene_Identification_Workflow cluster_workflow Workflow for cis-Abienol Synthase Gene Identification A Transcriptome Analysis (from tobacco trichomes) B Candidate Gene Selection (Terpene Synthase Homologs) A->B C Full-Length cDNA Cloning B->C D Heterologous Expression (e.g., in E. coli or yeast) C->D G In vivo Functional Validation (CRISPR/Cas9 Knockdown in Tobacco) C->G E In vitro Enzyme Assays (with GGPP and 8-OH-CPP) D->E F Metabolite Analysis (GC-MS) E->F H Phenotypic Analysis (cis-Abienol quantification) F->H G->H

References

A Technical Guide to the Natural Sources and Analysis of (Z)-Abienol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for (Z)-abienol, a labdane diterpenoid of significant interest in the fragrance and pharmaceutical industries. (Z)-abienol, also known as cis-abienol, is a key precursor for the semi-synthesis of valuable amber compounds, such as Ambrox, which serve as sustainable alternatives to ambergris.[1][2][3][4]

Natural Occurrence of (Z)-Abienol

(Z)-abienol is predominantly found in a limited number of plant species, where it is often a major component of the plant's surface exudates. The primary natural sources identified in scientific literature are:

  • Nicotiana tabacum (Tobacco): Specifically, oriental tobacco cultivars are known to produce significant quantities of (Z)-abienol.[5] The compound is synthesized and secreted from the glandular trichomes on the surface of the leaves.[5] Its presence in tobacco is linked to the characteristic flavors and aromas that develop during the curing process.[5]

  • Abies balsamea (Balsam Fir): This coniferous tree is another primary source from which (Z)-abienol was initially isolated.[1][3][6] The compound is found within the oleoresin of the tree.[6]

While these are the most cited sources, related labdane diterpenes are found across the plant kingdom, suggesting other potential, yet less significant, sources may exist.

Quantitative Analysis of (Z)-Abienol in Natural Sources

The concentration of (Z)-abienol can vary significantly based on the plant cultivar, environmental conditions, and the specific part of the plant being analyzed. The following table summarizes available quantitative data.

Plant SpeciesPlant PartCompoundConcentration / YieldAnalytical MethodReference
Nicotiana tabacum (Oriental Cultivars)Glandular Trichomes / Leaf Exudate(Z)-AbienolMajor labdanoid component-[5]
Klebsiella oxytoca T2L (Biotransformation)Fermentation Broth(Z)-Abienol Degradation68.2% degradation of 1 mg/mL initial concentration after 96hUPLC[6]
Acinetobacter tjernbergiae LSC-2 (Biotransformation)Fermentation Broth(Z)-Abienol Degradation69.3% degradation of 1 mg/mL initial concentration over 4 daysHPLC[1]
Escherichia coli (Engineered Strain)High-Density Fermentationcis-Abienol~220 mg/LLC-MS[2][3]

Note: Quantitative data for abienol directly from plant sources is often qualitative ("major component") in survey literature. The provided data from microbial systems indicates the compound's amenability to quantification and production via biotechnology.

Biosynthesis of (Z)-Abienol

The biosynthesis of (Z)-abienol from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step enzymatic process.[4][5]

  • Step 1: Diphosphate Ionization and Cyclization: A class II terpene synthase (TPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. In the case of (Z)-abienol synthesis, this intermediate is specifically 8-hydroxy-copalyl diphosphate.[5]

  • Step 2: Rearrangement and Termination: A class I TPS, often a kaurene synthase-like (KSL) enzyme, subsequently converts the intermediate into the final (Z)-abienol product through dephosphorylation.[5]

In tobacco (Nicotiana tabacum), these two steps are carried out by two distinct enzymes: NtCPS2 (a class II TPS) and NtABS (a class I KSL protein).[5] In balsam fir (Abies balsamea), a single bifunctional enzyme, cis-abienol synthase (AbCAS), possesses both class I and class II active sites to catalyze the entire conversion from GGPP to cis-abienol.[4][7]

G Figure 1: Biosynthesis Pathway of (Z)-Abienol GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate 8-hydroxy-copalyl diphosphate GGPP->Intermediate Step 1: Cyclization Z_this compound (Z)-Abienol Intermediate->Z_this compound Step 2: Dephosphorylation Enzyme1 Class II TPS (e.g., NtCPS2 in Tobacco) or Class II domain of AbCAS (Fir) Enzyme1->GGPP Enzyme2 Class I TPS (e.g., NtABS in Tobacco) or Class I domain of AbCAS (Fir) Enzyme2->Intermediate

Caption: Figure 1: Biosynthesis Pathway of (Z)-Abienol.

Experimental Protocols

Extraction and Isolation of (Z)-Abienol

The extraction of (Z)-abienol from its natural matrix relies on standard natural product isolation techniques. The choice of solvent and method depends on the source material.

General Protocol for Extraction from Plant Material:

  • Material Preparation: Plant material (e.g., tobacco leaves, fir resin) is typically dried and ground to increase the surface area for extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a non-polar organic solvent like dichloromethane or hexane, in which the lipophilic (Z)-abienol is readily soluble.[1][8]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude extract is subjected to chromatographic separation. Column chromatography using silica gel is a common and effective technique for isolating the diterpenoid fraction from other metabolites.

  • High-Purity Isolation: For obtaining highly pure (Z)-abienol, further purification using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[9]

G Figure 2: General Workflow for (Z)-Abienol Extraction cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification Start Plant Material (e.g., Tobacco Leaves) Grind Drying & Grinding Start->Grind Extract Solvent Extraction (e.g., Dichloromethane) Grind->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Pure Pure (Z)-Abienol HPLC->Pure

Caption: Figure 2: General Workflow for (Z)-Abienol Extraction.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC / UPLC):

HPLC and UPLC are robust methods for the quantification of (Z)-abienol.

  • Protocol Example (from K. oxytoca study):

    • System: Ultra-Performance Liquid Chromatography (UPLC).[6]

    • Column: WATERS XBridge C18 Column (4.6 × 250 mm, 5 μm).[6]

    • Mobile Phase: Isocratic elution with a mixture of methanol (90%), water (8%), and acetic acid (2%).[6]

    • Detection: UV detector, wavelength set according to the chromophore of the molecule (typically in the low 200 nm range for isolated double bonds).

    • Quantification: Based on a standard curve generated from pure (Z)-abienol standards of known concentrations.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used for both identification and quantification, providing structural information from the mass spectrum.

  • Protocol Example (from A. tjernbergiae study):

    • Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., dichloromethane), concentrated, and filtered through a 0.22-μm filter.[1]

    • GC System: An Agilent 7890B GC system (or equivalent) equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).

    • MS Detector: An Agilent 5977A mass selective detector (or equivalent).

    • Analysis: The fragmentation pattern of the analyte is compared with a known standard of (Z)-abienol or with spectral libraries (e.g., NIST) for identification. Quantification is achieved by comparing peak areas to those of an internal or external standard.

Isomers of this compound

While the literature predominantly focuses on (Z)-abienol due to its role as a precursor to ambergris compounds, other isomers exist. Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[10]

  • (E)-Abienol (trans-abienol): This is the geometric isomer of (Z)-abienol, differing in the configuration around the C13-C14 double bond. Its natural occurrence is less documented compared to the (Z)-isomer.

  • Stereoisomers: this compound has several chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). In nature, enzymatic synthesis is highly stereospecific, typically producing only one enantiomer.[11][12] The specific stereochemistry of naturally derived (Z)-abienol is crucial for its biological activity and its efficiency as a precursor in semi-synthesis. The stereochemistry of natural products plays a pivotal role in their biological function and interaction with other chiral molecules, such as enzymes and receptors.[12][13]

Further research is required to fully characterize the occurrence and biological significance of the various isomers of this compound in different natural sources.

References

The Role of Abienol as a Precursor for Ambrox Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ambrox, known commercially under trade names such as Ambroxan™ and Ambrofix™, is a highly valued terpenoid in the fragrance industry, prized for its unique ambergris-like scent and exceptional fixative properties. Historically, its precursor, ambrein, was sourced from ambergris, a rare and costly excretion from sperm whales. Ethical considerations and supply limitations have driven the industry towards semi-synthetic and biosynthetic production routes. While sclareol, extracted from clary sage (Salvia sclarea), has traditionally been the primary precursor, the labdane diterpene abienol has emerged as a highly promising alternative. This technical guide provides an in-depth analysis of the chemical and biocatalytic pathways for the synthesis of Ambrox from this compound, targeting researchers, chemists, and professionals in the fields of fragrance development and biotechnology.

Chemical Synthesis of (-)-Ambrox from (+)-cis-Abienol

The chemical conversion of (+)-cis-abienol to (-)-Ambrox is a more direct route compared to the multi-step degradation required for sclareol.[1][2] This pathway offers advantages such as fewer reaction steps and potentially higher selectivity and yield.[1][3] The synthesis, first reported by Barrero et al., proceeds via a key two-step sequence involving oxidative cleavage followed by cyclization.[4]

Synthetic Pathway

The core chemical transformation involves two primary stages:

  • Ozonolysis: The side chain of (+)-cis-abienol is cleaved through ozonolysis to form the key intermediate, ambradiol. This step selectively targets the double bonds in the side chain while preserving the core decalin structure.[4]

  • Cyclodehydration: The resulting ambradiol is then subjected to acid-catalyzed cyclization to form the final tricyclic ether, (-)-Ambrox.[4]

cluster_input Starting Material cluster_process1 Step 1: Oxidative Cleavage cluster_process2 Step 2: Cyclodehydration This compound (+)-cis-Abienol Ambradiol Ambradiol This compound->Ambradiol Ozonolysis (O₃) Ambrox (-)-Ambrox Ambradiol->Ambrox Tosyl Chloride, Pyridine cluster_enzymes Key Enzymes This compound Z-Abienol Sclareol Sclareol This compound->Sclareol Scalaral Scalaral (Sclareolide lactol) Sclareol->Scalaral Amberonne Amberonne Scalaral->Amberonne E1 Terpene Hydroxylase E1->this compound E2 Alcohol Dehydrogenase E2->Sclareol E3 Aldehyde Dehydrogenase E3->Scalaral cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Activate Bacterial Strain (e.g., A. tjernbergiae) C Inoculate Medium A->C B Prepare Fermentation Medium (with this compound) B->C D Incubate under Optimal Conditions (30°C, pH 7, 96h) C->D E Centrifuge and Collect Supernatant D->E F Solvent Extraction (Dichloromethane) E->F G Concentrate Extract F->G H HPLC / GC-MS Analysis G->H

References

The Biological Frontier of Labdane Diterpenes: A Technical Guide to Abienol and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes, a diverse class of natural products derived from the C20 isoprenoid pathway, have emerged as a compelling source of bioactive molecules with significant therapeutic potential.[1][2] These bicyclic compounds, ubiquitously found in higher plants, fungi, and marine organisms, form the structural foundation for a vast array of molecules exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among these, abienol, a labdane diterpene alcohol, has garnered interest, although comprehensive data on its biological activities remain relatively nascent compared to its more extensively studied congeners like sclareol and andrographolide.

This technical guide provides an in-depth exploration of the biological activities of labdane diterpenes, with a particular focus on the known activities within this class to infer the potential of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activity

A significant body of research underscores the cytotoxic and pro-apoptotic effects of labdane diterpenes against a variety of cancer cell lines.[5] These compounds have been shown to modulate critical signaling pathways involved in cell cycle regulation and apoptosis, making them promising candidates for novel anticancer drug development. While specific data on this compound is limited, the activities of structurally similar labdane diterpenes provide a strong rationale for its investigation.

Quantitative Anticancer Data

The cytotoxic potential of labdane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for representative labdane diterpenes against various cancer cell lines.

Labdane DiterpeneCancer Cell LineIC50 (µM)Reference
SclareolHuman breast cancer (MCF-7)< 50[6]
SclareolHuman colon cancer (HCT116)< 50[6]
SclareolHuman lung cancer (H146)69.96[6]
SclareolHuman lung cancer (H1688)42.14[6]
AndrographolideVarious cancer cell linesVaries[7]
Coronarin DGlioblastoma and carcinoma cell linesVaries[8][9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the labdane diterpene (e.g., this compound, sclareol) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Labdane Diterpene incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent incubation3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

MTT Assay Experimental Workflow
Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[3][14][15][16][17] Several labdane diterpenes exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Promotes Labdane Labdane Diterpenes (e.g., this compound) Labdane->PI3K Inhibits Labdane->Akt Inhibits

Inhibition of the PI3K/Akt Pathway by Labdane Diterpenes

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Labdane diterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of labdane diterpenes is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition are presented below.

Labdane DiterpeneCell LineIC50 for NO Inhibition (µM)Reference
AndrographolideRAW 264.7 Macrophages21.9[20]
Leonurus sibiricus Diterpenoid 1RAW 264.7 MacrophagesPotent Inhibition[21][22]
SclareolRAW 264.7 MacrophagesInhibition Observed[20]
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[23][24][25][26][27]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of the labdane diterpene for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure seed_cells Seed Macrophages pretreat Pre-treat with Labdane seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate 15 min (dark) add_griess->incubate read_absorbance Read Absorbance (540 nm) incubate->read_absorbance

Griess Assay Experimental Workflow
Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][28][29][30][31] Labdane diterpenes often exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.[32]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Induces Transcription Labdane Labdane Diterpenes (e.g., this compound) Labdane->IKK Inhibits

Inhibition of the NF-κB Pathway by Labdane Diterpenes

Antimicrobial Activity

Labdane diterpenes have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[33][34][35][36][37] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Labdane Diterpene SourceMicroorganismMIC (µg/mL)Reference
Cistus creticus derivativesStaphylococcus aureusVaries[33][35]
Cistus creticus derivativesEscherichia coliVaries[33][35]
Cistus creticus derivativesPathogenic fungiVaries[33][35]
Cistus incanus isolateCandida albicans1[36]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[38][39][40][41][42]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the labdane diterpene in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the labdane diterpene at which there is no visible growth (turbidity).

MIC_Workflow prep_dilutions Prepare Serial Dilutions of Labdane Diterpene in 96-well Plate inoculate_plate Inoculate Wells with Microbial Suspension prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate Plate (18-24h) inoculate_plate->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic

Broth Microdilution MIC Determination Workflow

Conclusion and Future Directions

Labdane diterpenes represent a rich and largely untapped reservoir of bioactive compounds with significant potential for the development of novel therapeutics. While this guide has highlighted the substantial anticancer, anti-inflammatory, and antimicrobial activities of this class of molecules, exemplified by compounds like sclareol and andrographolide, the specific biological profile of this compound remains an area ripe for investigation.

Future research should focus on the systematic evaluation of this compound's efficacy in the assays detailed herein. A thorough investigation of its cytotoxic effects against a panel of cancer cell lines, its ability to modulate inflammatory responses in relevant cellular models, and its spectrum of antimicrobial activity is warranted. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for such future investigations, paving the way for the potential translation of this compound and other labdane diterpenes from natural products to clinical candidates.

References

Discovery of Novel Abienol-Producing Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of high-value chemicals, including the fragrance ingredient Ambrox®. Traditionally sourced from plants like the balsam fir (Abies balsamea), extraction methods are often inefficient and unsustainable. Microbial fermentation presents a promising alternative for the scalable and sustainable production of this compound. This technical guide provides an in-depth overview of the discovery and engineering of novel this compound-producing microorganisms, with a focus on the core methodologies and data essential for researchers in the field.

Microbial Platforms for this compound Production

The primary host organism for recombinant this compound production has been Escherichia coli, due to its well-characterized genetics and rapid growth. Research has focused on engineering E. coli to harbor the necessary biosynthetic pathways for this compound synthesis.

Biosynthetic Pathways for this compound Production

The biosynthesis of cis-abienol in a microbial host requires the introduction of a heterologous pathway to convert central metabolites into the final product. This typically involves the overexpression of key enzymes to channel carbon flux towards the desired diterpenoid. The engineered pathway can be divided into two main modules: the precursor supply module and the this compound synthesis module.

Precursor Supply Module: MEP and MVA Pathways

The universal precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In E. coli, these are naturally produced via the methylerythritol 4-phosphate (MEP) pathway. To enhance the supply of IPP and DMAPP, two main strategies are employed:

  • Overexpression of the native MEP pathway: Key rate-limiting enzymes of the MEP pathway are overexpressed to increase the carbon flux towards IPP and DMAPP.

  • Introduction of the heterologous mevalonate (MVA) pathway: The MVA pathway, typically found in eukaryotes and archaea, provides an alternative route to IPP and DMAPP from acetyl-CoA. The introduction of the MVA pathway has been shown to significantly boost the production of terpenoids in E. coli.

This compound Synthesis Module

Once a sufficient supply of IPP and DMAPP is achieved, a two-step enzymatic conversion is required to produce cis-abienol:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: A GGPP synthase (GGPPS) catalyzes the condensation of one molecule of DMAPP and three molecules of IPP to form GGPP.

  • Cyclization to cis-Abienol: A bifunctional cis-abienol synthase (CAS) first cyclizes GGPP to a labda-13-en-8-ol diphosphate intermediate, which is then converted to cis-abienol.

The following diagram illustrates the engineered biosynthetic pathway for cis-abienol production in E. coli.

Abienol_Biosynthesis cluster_precursor Precursor Supply (MEP/MVA Pathway) cluster_synthesis This compound Synthesis Central_Metabolites Central Metabolites (Glyceraldehyde-3-phosphate, Pyruvate, Acetyl-CoA) IPP_DMAPP IPP & DMAPP Central_Metabolites->IPP_DMAPP MEP or MVA Pathway GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS cis_this compound cis-Abienol GGPP->cis_this compound cis-Abienol Synthase (CAS) Screening_Workflow Mutagenesis Generate Mutant Library (e.g., UV, chemical mutagenesis) Cultivation Cultivate in 96-well plates Mutagenesis->Cultivation Extraction High-throughput Extraction (e.g., solvent addition, cell lysis) Cultivation->Extraction Analysis Rapid Analysis (e.g., GC-MS, LC-MS) Extraction->Analysis Hit_Identification Identify High-Producing Hits Analysis->Hit_Identification Scale_up Scale-up and Validate Hits Hit_Identification->Scale_up Regulatory_Influence cluster_regulators Global Regulators cluster_pathway Metabolic Pathways RpoS RpoS (Stress Response) Central_Metabolism Central Metabolism RpoS->Central_Metabolism regulates Quorum_Sensing Quorum Sensing Abienol_Pathway This compound Biosynthesis Pathway Quorum_Sensing->Abienol_Pathway potentially regulates Central_Metabolism->Abienol_Pathway provides precursors

The Sentinel Molecule: A Technical Guide to Cis-Abienol Synthase and its Pivotal Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against a myriad of biotic threats, including pathogens and herbivores. Among the key players in this defense system are diterpenoids, a diverse class of secondary metabolites. This technical guide provides an in-depth exploration of cis-abienol synthase, a critical enzyme in the biosynthesis of the labdane diterpenoid cis-abienol. We will delve into its function, the signaling pathways it influences, and its direct and indirect roles in plant immunity. This document synthesizes current research to offer a comprehensive overview, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms, to aid researchers and professionals in the fields of plant science and drug development.

Introduction: Cis-Abienol as a Key Defense Compound

Cis-abienol is a bicyclic diterpene alcohol predominantly found in the glandular trichomes of various plants, including balsam fir (Abies balsamea) and certain cultivars of tobacco (Nicotiana tabacum)[1][2][3]. It serves as a precursor to important flavor and aroma compounds and plays a significant role in the plant's chemical defense against herbivores and pathogens[3]. The biosynthesis of this important molecule is catalyzed by cis-abienol synthase, an enzyme that has garnered significant interest for its unique catalytic mechanism and its potential for biotechnological applications. Understanding the function and regulation of cis-abienol synthase is paramount to harnessing its potential for developing novel, eco-friendly crop protection strategies and for the sustainable production of valuable fragrance compounds.

The Biosynthesis of Cis-Abienol: A Two-Step Enzymatic Process

The formation of cis-abienol is a multi-step process that begins with the universal precursor for all isoprenoids, geranylgeranyl diphosphate (GGPP). In angiosperms like tobacco, the biosynthesis is governed by two key enzymes: a class II terpene synthase and a class I diterpene synthase.

In Nicotiana tabacum, the biosynthesis is a two-step process involving:

  • NtCPS2 (a copalyl diphosphate synthase): This class II terpene synthase catalyzes the cyclization of GGPP to form 8-hydroxy-copalyl diphosphate[4].

  • NtABS (an abienol synthase): This class I kaurene synthase-like (KSL) protein then utilizes the 8-hydroxy-copalyl diphosphate intermediate to produce Z-abienol[4].

Interestingly, in gymnosperms such as balsam fir (Abies balsamea), a single bifunctional class I/II cis-abienol synthase (AbCAS) is responsible for the entire conversion of GGPP to cis-abienol[1][5]. This enzyme possesses two distinct active sites to carry out both the initial cyclization and the subsequent rearrangement and hydroxylation reactions[1][5][6].

Quantitative Data on Cis-Abienol Function and Production

The following tables summarize key quantitative data from various studies on cis-abienol, providing a clear comparison of its efficacy in plant defense and yields in biotechnological production systems.

Table 1: Efficacy of Cis-Abienol in Inducing Plant Defense Responses in Tomato (Solanum lycopersicum)

ParameterTreatmentValueUnitReference
Optimal Concentration for ResistanceRoot application of cis-abienol60µg/mL[7][8][9]
Application Frequency for ResistanceConsecutive applications2-3applications[7][8][9]
Application Interval for ResistanceTime between applications3-6days[7][8][9]
Lignin Content Increase6 days post-treatmentSignificant increase-[7][8]
Flavonoid Content Increase6 days post-treatmentReached highest level-[7][8]

Table 2: Enhancement of Defense-Related Enzyme Activities in Tomato Roots by Cis-Abienol Treatment

EnzymeTime After TreatmentActivity ChangeReference
Catalase (CAT)1-3 daysSignificantly higher than control[7][8]
Superoxide Dismutase (SOD)1-3 daysSignificantly higher than control[7][8]
Peroxidase (POD)1-3 daysSignificantly higher than control[7][8]
Polyphenol Oxidase (PPO)1-3 daysSignificantly higher than control[7][8]
Phenylalanine Ammonia-Lyase (PAL)1-3 daysSignificantly higher than control[7][8]

Table 3: Microbial Production of Cis-Abienol in Engineered Escherichia coli

Engineering StrategyTiterUnitFold IncreaseReference
Overexpression of MEP pathway--7-fold[10][11]
Engineering of MVA pathway--31-fold[10][11]
Two-phase fed-batch fermentation634.7mg/L-[10][11]
De novo production from glucose~220mg/L-[12]

Signaling Pathways in Cis-Abienol-Mediated Defense

Cis-abienol is not merely a passive defense compound; it actively participates in signaling cascades that amplify the plant's immune response. Its application has been shown to induce resistance against pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt[7][8][13]. This induced resistance is primarily mediated through the jasmonic acid (JA) signaling pathway, with some involvement of the salicylic acid (SA) pathway[7][8][9].

Upon perception, cis-abienol triggers a series of downstream events, including:

  • Reactive Oxygen Species (ROS) Burst: An increase in the activities of antioxidant enzymes like CAT and SOD suggests a role in managing ROS levels, which act as signaling molecules in plant defense[7][8].

  • MAPK Cascade Activation: Upregulation of genes involved in the mitogen-activated protein kinase (MAPK) cascade is observed, indicating its role in intracellular signal transduction[7][8].

  • Phytohormone Crosstalk: Cis-abienol treatment leads to an increase in the levels of both JA and SA, with a more pronounced and sustained increase in JA[7][8]. This hormonal interplay is crucial for fine-tuning the defense response.

  • Phytoalexin Production: The signaling cascade culminates in the increased production of phytoalexins, such as flavonoids and lignin, which contribute to enhanced disease resistance[7][8][14].

cis_abienol_signaling cluster_perception Cellular Perception cluster_signaling Intracellular Signaling cluster_hormonal Hormonal Regulation cluster_response Defense Response cis-Abienol cis-Abienol ROS ROS Burst cis-Abienol->ROS Ca2_influx Ca2+ Influx cis-Abienol->Ca2_influx MAPK_cascade MAPK Cascade ROS->MAPK_cascade Ca2_influx->MAPK_cascade JA_pathway JA Pathway (JAZ gene upregulation) MAPK_cascade->JA_pathway SA_pathway SA Pathway MAPK_cascade->SA_pathway Phytoalexins Phytoalexin Synthesis (Flavonoids, Lignin) JA_pathway->Phytoalexins Defense_genes Defense Gene Expression JA_pathway->Defense_genes SA_pathway->Defense_genes Resistance Pathogen Resistance Phytoalexins->Resistance Defense_genes->Resistance

Cis-Abienol Induced Defense Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental methodologies for studying cis-abienol synthase and its function.

Gene Cloning and Heterologous Expression

Objective: To isolate the cis-abienol synthase gene and express it in a heterologous host for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues with high expression of the target gene (e.g., glandular trichomes). First-strand cDNA is synthesized using a reverse transcriptase.

  • PCR Amplification: Full-length cDNA of the putative cis-abienol synthase is amplified using gene-specific primers. For genes with unknown sequences, techniques like Rapid Amplification of cDNA Ends (RACE) are employed[1].

  • Cloning: The amplified PCR product is ligated into a suitable cloning vector (e.g., pJET) and then subcloned into an expression vector (e.g., pET28b(+)) for protein production in E. coli[1].

  • Heterologous Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for instance, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

cloning_workflow start Plant Tissue (e.g., Trichomes) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification of cis-Abienol Synthase Gene cdna_synthesis->pcr cloning Ligation into Cloning Vector pcr->cloning subcloning Subcloning into Expression Vector cloning->subcloning transformation Transformation into E. coli subcloning->transformation expression Protein Expression (e.g., IPTG induction) transformation->expression end Recombinant cis-Abienol Synthase expression->end

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry Elucidation of Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol is a naturally occurring labdane diterpenoid alcohol of significant interest in the fragrance and pharmaceutical industries. It exists as two primary geometric isomers, cis-abienol and trans-abienol, which are found in various plant resins, notably from firs (Abies species) and tobacco (Nicotiana tabacum). The unique structural features and stereochemistry of this compound are crucial for its biological activity and its use as a precursor in the synthesis of other valuable compounds. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure and stereochemistry, detailing the experimental protocols and data that have been instrumental in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic diterpene with the molecular formula C₂₀H₃₄O.[1] Its structure consists of a decalin ring system with a side chain at C9. The two main isomers are distinguished by the geometry of the double bond in the side chain.

Table 1: Physicochemical Properties of this compound Isomers

Property(+)-cis-Abienoltrans-Abienol
Molecular Formula C₂₀H₃₄OC₂₀H₃₄O
Molecular Weight 290.48 g/mol [2]290.48 g/mol
IUPAC Name (1R,2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol(1R,2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2E)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol
Melting Point 38.0 °C[2]Data not readily available
Specific Rotation ([α]D) Data not readily availableData not readily available

Spectroscopic Data and Structural Elucidation

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for cis-Abienol in CDCl₃

Carbon AtomChemical Shift (ppm)
139.2
218.5
342.2
433.6
556.4
620.6
740.0
873.6
960.9
1039.8
1124.5
12125.1
13140.0
14111.4
1514.2
1621.3
1728.7
1833.6
1921.7
2015.7

Note: Data compiled from publicly available spectral databases. Precise assignments may vary slightly between sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. Electron ionization mass spectrometry (EI-MS) of cis-abienol typically shows a molecular ion peak [M]⁺ at m/z 290, consistent with the formula C₂₀H₃₄O.[3]

Stereochemistry Elucidation

The determination of the absolute stereochemistry of this compound's multiple chiral centers is a critical aspect of its characterization.

General Workflow for Structure Elucidation

The overall process for elucidating the structure and stereochemistry of this compound is a multi-step process.

G cluster_0 Isolation and Purification cluster_1 Structural Characterization cluster_2 Stereochemical Determination Isolation Isolation from Natural Source (e.g., Abies balsamea) Extraction Solvent Extraction Isolation->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography MS Mass Spectrometry (MS) Determine Molecular Formula Chromatography->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Functional Groups and Carbon Skeleton Chromatography->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Mosher Mosher's Ester Analysis Determine Absolute Configuration of C8 NMR_2D->Mosher NOESY NOESY/ROE Determine Relative Stereochemistry NMR_2D->NOESY Xray X-ray Crystallography (of a derivative) Confirm Absolute Stereochemistry Mosher->Xray Final Final Structure of this compound NOESY->Final Xray->Final

A logical workflow for the elucidation of this compound's structure.
Experimental Protocols

  • Extraction: Air-dried and powdered plant material (e.g., balsam fir oleoresin) is extracted with a non-polar solvent such as hexane or dichloromethane.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity (e.g., hexane-ethyl acetate gradient), is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

The absolute configuration of the tertiary alcohol at C8 can be determined using a modified Mosher's method.

  • Esterification: The this compound sample is divided into two portions. One portion is reacted with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the diastereomeric Mosher's esters.

  • Purification: The resulting esters are purified by chromatography.

  • ¹H NMR Analysis: ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.

  • Data Analysis: The chemical shifts of the protons in the vicinity of the C8 stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration at C8.

Biosynthesis of cis-Abienol

The biosynthesis of cis-abienol in plants proceeds through the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway to produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[4][5] A bifunctional cis-abienol synthase (CAS) then catalyzes the cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by an intramolecular rearrangement and termination to yield cis-abienol.[3]

G cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Diterpene Biosynthesis MEP MEP Pathway IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP MVA MVA Pathway MVA->IPP_DMAPP G3P Glyceraldehyde-3-phosphate G3P->MEP Pyruvate Pyruvate Pyruvate->MEP AcetylCoA Acetyl-CoA AcetylCoA->MVA GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase CPP Labdadienyl/Copalyl Diphosphate GGPP->CPP cis-Abienol Synthase (Class II activity) cis_this compound cis-Abienol CPP->cis_this compound cis-Abienol Synthase (Class I activity)

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpenoid alcohol, is a naturally occurring compound found predominantly in the oleoresin of balsam fir (Abies balsamea) and the glandular trichomes of tobacco (Nicotiana tabacum).[1][2] This bicyclic tertiary alcohol is of significant interest to the fragrance industry as a precursor for the semisynthesis of amber compounds, such as Ambrox®, which are prized for their unique and persistent ambergris-like scent.[1] Beyond its aromatic applications, cis-abienol plays a crucial role in plant defense mechanisms, exhibiting antifungal and other biological activities that are subjects of ongoing research. This technical guide provides an in-depth overview of the physical and chemical properties of cis-abienol, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

Cis-abienol is a colorless, viscous oil at room temperature, with a faint woody or balsamic odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₄O[3]
Molecular Weight 290.48 g/mol [3]
Melting Point 38.0 °C[3]
Boiling Point 369.9 °C[3]
Flash Point 161.9 °C[3]
Solubility Soluble in organic solvents such as benzyl alcohols and ethers.[3] Insoluble in water.[4]
Appearance Colorless, viscous oil
CAS Number 17990-16-8[3]

Experimental Protocols

Isolation and Purification of cis-Abienol from Abies balsamea Oleoresin

The following protocol outlines a general procedure for the isolation and purification of cis-abienol from balsam fir oleoresin, based on solvent extraction and column chromatography.

1. Extraction:

  • Objective: To extract the crude oleoresin containing cis-abienol from the plant material.

  • Procedure:

    • Obtain fresh oleoresin from Abies balsamea.

    • Dissolve the oleoresin in a suitable organic solvent, such as hexane or dichloromethane, at a ratio of approximately 1:10 (w/v).

    • Stir the mixture at room temperature for several hours to ensure complete dissolution of the soluble components.

    • Filter the mixture to remove any insoluble plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Column Chromatography:

  • Objective: To separate cis-abienol from other components in the crude extract.

  • Procedure:

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a non-polar solvent like hexane as the mobile phase.

    • Load the concentrated crude extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent such as ethyl acetate. A typical gradient might be from 100% hexane to a final concentration of 10-20% ethyl acetate in hexane.

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing pure cis-abienol, as determined by TLC analysis against a standard if available.

    • Evaporate the solvent from the combined fractions to yield purified cis-abienol.

Characterization of cis-Abienol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of cis-abienol.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cis-abienol in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • ¹H-NMR Parameters (400 MHz, CDCl₃):

    • The ¹H-NMR spectrum of cis-abienol will show characteristic signals for its methyl, methylene, and olefinic protons. The exact chemical shifts and coupling constants should be compared with literature values for confirmation.

  • ¹³C-NMR Parameters (100 MHz, CDCl₃):

    • For ¹³C-NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is recommended.[4]

    • The spectrum will display distinct signals for each of the 20 carbon atoms in the molecule, which can be assigned based on their chemical shifts and comparison with published data.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the isolated cis-abienol and confirm its molecular weight and fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the purified cis-abienol (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of diterpenoids.[6]

    • Oven Temperature Program:

      • Initial temperature: 50-60 °C, hold for 2-3 minutes.

      • Ramp to 180-200 °C at a rate of 4-6 °C/min.

      • Ramp to 280-300 °C at a rate of 3-5 °C/min and hold for 5-10 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Ion Source Temperature: 230 °C.[6]

      • Transfer Line Temperature: 280 °C.[6]

    • The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of cis-abienol (290.48 g/mol ) and a characteristic fragmentation pattern that can be compared to library data for confirmation.

Signaling Pathways and Biological Activity

Cis-abienol is known to be involved in plant defense mechanisms, particularly against fungal pathogens.[1] While the precise signaling cascade initiated by cis-abienol is an area of active research, its antifungal activity is thought to involve the disruption of fungal cell membrane integrity and key cellular processes.

Biosynthesis of cis-Abienol

The biosynthesis of cis-abienol in plants like Abies balsamea and engineered microorganisms provides a clear example of a metabolic pathway. This pathway starts from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP).

cis-Abienol Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LDPP Labda-13-en-8-ol Diphosphate (LDPP) GGPP->LDPP Class II Diterpene Synthase cis_Abienol cis-Abienol LDPP->cis_this compound cis-Abienol Synthase (Class I)

Biosynthesis of cis-Abienol from GGPP.
Putative Antifungal Mechanism of Action

The antifungal activity of labdane diterpenes like cis-abienol is believed to stem from their ability to interfere with essential fungal cellular structures and functions. A plausible mechanism involves the disruption of the fungal cell membrane.

Antifungal Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol MembraneProteins Membrane Proteins cis_this compound cis-Abienol Disruption Membrane Disruption cis_this compound->Disruption Disruption->Ergosterol Interacts with Disruption->MembraneProteins Alters function of Leakage Ion Leakage Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Putative antifungal action of cis-abienol.
Role in Plant Defense Signaling

Diterpenoids can act as signaling molecules in plant defense responses. Upon pathogen attack or wounding, plants can initiate a signaling cascade that leads to the production of defense compounds, including diterpenoids like cis-abienol. This response often involves the activation of mitogen-activated protein kinase (MAPK) cascades.

Plant Defense Signaling Pathogen Pathogen Attack / Wounding Signal_Perception Signal Perception Pathogen->Signal_Perception MAPK_Cascade MAPK Cascade Activation Signal_Perception->MAPK_Cascade TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Defense_Genes Defense Gene Expression TF_Activation->Defense_Genes Diterpenoid_Synthases Diterpenoid Synthase Upregulation Defense_Genes->Diterpenoid_Synthases cis_Abienol_Production cis-Abienol Production Diterpenoid_Synthases->cis_Abienol_Production Defense_Response Defense Response cis_Abienol_Production->Defense_Response

Diterpenoid involvement in plant defense.

Conclusion

Cis-abienol is a valuable natural product with significant applications in the fragrance industry and potential for further development in other areas due to its biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with standardized protocols for its isolation and characterization. The elucidation of its biosynthetic and signaling pathways offers a foundation for future research into its biological roles and for the metabolic engineering of its production. As research continues, a deeper understanding of the molecular mechanisms underlying the bioactivity of cis-abienol will likely unlock new applications for this versatile diterpenoid.

References

Olfactory Properties of Abienol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane diterpene alcohol, is a naturally occurring compound found in various plants, notably in balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). It serves as a crucial precursor in the synthesis of several commercially significant fragrance compounds, most notably Ambroxan®, a highly valued substitute for ambergris. The olfactory characteristics of this compound and its derivatives are of significant interest to the fragrance industry and researchers studying structure-odor relationships. This technical guide provides an in-depth overview of the olfactory properties of this compound and its key derivatives, details relevant experimental protocols for their sensory evaluation, and illustrates associated biochemical pathways.

Olfactory Profile of this compound and Key Derivatives

The olfactory properties of this compound and its derivatives are primarily characterized by amber, woody, and musky notes. While extensive quantitative data for this compound itself is limited in publicly available literature, the odor profiles of its derivatives, particularly those used in the fragrance industry, are well-documented.

Table 1: Olfactory Properties of (Z)-Abienol and Key Derivatives

CompoundCAS NumberOdor DescriptionOdor ThresholdReferences
(Z)-Abienol17990-16-8Amber, WoodyNot available[1]
Ambroxan®6790-58-5Animalic, Ambery, Woody0.3 ppb[2]
Sclareolide564-20-5Musky, WoodyNot available[3]
Sclareol515-03-7Balsamic, WoodyNot available[4]

Note: "Not available" indicates that specific quantitative odor threshold data was not found in the surveyed literature.

Experimental Protocols for Olfactory Analysis

The evaluation of the olfactory properties of compounds like this compound and its derivatives relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: A solution of the sample (e.g., this compound extract or synthetic derivative) is prepared in a suitable solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, while the other portion is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or "nose" sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

  • Data Correlation: The data from the chemical detector and the olfactory detector are correlated to identify the specific compounds responsible for the different aroma notes.

Sensory Panel Evaluation

Sensory panels are essential for characterizing the overall odor profile and intensity of a fragrance compound.

Panelist Selection and Training:

  • Panelists are screened for their olfactory acuity and ability to describe odors verbally.

  • Training involves familiarization with a wide range of standard odorants and the development of a consistent vocabulary for describing olfactory perceptions. This includes training on intensity rating scales.

Testing Methods:

  • Triangle Test: This is a discriminative test to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.[5]

  • Descriptive Analysis: A trained panel evaluates the sample and rates the intensity of various predefined odor descriptors (e.g., amber, woody, musky, sweet) on a labeled magnitude scale.

  • Odor Threshold Determination: This involves presenting panelists with a series of decreasing concentrations of the odorant in a neutral medium (e.g., air or water) to determine the lowest concentration at which the odor can be reliably detected.[6][7]

Environmental Conditions:

  • Sensory evaluations are conducted in a controlled environment, free from extraneous odors, with controlled temperature and humidity to ensure that the results are not biased by external factors.

Biochemical Pathways

Biosynthesis of (Z)-Abienol

(Z)-Abienol is synthesized in plants from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP), through a series of enzymatic reactions.

This compound Biosynthesis Biosynthesis of (Z)-Abienol GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate GGPP->CPP NtCPS2 Labdenediol_DP Labdenediol Diphosphate CPP->Labdenediol_DP NtABS (Class II activity) This compound (Z)-Abienol Labdenediol_DP->this compound NtABS (Class I activity)

Caption: Biosynthesis pathway of (Z)-Abienol from GGPP.

The biosynthesis of cis-abienol in tobacco involves the enzymes copalyl diphosphate synthase (NtCPS2) and a bifunctional cis-abienol synthase (NtABS), which exhibits both Class I and Class II diterpene synthase activities.[8]

Generalized Olfactory Signaling Pathway

The perception of odorants like this compound and its derivatives is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade.

Olfactory Signaling Pathway Generalized Olfactory Signaling Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein activates AC Adenylyl Cyclase III G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A generalized olfactory signal transduction cascade.

While the specific olfactory receptor for this compound has not been identified, terpenoids generally activate a class of G-protein coupled receptors.[9] This activation leads to a cascade involving the production of cyclic AMP (cAMP), which opens ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain for processing.[10][11]

Degradation and Formation of Aroma Compounds

(Z)-abienol can be degraded through microbial fermentation, leading to the formation of other valuable aroma compounds. For instance, Acinetobacter tjernbergiae has been shown to degrade Z-abienol into intermediates like sclareol, scalaral, and amberonne, which contribute to amber-like aromas.[12] This biotransformation pathway is of significant interest for the sustainable production of fragrance ingredients.

Conclusion

This compound and its derivatives are a significant class of compounds in the fragrance industry, prized for their characteristic amber and woody notes. While quantitative olfactory data for this compound itself remains an area for further research, the well-established profiles of its derivatives, such as Ambroxan®, highlight its importance. The methodologies of GC-O and sensory panel evaluation are critical for the detailed characterization of these compounds. Understanding the biosynthetic and olfactory signaling pathways provides a deeper insight into the origin and perception of these valuable aromas, paving the way for novel applications in fragrance creation and potential therapeutic developments.

References

Methodological & Application

Microbial Production of cis-Abienol in E. coli: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: cis-Abienol, a labdane-type diterpenoid naturally found in balsam fir (Abies balsamea), is a valuable precursor for the synthesis of commercial ambroxides, key ingredients in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. This document provides a detailed protocol for the microbial production of cis-abienol in Escherichia coli, a well-established host for metabolic engineering. By leveraging synthetic biology and optimized fermentation strategies, high-titer production of cis-abienol can be achieved from simple carbon sources. This protocol outlines the necessary genetic modifications, cultivation conditions, and analytical methods to establish a robust E. coli-based production platform.

Introduction

The microbial synthesis of valuable natural products offers a sustainable and scalable alternative to traditional chemical synthesis or extraction from natural resources. E. coli is a workhorse for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast molecular biology toolbox.[1] The production of cis-abienol in E. coli involves the heterologous expression of a biosynthetic pathway capable of converting central metabolites into the target diterpenoid. Key to this process is the efficient supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and the subsequent conversion to geranylgeranyl pyrophosphate (GGPP), the direct precursor to cis-abienol.

Biosynthetic Pathway for cis-Abienol Production

The production of cis-abienol in E. coli is achieved by introducing a heterologous pathway that leverages the native metabolism of the host. The core of this engineered pathway involves two main stages:

  • Precursor Supply: Enhancement of the pool of IPP and DMAPP, the C5 building blocks of all isoprenoids. This can be achieved by engineering either the native methylerythritol 4-phosphate (MEP) pathway or by introducing the heterologous mevalonate (MVA) pathway. The MVA pathway has been shown to be particularly effective in increasing the yield of diterpenoids in E. coli.[2][3][4]

  • Diterpene Synthesis: Conversion of IPP and DMAPP to the C20 precursor, GGPP, and its subsequent cyclization to form cis-abienol. This stage requires the expression of a geranylgeranyl diphosphate synthase (GGPS) and a specific diterpene synthase, cis-abienol synthase (CAS).

The following diagram illustrates the engineered biosynthetic pathway for cis-abienol production in E. coli, highlighting the integration of the MVA pathway.

cis_Abienol_Pathway cluster_host E. coli Central Metabolism cluster_mva Mevalonate (MVA) Pathway cluster_diterpene Diterpene Synthesis Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA MvaE MvaE (Acetyl-CoA acetyltransferase/ HMG-CoA reductase) Acetyl-CoA->MvaE MvaS MvaS (HMG-CoA synthase) MvaE->MvaS HMG-CoA Mevalonate Mevalonate MvaS->Mevalonate MK MK (Mevalonate kinase) PMK PMK (Phosphomevalonate kinase) MK->PMK MVD MVD (Mevalonate pyrophosphate decarboxylase) PMK->MVD IPP IPP MVD->IPP IDI IDI (IPP isomerase) DMAPP DMAPP IDI->DMAPP Mevalonate->MK IPP->IDI GGPS GGPS (Geranylgeranyl diphosphate synthase) IPP->GGPS DMAPP->GGPS GGPP GGPP GGPS->GGPP AbCAS AbCAS (cis-Abienol synthase from A. balsamea) cis-Abienol cis-Abienol AbCAS->cis-Abienol GGPP->AbCAS

Caption: Engineered biosynthetic pathway for cis-abienol production in E. coli.

Experimental Workflow

The overall experimental workflow for producing cis-abienol in E. coli can be divided into several key stages, from strain construction to product analysis. The following diagram provides a high-level overview of this process.

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis Plasmid_Construction Plasmid Construction (MVA pathway, GGPS, AbCAS) Transformation E. coli Transformation Plasmid_Construction->Transformation Strain_Verification Strain Verification (Colony PCR, Sequencing) Transformation->Strain_Verification Shake_Flask Shake Flask Cultivation (Initial Screening) Strain_Verification->Shake_Flask Fed_Batch Fed-Batch Fermentation (High-Density Culture) Shake_Flask->Fed_Batch Two_Phase Two-Phase Cultivation (Product Sequestration) Fed_Batch->Two_Phase Extraction Solvent Extraction of cis-Abienol Two_Phase->Extraction Quantification Quantification (GC-MS) Extraction->Quantification

Caption: General experimental workflow for cis-abienol production.

Quantitative Data Summary

The following tables summarize the reported yields of cis-abienol in E. coli under different engineering strategies and cultivation conditions.

Table 1: cis-Abienol Production in Shake Flask Cultures

Genetic ModificationCultivation Conditionscis-Abienol Titer (mg/L)Reference(s)
Co-expression of GPPS, GGPS, LPPS, and a diterpene synthaseShake Flask~ 0.3[5]
Introduction of an exogenous MVA pathwayShake Flaskup to 8.6[5][6]
Chromosomal integration of lower MVA pathway genes with trc promoterShake Flask9.2[5][6]
Engineering of MVA pathway and screening of diterpene synthasesShake FlaskNot specified[3][4]
Optimization of isopentenol utilization pathway (IUP) in a double-phosphatase-deficient strainShake Flask311.8 ± 1.0[7]

Table 2: cis-Abienol Production in Fed-Batch Fermentation

Genetic ModificationCultivation Conditionscis-Abienol Titer (mg/L)Reference(s)
De novo production from glucose in high-cell-density fermentationFed-Batch Bioreactor~ 220[5][6]
Combination of AbCAS and SsTPS2 with two-phase cultivation (isopropyl myristate)Fed-Batch Bioreactor634.7[3][4]
Optimization of fed-batch fermentation with isopentenol utilization pathway (IUP)1.3 L Bioreactor1375.7[7]

Experimental Protocols

Strain and Plasmid Construction

This protocol describes the general steps for constructing the expression plasmids required for cis-abienol production. The genes for the MVA pathway, GGPS, and AbCAS can be synthesized or amplified from their respective sources and cloned into compatible E. coli expression vectors (e.g., pET, pACYC series).

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors (e.g., pET-28a(+), pACYCDuet-1)

  • DNA template for genes of interest

  • PCR primers

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • DNA purification kits

  • LB medium and agar plates with appropriate antibiotics

Protocol:

  • Gene Amplification: Amplify the coding sequences of the MVA pathway enzymes, GGPS, and AbCAS using PCR with primers that add appropriate restriction sites for cloning.

  • Vector and Insert Preparation: Digest both the expression vector(s) and the PCR products with the corresponding restriction enzymes. Purify the digested vector and insert fragments.

  • Ligation: Ligate the digested inserts into the corresponding vectors using T4 DNA ligase. For multi-gene pathways, it may be necessary to use multiple plasmids with different origins of replication and antibiotic resistance markers, or to assemble the genes into a single polycistronic operon.

  • Transformation into Cloning Strain: Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α) using a heat shock protocol.[2][6]

  • Colony Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic(s) and incubate overnight at 37°C. Select individual colonies and screen for the correct constructs using colony PCR and restriction digestion of purified plasmids.

  • Sequence Verification: Verify the sequence of the cloned genes by Sanger sequencing.

  • Transformation into Expression Strain: Transform the sequence-verified plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

Shake Flask Cultivation and Induction

This protocol is suitable for initial screening of engineered strains and optimization of expression conditions.

Materials:

  • Engineered E. coli strain harboring the cis-abienol production plasmids

  • LB medium or M9 minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Shaking incubator

Protocol:

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 200-250 rpm.[8]

  • Main Culture: The next day, inoculate 50 mL of fresh LB or M9 medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.[3][9]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[3][10]

  • Post-Induction Growth: Reduce the temperature to a range of 16-30°C and continue to incubate for 24-72 hours. Lower temperatures often improve protein solubility and product formation.[4]

  • Harvesting: After the induction period, harvest the cells by centrifugation at 4,000 x g for 10 minutes. The supernatant and cell pellet can be stored at -20°C for later analysis.

Fed-Batch Fermentation with Two-Phase Cultivation

This protocol is designed for high-density cell growth and enhanced cis-abienol production, incorporating a two-phase system to sequester the hydrophobic product and reduce potential toxicity.

Materials:

  • Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO)

  • Defined fermentation medium (e.g., modified M9 medium with trace elements)

  • Feeding solution (e.g., concentrated glucose and nutrient solution)

  • pH control agents (e.g., NH4OH, H3PO4)

  • Antifoaming agent

  • Organic solvent for two-phase cultivation (e.g., isopropyl myristate, dodecane)

Protocol:

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium.

  • Inoculation: Inoculate the bioreactor with an overnight culture of the engineered E. coli strain.

  • Batch Phase: Grow the cells in batch mode at 37°C, maintaining the pH at ~7.0 and DO above 30% by controlling agitation and aeration.[11]

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution to maintain a controlled growth rate.[5][12][13]

  • Induction and Two-Phase Setup: When the cell density reaches a desired level (e.g., OD600 of 20-40), induce with IPTG and add the organic solvent (e.g., 10-20% v/v) to create a two-phase system.[3][4] Reduce the temperature to 25-30°C.

  • Production Phase: Continue the fed-batch fermentation for 48-96 hours, maintaining the controlled feed rate and other parameters.

  • Harvesting: At the end of the fermentation, harvest the entire culture broth. The organic and aqueous phases can be separated by centrifugation or allowing them to settle.

Extraction and Quantification of cis-Abienol

This protocol describes the extraction of cis-abienol from the culture and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Culture broth (or the organic phase from two-phase cultivation)

  • Ethyl acetate or hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

  • cis-Abienol standard

Protocol:

  • Extraction:

    • For whole culture extraction, add an equal volume of ethyl acetate to the culture broth in a separation funnel.

    • For the organic phase from two-phase cultivation, it can be used directly or after dilution with a suitable solvent.

    • Shake vigorously for 2-3 minutes and allow the phases to separate.

    • Collect the organic phase and repeat the extraction of the aqueous phase twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Preparation:

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 60°C for 2 min, ramp to 230°C at 7°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.

  • Quantification:

    • Identify the cis-abienol peak based on its retention time and mass spectrum compared to an authentic standard.

    • Prepare a calibration curve using known concentrations of the cis-abienol standard to quantify the amount of cis-abienol in the samples.

Conclusion

The microbial production of cis-abienol in E. coli represents a promising and sustainable approach for the fragrance industry. By implementing the protocols outlined in this document, researchers can engineer and optimize E. coli strains for high-titer production of this valuable diterpenoid. Further improvements in yield can be achieved through systematic optimization of the metabolic pathway, fermentation conditions, and product recovery processes. This application note provides a solid foundation for the development of a commercially viable microbial platform for cis-abienol synthesis.

References

Application Note and Protocol for the GC-MS Quantification of Abienol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the quantitative analysis of abienol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound, a labdane diterpene alcohol, is a key precursor in the synthesis of valuable fragrance compounds, including Ambrox®. It is naturally found in various plant species, notably in the oleoresin of balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). Accurate and precise quantification of this compound is crucial for quality control in the fragrance industry, as well as for research in plant biochemistry and metabolic engineering. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like this compound, offering excellent chromatographic separation and sensitive, specific detection.[1][2] This protocol details a validated GC-MS method for this compound quantification, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard: (Z)-Abienol, purity ≥95%

  • Internal Standard (IS): e.g., n-Tricosane, Tetracosane, or a commercially available stable isotope-labeled this compound. The chosen IS should not be present in the sample matrix.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample Matrix: e.g., plant extract, fermentation broth.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of dichloromethane.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with 10 mL of dichloromethane each time.

    • Combine the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

Preparation of Standard Solutions
  • Stock Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

    • Prepare a stock solution of the internal standard at a concentration of 1 mg/mL in dichloromethane.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 to 100 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Derivatization

Due to the presence of a hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape.[1]

  • Transfer 100 µL of the sample extract or calibration standard to a GC vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (this compound-TMS)m/z (to be determined from the mass spectrum of the derivatized standard, e.g., molecular ion and key fragments)
SIM Ions (IS)m/z (to be determined from the mass spectrum of the internal standard)

Data Presentation: Method Validation Summary

The analytical method should be validated according to standard guidelines (e.g., ICH). The following table summarizes typical validation parameters for a quantitative GC-MS method for terpenes.

ParameterAcceptance CriteriaExample Result
Linearity R² ≥ 0.995R² = 0.998 over a range of 1-100 µg/mL
Accuracy (Recovery) 80-120%95.2% at 10 µg/mL, 98.7% at 50 µg/mL
Precision (RSD)
- Intra-dayRSD ≤ 15%4.5% (n=6)
- Inter-dayRSD ≤ 15%6.8% (n=6, over 3 days)
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS quantification of this compound is depicted in the following diagram.

Abienol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material) Extraction Solvent Extraction (Dichloromethane) Sample->Extraction Homogenize Concentration Drying and Concentration Extraction->Concentration Combine Supernatants Derivatization Derivatization (BSTFA + 1% TMCS) Concentration->Derivatization Add Internal Standard GCMS GC-MS Analysis Derivatization->GCMS Inject Integration Peak Integration GCMS->Integration Calibration Calibration Curve (this compound/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Abienol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis MEP MEP Pathway (in plastids) GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP Abienol_Synthase This compound Synthase GGPP->Abienol_Synthase This compound (Z)-Abienol Abienol_Synthase->this compound

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Abienol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abienol, a labdanoid diterpene alcohol, is a significant natural product found in the oleoresin of species such as balsam fir (Abies balsamea).[1][2][3][4] It serves as a valuable precursor in the fragrance industry for the synthesis of amber-like compounds. The purification of this compound from complex plant extracts is crucial for its use in research and commercial applications. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for isolating this compound to a high degree of purity. This application note provides a detailed protocol for the purification of this compound from plant extracts using a reversed-phase HPLC method.

Biosynthesis of cis-Abienol

The biosynthesis of cis-abienol in plants like Abies balsamea involves a multi-step enzymatic process. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A bifunctional class I/II cis-abienol synthase (AbCAS) catalyzes the conversion of GGPP.[2][3][4] The process involves the cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by a hydroxylation step to yield cis-abienol.[2][3] Understanding this pathway is essential for researchers working on the metabolic engineering and production of this compound.

cis-Abienol Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LDPP Labda-13-en-8-ol Diphosphate GGPP->LDPP cis-Abienol Synthase (Class II activity) This compound cis-Abienol LDPP->this compound cis-Abienol Synthase (Class I activity)

Figure 1: Biosynthetic pathway of cis-Abienol.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for obtaining a crude extract suitable for HPLC purification.

  • Materials:

    • Balsam fir (Abies balsamea) needles or bark

    • Mortar and pestle or grinder

    • Dichloromethane (DCM) or Diethyl ether

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Protocol:

    • Air-dry the plant material to reduce moisture content.

    • Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.

    • Macerate the powdered plant material in dichloromethane or diethyl ether (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction of this compound.

    • Combine the filtrates and dry over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude oleoresin extract.

    • Dissolve a known amount of the crude extract in the HPLC mobile phase for injection. The final concentration should be optimized based on the capacity of the preparative column.

2. HPLC Purification of this compound

This protocol outlines a semi-preparative reversed-phase HPLC method for the purification of this compound. Diterpenes like this compound often lack strong chromophores, necessitating UV detection at lower wavelengths, such as 210 nm, for adequate sensitivity.[5][6]

  • Instrumentation and Columns:

    • Preparative or Semi-Preparative HPLC system with a gradient pump and a UV-Vis detector.

    • Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Ultrapure water

    • Formic acid (optional, for improved peak shape)

  • Chromatographic Conditions:

    • Mobile Phase A: Ultrapure water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient Elution:

      • 0-5 min: 70% B

      • 5-25 min: 70% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 70% B

      • 35-40 min: 70% B (re-equilibration)

    • Flow Rate: 4.0 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions)

    • Detection Wavelength: 210 nm

    • Injection Volume: 100-500 µL (dependent on sample concentration and column capacity)

    • Column Temperature: 30°C

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the this compound peak based on its retention time (determined from analytical runs with a standard, if available).

    • Multiple injections may be necessary to process the entire crude extract. Pool the collected fractions containing this compound.

  • Post-Purification Processing:

    • Evaporate the solvent from the collected fractions using a rotary evaporator or a nitrogen stream.

    • The resulting purified this compound can be further dried under a high vacuum.

    • Assess the purity of the final product using analytical HPLC or GC-MS.

HPLC_Purification_Workflow Plant Plant Material (e.g., Abies balsamea) Extraction Solvent Extraction (DCM or Ether) Plant->Extraction Crude Crude Plant Extract Extraction->Crude HPLC Semi-Preparative HPLC (C18 Column) Crude->HPLC Fractions Fraction Collection HPLC->Fractions Solvent_Removal Solvent Evaporation Fractions->Solvent_Removal Pure_this compound Purified this compound Solvent_Removal->Pure_this compound Analysis Purity Analysis (Analytical HPLC/GC-MS) Pure_this compound->Analysis

Figure 2: Workflow for the purification of this compound.

Data Presentation

The efficiency of the purification process should be evaluated by calculating the recovery and final purity of this compound. The following table provides an example of how to present this quantitative data.

Sample IDCrude Extract Weight (mg)This compound Content in Crude (%)Injected Volume (mL)Purified this compound Weight (mg)Purity (%)Recovery (%)
AB-0150015.25.065.898.586.6
AB-0252014.85.267.398.287.4
AB-0348015.54.864.998.887.5

Note: The data presented in this table are for illustrative purposes only and will vary based on the plant material and extraction/purification efficiency.

The HPLC method detailed in this application note provides a reliable and effective protocol for the purification of this compound from plant extracts. The use of a reversed-phase C18 column with a water/acetonitrile gradient allows for the successful separation of this compound from other components of the crude extract. This protocol is intended to serve as a starting point for researchers, and further optimization of chromatographic parameters may be necessary to accommodate variations in plant matrix and instrumentation. The resulting high-purity this compound is suitable for a range of applications, including fragrance development, chemical synthesis, and biological activity studies.

References

Application Notes and Protocols for Enhanced Abienol Yield through Mevalonate Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to enhance the production of cis-abienol, a valuable diterpenoid precursor for the fragrance industry. By leveraging a heterologous mevalonate (MVA) pathway and optimizing fermentation conditions, significant improvements in cis-abienol yield can be achieved.

I. Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the production of cis-abienol in engineered E. coli. These results highlight the impact of different metabolic engineering strategies and cultivation methods on the final product yield.

Table 1: Comparison of cis-Abienol Production in Engineered E. coli Strains

Strain Engineering StrategyHost StrainCultivation Methodcis-Abienol Titer (mg/L)Reference
Co-expression of diterpenoid synthasesE. coliShake Flask~0.3[1]
Introduction of exogenous MVA pathwayE. coliShake Flask8.6[1]
Chromosomal integration of lower MVA pathwayE. coliShake Flask9.2[1]
Overexpression of MEP pathwayE. coliNot Specified7-fold increase vs. original MEP[2][3]
Overexpression of MVA and MEP pathwaysE. coliNot Specified31-fold increase vs. original MEP[2][3]
High-cell-density fermentationE. coliFed-batch Bioreactor~220[1]
Two-phase cultivation with isopropyl myristateE. coliFed-batch Bioreactor634.7[2][4]

II. Signaling Pathways and Experimental Workflows

Engineered Mevalonate Pathway for Abienol Biosynthesis

The following diagram illustrates the engineered metabolic pathway in E. coli for the production of cis-abienol from acetyl-CoA. This pathway incorporates the upper and lower sections of the mevalonate pathway, leading to the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranylgeranyl pyrophosphate (GGPP) and subsequently to cis-abienol through the action of specific diterpene synthases.

Engineered_Mevalonate_Pathway cluster_upper_mva Upper Mevalonate Pathway cluster_lower_mva Lower Mevalonate Pathway cluster_isoprenoid Isoprenoid & Diterpene Synthesis AcetylCoA Acetyl-CoA atoB atoB AcetylCoA->atoB HMGS HMGS AcetylCoA->HMGS AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMGS HMGCoA HMG-CoA tHMGR tHMGR HMGCoA->tHMGR Mevalonate Mevalonate MK MK Mevalonate->MK MevalonateP Mevalonate-5-P PMK PMK MevalonateP->PMK MevalonatePP Mevalonate-5-PP MVD MVD MevalonatePP->MVD IPP IPP idi idi IPP->idi ispA ispA IPP->ispA DMAPP DMAPP DMAPP->ispA GPP GPP GPP->ispA FPP FPP crtE crtE FPP->crtE GGPP GGPP AbCAS AbCAS / SsTPS2 GGPP->AbCAS LPP (13E)-8α-hydroxylabd-13-en-15-yl-PP cisthis compound cis-Abienol LPP->cisthis compound atoB->AcetoacetylCoA HMGS->HMGCoA tHMGR->Mevalonate MK->MevalonateP PMK->MevalonatePP MVD->IPP idi->DMAPP ispA->GPP ispA->FPP crtE->GGPP AbCAS->LPP

Engineered mevalonate pathway for cis-abienol production.
Experimental Workflow

The general workflow for engineering E. coli and producing cis-abienol is depicted below. It involves the construction of expression plasmids, transformation of the host strain, cultivation of the engineered strain, and subsequent extraction and analysis of the product.

Experimental_Workflow cluster_plasmid_construction Plasmid Construction cluster_strain_engineering Strain Engineering cluster_production Production Phase cluster_analysis Analysis A Gene Amplification (Upper & Lower MVA, Synthases) C Ligation / Assembly A->C B Vector Linearization B->C D Transformation of Cloning Host C->D E Plasmid Purification & Verification D->E F Transformation of Production Host (E. coli) E->F G Shake Flask Cultivation (Initial Screening) F->G H Fed-Batch Fermentation (Scale-up) G->H I Two-Phase Cultivation (Enhanced Recovery) H->I J Extraction of cis-Abienol I->J K GC-MS Analysis J->K L Quantification K->L

General experimental workflow for cis-abienol production.

III. Experimental Protocols

Protocol 1: Construction of Expression Plasmids

This protocol describes the construction of plasmids for expressing the upper and lower mevalonate pathways and the diterpene synthases.

1.1. Gene Sources:

  • Upper Mevalonate Pathway:

    • mvaE (acetyl-CoA acetyltransferase/HMG-CoA reductase) and mvaS (HMG-CoA synthase) from Enterococcus faecalis (e.g., ATCC 19433). Accession numbers: Q9FD70 (mvaE), Q9FD71 (mvaS).[4][5]

  • Lower Mevalonate Pathway:

    • ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), and MVD1 (mevalonate pyrophosphate decarboxylase) from Saccharomyces cerevisiae (e.g., S288c). Accession numbers: P07277 (ERG12), P08513 (ERG8), P32377 (MVD1).[6]

    • idi (isopentenyl diphosphate isomerase) from E. coli.

  • Diterpene Synthases:

    • AbCAS (bifunctional cis-abienol synthase) from Abies balsamea.

    • SsTPS2 (this compound synthase) from Salvia sclarea.

1.2. Plasmid Backbone Selection:

  • Utilize compatible plasmid backbones with different antibiotic resistance markers for co-expression (e.g., pACYCDuet-1, pETDuet-1, pCOLADuet-1).

1.3. Cloning Procedure:

  • Amplify the genes of the upper MVA pathway (mvaE and mvaS) via PCR from E. faecalis genomic DNA.

  • Amplify the genes of the lower MVA pathway (ERG12, ERG8, MVD1, idi) and the diterpene synthases (AbCAS, SsTPS2) from their respective sources. Codon optimization for E. coli expression is recommended.

  • Design primers with appropriate restriction sites for ligation into the chosen expression vectors. Alternatively, use a seamless cloning method (e.g., Gibson Assembly).

  • Assemble the upper and lower MVA pathway genes into separate operons under the control of an inducible promoter (e.g., T7 or trc).

  • Clone the diterpene synthase genes into a compatible expression vector, also under the control of an inducible promoter.

  • Transform a cloning host (e.g., E. coli DH5α) with the ligation products.

  • Select for positive clones on antibiotic-containing LB agar plates.

  • Verify the integrity of the constructed plasmids by restriction digestion and Sanger sequencing.

Protocol 2: Shake Flask Cultivation for Strain Screening

This protocol is suitable for the initial screening of engineered strains for cis-abienol production.

2.1. Strain Transformation:

  • Co-transform a suitable E. coli production strain (e.g., BL21(DE3)) with the plasmids carrying the upper MVA pathway, lower MVA pathway, and diterpene synthase genes.

  • Plate the transformation mixture on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

2.2. Cultivation:

  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking at 200 rpm.

  • Inoculate 50 mL of Terrific Broth (TB) medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Simultaneously, reduce the cultivation temperature to 25-30°C.

  • Continue cultivation for 48-72 hours.

Protocol 3: Fed-Batch Fermentation for High-Density Cultivation

This protocol is for scaling up the production of cis-abienol in a bioreactor.

3.1. Inoculum Preparation:

  • Prepare a seed culture as described in Protocol 2.2 (steps 1 and 2), scaling up the volume as needed for the bioreactor.

3.2. Bioreactor Setup and Batch Phase:

  • Prepare a defined fermentation medium (e.g., M9 minimal medium supplemented with glucose, magnesium sulfate, and trace metals).

  • Inoculate the bioreactor with the seed culture.

  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 30% by adjusting agitation and aeration.

  • Run in batch mode until the initial carbon source is depleted, indicated by a sharp increase in DO.

3.3. Fed-Batch Phase:

  • Initiate a feeding strategy with a concentrated glucose solution to maintain a controlled growth rate. An exponential feeding profile can be used to maintain a constant specific growth rate.

  • When the desired cell density is reached (e.g., OD₆₀₀ of 20-30), induce protein expression with IPTG.

  • Concurrently, reduce the temperature to 25-30°C.

  • Continue the fed-batch fermentation for 48-72 hours, maintaining the DO level.

Protocol 4: Two-Phase Cultivation for Enhanced Product Recovery

This protocol enhances the recovery of the hydrophobic cis-abienol by in-situ extraction.

4.1. Procedure:

  • Follow the procedures for either shake flask (Protocol 2) or fed-batch (Protocol 3) cultivation.

  • At the time of induction, add a sterile, biocompatible organic solvent to the culture medium. Isopropyl myristate is an effective choice.[2][4]

  • The volume of the organic phase should be approximately 10-20% of the culture volume.

  • Continue the cultivation as previously described. The cis-abienol will partition into the organic layer.

Protocol 5: Extraction and Quantification of cis-Abienol

This protocol details the extraction and analysis of cis-abienol from the fermentation broth.

5.1. Sample Preparation:

  • For single-phase cultivation:

    • Harvest the cell culture by centrifugation.

    • Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate the solvent.

  • For two-phase cultivation:

    • Separate the organic phase from the aqueous phase.

    • The organic phase contains the majority of the cis-abienol.

5.2. GC-MS Analysis:

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).

  • Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: 50-500 m/z

  • Identify the cis-abienol peak by comparing its retention time and mass spectrum to an authentic standard.

5.3. Quantification:

  • Prepare a standard curve using a certified cis-abienol standard.

  • Quantify the amount of cis-abienol in the samples by integrating the peak area and comparing it to the standard curve.

References

Application Notes and Protocols for Isopentenol-Based Abienol Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of fragrances and other high-value chemicals. Traditional production methods relying on extraction from plants like the balsam fir (Abies balsamea) are often inefficient and unsustainable. Metabolic engineering of microorganisms offers a promising alternative for the production of this compound and its precursors. This document details the utilization of a synthetic metabolic pathway, the Isopentenol Utilization Pathway (IUP), for the efficient synthesis of this compound precursors.

The Isopentenol Utilization Pathway (IUP) is a novel, two-step enzymatic pathway that converts isopentenol isomers (isoprenol and prenol) into the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] A key advantage of the IUP is its independence from the host's central carbon metabolism, which can circumvent the complex regulatory networks and competing pathways associated with traditional isoprenoid synthesis routes like the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This decoupling allows for a potentially higher flux towards the desired isoprenoid products.

This application note provides a comprehensive overview of the IUP for this compound precursor synthesis, including detailed experimental protocols, quantitative data on pathway efficiency, and visualizations of the key pathways and workflows.

Signaling Pathways and Experimental Workflows

Isopentenol Utilization Pathway (IUP) for this compound Precursor Synthesis

The IUP consists of two key enzymatic steps to produce IPP and DMAPP from isopentenol. These precursors are then converted to geranylgeranyl diphosphate (GGPP), the direct precursor to this compound, by endogenous or heterologously expressed synthases. Finally, a cis-abienol synthase catalyzes the conversion of GGPP to cis-abienol.

IUP_to_this compound cluster_IUP Isopentenol Utilization Pathway (IUP) cluster_Downstream Downstream Synthesis Isopentenol Isopentenol (Isoprenol/Prenol) IPP_DMAPP IPP / DMAPP Isopentenol->IPP_DMAPP Promiscuous Kinase (e.g., Choline Kinase) + Isopentenyl Phosphate Kinase (IPK) GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase (GGPPS) This compound cis-Abienol GGPP->this compound cis-Abienol Synthase (CAS)

Biosynthetic pathway from isopentenol to cis-abienol.
General Experimental Workflow

The overall process for producing this compound precursors via the IUP in a microbial host such as E. coli involves several key stages, from gene cloning to final product analysis.

Experimental_Workflow Gene_Cloning 1. Gene Cloning and Plasmid Construction Host_Transformation 2. Host Transformation (e.g., E. coli) Gene_Cloning->Host_Transformation Protein_Expression 3. Heterologous Protein Expression and Culture Host_Transformation->Protein_Expression Product_Extraction 4. Product Extraction Protein_Expression->Product_Extraction Product_Analysis 5. Product Analysis (LC-MS) Product_Extraction->Product_Analysis

General experimental workflow for microbial production.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and yields of the isopentenol utilization pathway for this compound precursor synthesis.

Table 1: Kinetic Parameters of Key IUP Enzymes

EnzymeSubstrateKm (mM)kcat (s-1)Source OrganismReference
Choline Kinase (CK)Choline0.12 ± 0.01271.4 ± 1.54Homo sapiens
Choline Kinase (CK)Choline0.20 ± 0.0442.13 ± 0.14Entamoeba histolytica
Isopentenyl Phosphate Kinase (IPK)Isopentenyl Phosphate (IP)~0.02~20Thermococcus paralvinellae[3]

Table 2: Production Titers of Isoprenoids Using Engineered Microorganisms

ProductHost OrganismPrecursor PathwayTiter (mg/L)Fermentation ScaleReference
cis-AbienolE. coliMVA Pathway~2205 L Fed-batch[4][5]
GeranyllinaloolE. coliIUP20605 L Fed-batch[6]
GeranateE. coliIUP764Shake Flask[2]
LycopeneE. coliIUP~300Shake Flask[7]
β-CaroteneE. coliIUP248Shake Flask[7]
R-(-)-linaloolE. coliIUP364Shake Flask[7]

Experimental Protocols

Protocol 1: Cloning and Expression of IUP and this compound Synthesis Genes in E. coli

This protocol outlines the general steps for cloning the genes encoding the promiscuous kinase (e.g., choline kinase), isopentenyl phosphate kinase (IPK), GGPP synthase (GGPPS), and cis-abienol synthase (CAS) into expression vectors and transforming them into an E. coli expression host.

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors (e.g., pET series)

  • Restriction enzymes and T4 DNA ligase

  • DNA primers for PCR amplification of target genes

  • High-fidelity DNA polymerase

  • LB medium and agar plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Gene Amplification: Amplify the coding sequences of the promiscuous kinase, IPK, GGPPS, and CAS from their respective sources using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Digestion: Digest both the expression vectors and the PCR products with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the linearized expression vectors using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation products into a competent E. coli cloning strain and select for positive clones on antibiotic-containing LB agar plates.

  • Plasmid Verification: Isolate plasmids from positive colonies and verify the correct insertion of the genes by restriction digestion and DNA sequencing.

  • Transformation into Expression Host: Transform the verified expression plasmids into a competent E. coli expression strain.

  • Protein Expression: a. Inoculate a single colony of the transformed expression strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of fresh LB medium with the overnight culture and grow to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.[8] d. Harvest the cells by centrifugation for subsequent analysis or product extraction.

Protocol 2: In Vitro Enzyme Assays for the Isopentenol Utilization Pathway

This protocol describes a coupled spectrophotometric assay to determine the activity of the IUP enzymes. The production of ADP from the kinase reactions is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

Materials:

  • Purified promiscuous kinase and IPK enzymes

  • Isopentenol (isoprenol or prenol)

  • ATP, Phosphoenolpyruvate (PEP), NADH

  • Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, 5 mM MgCl2)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add Substrate: Add isopentenol to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the purified promiscuous kinase and IPK enzymes.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader at a constant temperature (e.g., 37°C).

  • Calculate Activity: The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the activity of the IUP kinases. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

Protocol 3: Quantification of this compound Precursors and this compound by LC-MS

This protocol provides a general method for the extraction and quantification of GGPP and cis-abienol from microbial cultures using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Bacterial cell pellet

  • Extraction solvent (e.g., a mixture of organic solvents like ethyl acetate or hexane)

  • LC-MS system equipped with a C18 column

  • Standards for GGPP and cis-abienol

Procedure:

  • Cell Lysis and Extraction: a. Resuspend the cell pellet in a suitable buffer. b. Lyse the cells using methods such as sonication or bead beating. c. Extract the lysate with an equal volume of the extraction solvent. d. Centrifuge to separate the organic and aqueous phases.

  • Sample Preparation: a. Collect the organic phase containing the isoprenoids. b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).

  • LC-MS Analysis: a. Inject the prepared sample onto the LC-MS system. b. Separate the compounds using a suitable gradient of mobile phases on a C18 column. c. Detect and quantify the target molecules (GGPP and cis-abienol) using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. d. Generate a standard curve using known concentrations of authentic standards to quantify the amount of product in the samples.[9]

Conclusion

The Isopentenol Utilization Pathway presents a powerful and efficient method for the synthesis of this compound precursors in microbial hosts. By decoupling isoprenoid production from central metabolism, the IUP offers the potential for high-titer production of valuable chemicals. The protocols and data presented in this application note provide a foundation for researchers to implement and optimize this pathway for the production of this compound and other valuable diterpenoids. Further optimization of enzyme kinetics, pathway balancing, and fermentation conditions will continue to enhance the yields and economic viability of this promising biosynthetic route.

References

Application Notes and Protocols for High-Titer Abienol Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of amber-scented compounds, which are highly sought after in the fragrance industry. Traditional extraction from plant sources like the balsam fir (Abies balsamea) is often inefficient and unsustainable. Microbial fermentation using genetically engineered Escherichia coli presents a promising alternative for the high-titer production of this compound. This document provides detailed application notes and protocols for a fed-batch fermentation strategy designed to achieve high yields of cis-abienol.

The strategy is centered around a metabolically engineered E. coli strain expressing key enzymes for this compound biosynthesis, cultivated in a high-density fed-batch process with in-situ product recovery.

Engineered this compound Biosynthesis Pathway

The production of cis-abienol in E. coli is achieved through the introduction of a heterologous mevalonate (MVA) pathway and the expression of specific diterpene synthases. The MVA pathway provides the necessary precursor, geranylgeranyl pyrophosphate (GGPP). A bifunctional cis-abienol synthase (CAS) from Abies balsamea (AbCAS) or a combination of a class II diterpene synthase from Salvia sclarea (SsTPS2) and AbCAS can then convert GGPP to cis-abienol.[1][2]

Abienol_Biosynthesis_Pathway cluster_host E. coli Central Metabolism cluster_mva Engineered Mevalonate (MVA) Pathway cluster_terpenoid Terpenoid Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB 2x HMGS HMGS Acetyl-CoA->HMGS HMG-CoA HMG-CoA AtoB->HMG-CoA Acetoacetyl-CoA HMGS->HMG-CoA HMGR HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK MVA-P MVA-P MK->MVA-P PMK PMK MVA-PP MVA-PP PMK->MVA-PP PMD PMD IPP IPP PMD->IPP IDI IDI DMAPP DMAPP IDI->DMAPP HMG-CoA->HMGR Mevalonate->MK MVA-P->PMK MVA-PP->PMD IPP->IDI GPPS GPPS IPP->GPPS GGPPS GGPPS IPP->GGPPS IPP->GGPPS DMAPP->GPPS GPP GPP GPPS->GPP FPP FPP GGPPS->FPP GGPP GGPP GGPPS->GGPP GPP->GGPPS FPP->GGPPS SsTPS2 SsTPS2 GGPP->SsTPS2 Labda-13-en-8-ol-PP Labda-13-en-8-ol-PP SsTPS2->Labda-13-en-8-ol-PP AbCAS AbCAS cis-Abienol cis-Abienol AbCAS->cis-Abienol Labda-13-en-8-ol-PP->AbCAS

Engineered metabolic pathway for cis-abienol production in E. coli.

Quantitative Data Summary

The following tables summarize the quantitative data from various fed-batch fermentation strategies for this compound and related terpenoid production in engineered E. coli.

Strain InformationHost StrainKey Genes ExpressedPlasmidsReference
This compound Production E. coli BL21(DE3)MVA pathway, Abies balsamea CAS (AbCAS), Salvia sclarea TPS2 (SsTPS2)pLCEC, pCLES[1][2]
This compound Production E. coli BL21(DE3)MVA pathway, FPP synthase, GGPP synthase, Lpps, CaspACYCDuet-1, pETDuet-1 derived[3]
Geraniol Production E. coli BL21(DE3)MVA pathway, Ocimum basilicum geraniol synthase, Abies grandis GPPSNot specified[4]
Fermentation Parameters & ResultsThis compound (Two-Phase)This compound (High-Density)Geraniol (Two-Phase)
Bioreactor Scale Fed-batch bioreactor5 L stirred tank5 L fermentor
Cultivation Mode Fed-batchHigh-cell-density fed-batchFed-batch
Feeding Strategy Not specifiedNot specifiedNot specified
Induction Not specifiedIPTGIPTG
Two-Phase Cultivation Yes (Isopropyl myristate)NoYes (Isopropyl myristate)
Final Titer (mg/L) 634.7~2202000
Cell Density (OD600) Not specified> 60Not specified
Reference [1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of Media for Fed-Batch Fermentation

This protocol details the preparation of the batch and feed media for high-density cultivation of engineered E. coli.

1.1 Batch Medium (Modified M9 Medium)

ComponentConcentration per Liter
Na2HPO46.78 g
KH2PO43.0 g
NaCl0.5 g
NH4Cl1.0 g
Glucose20 g
MgSO42 mM
CaCl20.1 mM
Thiamine1 mg
Trace Metal Solution1 mL
Appropriate AntibioticsAs required

Preparation:

  • Dissolve Na2HPO4, KH2PO4, NaCl, and NH4Cl in 900 mL of deionized water.

  • Autoclave at 121°C for 20 minutes.

  • Separately prepare and autoclave a 20% (w/v) glucose solution, 1 M MgSO4, and 1 M CaCl2.

  • Prepare a 1000x trace metal solution, filter-sterilize, and store at 4°C.

  • After the base medium has cooled, aseptically add the sterile glucose, MgSO4, CaCl2, thiamine, trace metals, and antibiotics.

1.2 Feed Medium

ComponentConcentration
Glucose600 g/L
MgSO4·7H2O20 g/L
Trace Metal Solution10 mL/L

Preparation:

  • Dissolve glucose and MgSO4·7H2O in deionized water to 80% of the final volume.

  • Add the trace metal solution.

  • Adjust the final volume with deionized water.

  • Sterilize by autoclaving or sterile filtration.

Protocol 2: Fed-Batch Fermentation with In-Situ Product Recovery

This protocol outlines the fed-batch fermentation process, including the two-phase cultivation for enhanced this compound recovery.

2.1 Inoculum Preparation

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate a larger volume of LB or M9 minimal medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 2-4.

2.2 Bioreactor Setup and Batch Phase

  • Prepare the bioreactor with the sterile batch medium.

  • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Set the initial fermentation parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with NH4OH)

    • Dissolved Oxygen (DO): Maintained at >30% saturation by cascading agitation (300-1000 rpm) and airflow.

  • Run in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.

2.3 Fed-Batch and Induction Phase

  • Once the initial glucose is consumed, initiate the exponential feeding strategy (see Protocol 3).

  • After a period of fed-batch growth to increase biomass (e.g., when OD600 reaches ~20-30), lower the temperature to 30°C.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Simultaneously, add sterile isopropyl myristate to the bioreactor to a final concentration of 20% (v/v) to create the organic phase for in-situ product recovery.[1]

2.4 Fermentation Monitoring

  • Monitor cell growth (OD600), pH, DO, and glucose concentration throughout the fermentation.

  • Take samples periodically for this compound quantification.

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Batch Batch Phase (37°C, pH 7.0) Inoculum->Batch Media Media Sterilization Media->Batch FedBatch Fed-Batch Phase (Exponential Feeding) Batch->FedBatch Glucose Depletion Induction Induction (IPTG) & Two-Phase Addition (Isopropyl Myristate, 30°C) FedBatch->Induction OD600 ~20-30 Production Production Phase Induction->Production Harvest Harvest Production->Harvest Separation Phase Separation Harvest->Separation Extraction This compound Extraction Separation->Extraction Purification Purification Extraction->Purification Analysis Analysis (GC-MS) Purification->Analysis

Workflow for fed-batch fermentation and this compound recovery.
Protocol 3: Exponential Feeding Strategy

An exponential feeding strategy is employed to maintain a constant specific growth rate (µ), thereby preventing the accumulation of inhibitory byproducts like acetate.

3.1 Calculation of Feeding Rate

The feeding rate, F(t), is calculated using the following equation[5]:

F(t) = (µset / YX/S) * (X0 * V0 / Sf) * eµset*t

Where:

  • F(t) = Feeding rate at time t (L/h)

  • µset = Desired specific growth rate (h-1) (e.g., 0.15 h-1)

  • YX/S = Biomass yield on substrate (g DCW/g glucose) (typically ~0.45-0.5)

  • X0 = Biomass concentration at the start of the feed (g DCW/L)

  • V0 = Culture volume at the start of the feed (L)

  • Sf = Substrate concentration in the feed medium (g/L)

  • t = Time since the start of the feed (h)

3.2 Implementation

  • Determine the biomass concentration (X0) and volume (V0) at the end of the batch phase.

  • Program the bioreactor's pump to deliver the feed medium according to the calculated exponential feeding profile.

  • Monitor the glucose concentration in the fermenter to ensure it is maintained at a low, non-inhibitory level.

Protocol 4: Downstream Processing and this compound Quantification

This protocol describes the extraction, purification, and analysis of this compound from the two-phase fermentation broth.

4.1 Extraction

  • Harvest the entire fermentation broth, including the isopropyl myristate phase.

  • Separate the organic (isopropyl myristate) and aqueous phases by centrifugation.

  • Extract the aqueous phase with an equal volume of a non-polar solvent such as hexane or ethyl acetate to recover any dissolved this compound.

  • Combine the organic phases (isopropyl myristate and the extraction solvent).

4.2 Purification

  • Concentrate the combined organic phase under reduced pressure to remove the extraction solvent (if different from isopropyl myristate).

  • Further purification can be achieved using silica gel column chromatography with a hexane/ethyl acetate gradient.

4.3 Quantification by GC-MS

  • Prepare samples by diluting the extracted this compound in a suitable solvent (e.g., hexane).

  • Analyze the samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[6][7]

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the this compound.

    • Mass Spectrometry: Operate in full scan mode to identify the this compound peak based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification against a standard curve.[8][9]

Conclusion

This application note provides a comprehensive framework for the high-titer production of cis-abienol using a fed-batch fermentation strategy with engineered E. coli. The key to success lies in the combination of a robustly engineered metabolic pathway, high-density cell cultivation with controlled growth, and efficient in-situ product recovery. The detailed protocols provided herein serve as a starting point for researchers to implement and optimize this promising bioproduction platform.

References

Application Notes and Protocols: Extraction of cis-Abienol from Nicotiana tabacum Trichomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotiana tabacum (tobacco) is a significant source of various secondary metabolites, many of which are synthesized and secreted by glandular trichomes on the leaf surface.[1] Among these compounds, the labdane diterpene (Z)-abienol, also known as cis-abienol, is of particular interest. It serves as a crucial precursor for the synthesis of amber-like compounds used in the fragrance industry and has demonstrated bioactivity in plant defense.[2][3][4] The biosynthesis of cis-abienol is highly localized to the glandular cells of these trichomes, making them the primary target for its extraction.[5]

These application notes provide detailed protocols for the isolation of trichomes from N. tabacum leaves, the subsequent extraction of cis-abienol, and its purification. Additionally, a summary of relevant quantitative data and a visualization of the biosynthetic pathway are included to support researchers in this field.

Biosynthesis of cis-Abienol in N. tabacum Trichomes

The biosynthesis of cis-abienol from the general diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step enzymatic process that occurs specifically within the glandular trichome cells.[5]

  • Step 1: The enzyme copalyl diphosphate synthase (NtCPS2), a class-II terpene synthase, converts GGPP into the intermediate 8-hydroxy-copalyl diphosphate.[2][5]

  • Step 2: A kaurene synthase-like (KSL) enzyme, cis-abienol synthase (NtABS), then utilizes 8-hydroxy-copalyl diphosphate as a substrate to produce the final product, (Z)-abienol.[5][6]

Both the NtCPS2 and NtABS genes are preferentially expressed in trichomes, with expression being highly specific to the glandular cells.[5] Polymorphisms in the NtCPS2 gene can lead to a truncated, non-functional protein, which explains the absence of cis-abienol in certain tobacco cultivars.[5]

G Biosynthesis of cis-Abienol cluster_pathway GGPP Geranylgeranyl Diphosphate (GGPP) HCDP 8-hydroxy-copalyl diphosphate GGPP->HCDP  NtCPS2 (copalyl diphosphate synthase) This compound cis-Abienol (Z-abienol) HCDP->this compound  NtABS (cis-abienol synthase)

Caption: Enzymatic pathway for cis-abienol synthesis in tobacco trichomes.

Experimental Protocols

This section details the methodologies for isolating trichomes and subsequently extracting and purifying cis-abienol.

Protocol 2.1: Isolation of Trichomes via the Cold-Brushing Method

This physical method is effective for isolating intact trichomes for downstream analysis of metabolites and gene expression.[7]

Materials:

  • Fresh, healthy Nicotiana tabacum leaves (fully developed, 40-50 cm long)

  • Liquid nitrogen

  • Slanting stainless steel board or a large ceramic mortar

  • Soft-bristled hairbrush or paintbrush

  • Pre-chilled collection containers (e.g., 50 mL conical tubes)

  • Spatula or scraper

Procedure:

  • Harvest fresh N. tabacum leaves. For optimal results, select leaves where trichome development is complete.[7]

  • Immediately flash-freeze the leaves by immersing them in liquid nitrogen until boiling ceases. This makes the trichomes brittle and easy to dislodge.

  • Place the frozen leaf on a pre-chilled, slanted stainless steel board. Alternatively, a large mortar pre-chilled with liquid nitrogen can be used.

  • Gently but firmly brush the surface of the frozen leaf with a suitable hairbrush. The frozen trichomes will break off and fall down the slanted board or into the mortar.

  • Collect the dislodged trichomes, which appear as a fine, greenish powder, using a pre-chilled spatula.

  • Transfer the collected trichomes into a pre-chilled storage container.

  • For immediate use, proceed to the extraction protocol. For long-term storage, preserve the isolated trichomes in liquid nitrogen or at -80°C.[7]

Protocol 2.2: Solvent Extraction of cis-Abienol from Isolated Trichomes

Cis-abienol is a lipophilic diterpenoid present in the trichome exudate.[8] A non-polar solvent wash is effective for its extraction.

Materials:

  • Isolated trichome biomass (from Protocol 2.1)

  • Methylene chloride (CH₂Cl₂) or n-Hexane (analytical grade)[8]

  • Glass vials or beakers

  • Vortex mixer or shaker

  • Centrifuge and centrifuge tubes

  • Pipettes

  • Rotary evaporator

Procedure:

  • Weigh the collected trichome biomass.

  • Transfer the biomass to a glass vial or beaker.

  • Add a sufficient volume of methylene chloride or n-hexane to fully submerge the trichomes. A common ratio is 10 mL of solvent per 1-2 grams of biomass.[8]

  • Agitate the mixture vigorously for 5-10 minutes at room temperature using a vortex mixer or orbital shaker. This step washes the exudates from the trichomes.

  • Separate the trichome debris from the solvent extract by centrifugation (e.g., 3000 x g for 10 minutes).

  • Carefully pipette the supernatant, which contains the dissolved cis-abienol, into a clean round-bottom flask.

  • To maximize yield, a second wash of the trichome pellet can be performed by repeating steps 3-6 and pooling the supernatants.

  • Concentrate the extract to obtain a crude paste by removing the solvent under reduced pressure using a rotary evaporator.[9]

  • Store the crude extract at -20°C until purification.

Protocol 2.3: Purification of cis-Abienol by Column Chromatography

Silica gel column chromatography is a standard method for separating diterpenoids from other components in the crude extract.[9]

Materials:

  • Crude cis-abienol extract (from Protocol 2.2)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Mobile phase: Hexane and Ethyl Acetate (analytical grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Load the dissolved sample carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a binary solvent mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 v/v hexane:ethyl acetate) to elute non-polar compounds first.[9]

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute compounds with higher polarity, including cis-abienol.

  • Monitoring: Monitor the collected fractions using TLC to identify those containing cis-abienol. Pool the fractions that show a pure spot corresponding to a cis-abienol standard.

  • Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified cis-abienol.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as HPLC, GC-MS, and NMR.

Integrated Experimental Workflow

The entire process from leaf harvesting to obtaining pure cis-abienol can be visualized as a sequential workflow.

G Workflow: From Tobacco Leaf to Pure cis-Abienol cluster_workflow Leaf N. tabacum Leaves Freeze Flash Freeze (Liquid Nitrogen) Leaf->Freeze Isolate Isolate Trichomes (Cold-Brushing Method) Freeze->Isolate Biomass Trichome Biomass Isolate->Biomass Extract Solvent Extraction (Methylene Chloride) Biomass->Extract Crude Crude Extract Extract->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Fractions Pure cis-Abienol Fractions Purify->Fractions Evap Solvent Evaporation Fractions->Evap Final Purified cis-Abienol Evap->Final

Caption: Overview of the cis-abienol extraction and purification process.

Quantitative Data Summary

While specific extraction yields can vary significantly based on the N. tabacum cultivar, plant age, and environmental conditions, studies have quantified the biological activity of cis-abienol. The following table summarizes key findings related to its effective concentrations.

ParameterEffective ConcentrationApplication / ContextSource
Inhibition of P. nicotianae 0.01 - 100 ppmIn vitro bioassay demonstrating significant reduction in hyphal growth of a plant pathogen.[10]
Induction of Bacterial Wilt Resistance 60 µg/mL (Optimal)Root application on tomato plants to induce resistance against bacterial wilt.[4][11]
Application Frequency for Resistance 2-3 applicationsNumber of consecutive treatments required to induce and sustain resistance in tomato.[4]

Note: The concentration of cis-abienol and other diterpenes can be as high as ~60% of the total trichome exudate weight in certain high-producing cultivars like N. tabacum T.I. 1068.[7]

Application Notes for Researchers

  • Cultivar Selection: The presence and quantity of cis-abienol are highly dependent on the tobacco cultivar. Oriental, sun-cured, and some cigar tobacco types are known to be major producers.[4][5]

  • Trichome Integrity: The "cold-brushing" method is advantageous as it minimizes chemical contamination and helps maintain the structural and biochemical integrity of the trichomes, which is crucial for related transcriptomic or proteomic studies.[1][7]

  • Alternative Isolation: An alternative to physical abrasion is a chemical method involving incubation of leaves in a buffer containing a chelating agent like EGTA, which loosens the trichomes from the epidermis.[12]

  • Analytical Methods: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods. A reversed-phase C18 column is suitable for HPLC separation.[13]

  • Bioactivity: Cis-abienol has been shown to induce resistance against bacterial wilt in tomato and inhibit the growth of the oomycete Phytophthora nicotianae, the causative agent of black shank disease in tobacco, highlighting its potential as a natural fungicide or resistance elicitor.[4][10]

References

Application Notes and Protocols for Two-Phase Cultivation of E. coli for Enhanced Abienol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of commercial ambroxides, which are key ingredients in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation using engineered Escherichia coli presents a promising alternative for the production of this compound. However, the accumulation of this compound in the cultivation broth can lead to product toxicity, limiting the overall yield and productivity. A two-phase cultivation system, which involves the introduction of a second, immiscible organic phase, offers a robust solution to this challenge. This in situ product recovery (ISPR) method sequesters the hydrophobic this compound from the aqueous phase, thereby reducing its toxic effects on the microbial cells and enhancing production.[1][2]

These application notes provide a comprehensive overview and detailed protocols for implementing a two-phase cultivation strategy for the microbial synthesis of cis-abienol in engineered E. coli.

Data Presentation

The following tables summarize quantitative data from various studies on the microbial production of cis-abienol, highlighting the significant improvements achieved with two-phase cultivation systems.

Table 1: Comparison of cis-Abienol Production in Engineered E. coli under Different Cultivation Conditions

Strain BackgroundCultivation MethodSecond Phase SolventTiter (mg/L)Reference
E. coli BL21(DE3)Shake FlaskNone~0.3[3]
E. coli BL21(DE3) with MVA pathwayShake FlaskNone8.6 - 9.2[3][4]
E. coli with engineered MVA pathwayFed-batch FermentationNone~220[3][4]
E. coli with engineered MEP & MVA pathwaysFed-batch BioreactorIsopropyl myristate634.7[1]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a clear understanding of the process.

Biosynthetic Pathway of cis-Abienol

The synthesis of cis-abienol in engineered E. coli typically involves the heterologous expression of genes from the mevalonate (MVA) or the native methylerythritol phosphate (MEP) pathway to provide the precursor geranylgeranyl pyrophosphate (GGPP).[3][5] GGPP is then converted to cis-abienol through a two-step enzymatic reaction catalyzed by a class II diterpene synthase and a bifunctional class I/II cis-abienol synthase.[3]

Abienol_Biosynthesis cluster_pathway cis-Abienol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple steps GGPP GGPP MVA Pathway->GGPP Class II diTPS Class II diTPS GGPP->Class II diTPS LDPP LDPP Class II diTPS->LDPP AbCAS (Class I/II) AbCAS (Class I/II) LDPP->AbCAS (Class I/II) cis-Abienol cis-Abienol AbCAS (Class I/II)->cis-Abienol

Caption: Engineered metabolic pathway for cis-abienol production in E. coli.

Experimental Workflow for Two-Phase Cultivation

The general workflow for setting up a two-phase cultivation experiment involves several key stages, from strain preparation to product analysis.

Two_Phase_Workflow cluster_workflow Experimental Workflow A Strain Revival and Pre-culture Preparation B Inoculation of Bioreactor A->B C Batch Phase Cultivation B->C D Induction of Gene Expression (e.g., with IPTG) C->D E Addition of Organic Solvent (Second Phase) D->E F Fed-batch Cultivation and In Situ Product Recovery E->F G Sampling and Analysis (OD600, Substrate, Product) F->G H Harvest and Product Extraction from Both Phases F->H I Product Quantification (e.g., GC-MS) H->I Rationale_Diagram cluster_logic Mechanism of Production Enhancement A Microbial Cell B This compound Synthesis A->B C Increased Intracellular this compound Concentration B->C D Cellular Toxicity / Product Inhibition C->D G Partitioning of this compound into Organic Phase C->G E Reduced Cell Growth and Productivity D->E F Organic Solvent Phase (In Situ Product Recovery) F->G H Reduced Aqueous this compound Concentration G->H I Alleviation of Toxicity H->I J Sustained Cell Growth and this compound Production I->J

References

Application Notes & Protocols: Analytical Techniques for Identifying Abienol Biotransformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of abienol biotransformation products. The focus is on microbial biotransformation, a key process in the sustainable production of valuable fragrance and pharmaceutical compounds derived from this compound. The methodologies outlined below detail the use of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the analysis of these products.

Application Note 1: Overview of Analytical Strategies

The biotransformation of this compound, a labdane diterpene, can yield a variety of commercially significant compounds, including precursors for ambrox. Identifying and quantifying these transformation products is crucial for optimizing fermentation processes and for downstream applications. The primary analytical techniques employed are GC-MS for the identification and quantification of volatile and semi-volatile products, and HPLC for monitoring the degradation of the parent compound.

A key microbial strain identified for this purpose is Acinetobacter tjernbergiae LSC-2, which has been shown to efficiently degrade Z-abienol into valuable intermediates such as sclareol, scalaral, and amberonne.[1][2] The analytical workflow typically involves microbial fermentation, extraction of the biotransformation products from the culture medium, and subsequent chromatographic and spectrometric analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from the biotransformation of Z-abienol by Acinetobacter tjernbergiae LSC-2 under optimized conditions.

Table 1: Yield of Z-Abienol Biotransformation Products [1][2][3][4][5]

Biotransformation ProductConcentration (μg/mL)
Sclareol211.3
Scalaral89.5
Amberonne57.0

Table 2: Effect of Temperature on Z-Abienol Degradation Efficiency [1][5]

Temperature (°C)Degradation Efficiency (%)Optical Density (OD600)
2029.91.022
2528.81.811
3063.71.963
3551.11.864

Experimental Protocols

Protocol 1: Microbial Biotransformation of Z-Abienol

This protocol details the fermentation of Z-abienol using Acinetobacter tjernbergiae LSC-2.

1. Materials:

  • Acinetobacter tjernbergiae LSC-2 strain

  • Selective medium (containing Z-abienol as the sole carbon source)

  • Urea (nitrogen source)

  • Z-abienol

  • Shaker incubator

2. Procedure:

  • Prepare the selective medium and add Z-abienol to a final concentration of 1 mg/mL.[1][2]

  • Add urea as the nitrogen source to a final concentration of 0.5 mg/mL.[1]

  • Adjust the pH of the medium to 7.[1][2]

  • Inoculate the medium with A. tjernbergiae LSC-2.

  • Incubate the culture at 30°C with shaking at 150 rpm for 4 days.[1][2]

Protocol 2: Extraction of Biotransformation Products

This protocol describes the extraction of the biotransformation products from the fermentation broth for GC-MS analysis.

1. Materials:

  • Fermentation broth

  • Dichloromethane

  • Centrifuge

  • Rotary evaporator

2. Procedure:

  • Take 5 mL of the fermented selective medium and centrifuge at 1,000 rpm for 10 minutes to obtain the supernatant.[1]

  • Mix the supernatant with 5 mL of dichloromethane and shake vigorously.[1]

  • Repeat the extraction process three times.[1]

  • Separate and pool the organic phase.

  • Concentrate the organic phase using a rotary evaporator at 60°C to a final volume of 1 mL for GC-MS analysis.[1]

Protocol 3: GC-MS Analysis of Biotransformation Products

This protocol outlines the parameters for the identification and quantification of Z-abienol biotransformation products using GC-MS.

1. Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer

  • HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)[1]

2. GC Parameters:

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

  • Injection Temperature: 280°C.[1]

  • Injection Volume: 1 μL.[1]

  • Split Ratio: 5:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.[1]

    • Ramp 1: Increase to 180°C at a rate of 4°C/min, hold for 2 minutes.[1]

    • Ramp 2: Increase to 280°C at a rate of 3°C/min, hold for 5 minutes.[1]

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 50–700 amu.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Transfer Line Temperature: 280°C.[1]

4. Data Analysis:

  • Identify the biotransformation products by comparing their mass spectra with the NIST library database.[1]

  • Quantify the products using an internal standard (e.g., dichloromethane).[1]

Visualizations

experimental_workflow cluster_fermentation Microbial Biotransformation cluster_extraction Product Extraction cluster_analysis Analytical Identification start Inoculate A. tjernbergiae LSC-2 in selective medium with Z-abienol incubation Incubate at 30°C, 150 rpm for 4 days start->incubation centrifuge Centrifuge fermentation broth incubation->centrifuge extract Liquid-liquid extraction with dichloromethane (3x) centrifuge->extract concentrate Concentrate organic phase extract->concentrate gcms GC-MS Analysis concentrate->gcms hplc HPLC Analysis (optional for substrate monitoring) concentrate->hplc identification Identify products via NIST library comparison gcms->identification quantification Quantify products identification->quantification biotransformation_pathway cluster_process Biotransformation by A. tjernbergiae LSC-2 cluster_products Identified Products Z_this compound Z-Abienol Sclareol Sclareol Z_this compound->Sclareol Scalaral Scalaral Z_this compound->Scalaral Amberonne Amberonne Z_this compound->Amberonne

References

Application Notes & Protocols: Leveraging Yarrowia lipolytica for Recombinant Abienol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Abienol, a labdane-type diterpenoid, is a valuable natural product and a key precursor for the synthesis of Ambrox®, a major component in the fragrance industry. Traditional extraction from plants like the balsam fir (Abies balsamea) is often inefficient and unsustainable. The oleaginous yeast Yarrowia lipolytica has emerged as a powerful chassis for the production of various terpenoids due to its high flux towards the precursor acetyl-CoA, a well-characterized native mevalonate (MVA) pathway, and its robustness in industrial fermentations.[1][2][3][4]

While the heterologous production of similar diterpenoids like sclareol has been successfully demonstrated in Y. lipolytica[1][2], specific literature on this compound biosynthesis within this host is not yet widely available. These application notes provide a comprehensive framework and detailed protocols for engineering Y. lipolytica for this compound production, based on established strategies for other high-value terpenoids.

Metabolic Pathway & Engineering Strategy

The core strategy involves redirecting the central carbon metabolism towards the synthesis of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and then introducing a heterologous pathway to convert GGPP to cis-abienol.

1.1. Native Mevalonate (MVA) Pathway Enhancement: Y. lipolytica possesses an endogenous MVA pathway that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all terpenoids.[1][4] The key engineering targets to boost this pathway and increase the final GGPP pool are:

  • Overexpression of tHMG1: A truncated version of HMG-CoA reductase, which is a rate-limiting step in the MVA pathway.[1][5][6]

  • Overexpression of ERG20: The native farnesyl diphosphate (FPP) synthase.[1]

  • Overexpression of IDI1: The IPP isomerase responsible for converting IPP to DMAPP.[1][5][6]

  • Overexpression of GGS1: A geranylgeranyl diphosphate synthase to efficiently convert FPP to the C20 precursor, GGPP.[1]

1.2. Heterologous this compound Synthesis Pathway: The conversion of GGPP to cis-abienol requires two enzymatic steps. The corresponding genes can be sourced from Abies balsamea and codon-optimized for expression in Y. lipolytica:

  • Labda-13-en-8-ol Diphosphate Synthase (LPPS): Catalyzes the cyclization of GGPP.

  • cis-Abienol Synthase (CAS): Converts the intermediate into cis-abienol.[7]

The complete engineered pathway is illustrated below.

Abienol_Pathway cluster_legend Legend AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 ↑ Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P ERG12 Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP ERG8 IPP IPP Mevalonate_PP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 ↑ GPP GPP IPP->GPP ERG20 FPP FPP IPP->FPP ERG20 ↑ GGPP GGPP IPP->GGPP GGS1 ↑ DMAPP->GPP ERG20 GPP->FPP ERG20 ↑ FPP->GGPP GGS1 ↑ LPPS_intermediate Labda-13-en-8-ol-PP GGPP->LPPS_intermediate LPPS (heterologous) This compound cis-Abienol LPPS_intermediate->this compound CAS (heterologous) ERG10 ERG10 ERG13 ERG13 tHMG1 tHMG1 ↑ ERG12 ERG12 ERG8 ERG8 ERG19 ERG19 IDI1 IDI1 ↑ ERG20_GPP ERG20 ERG20_FPP ERG20 ↑ GGS1 GGS1 ↑ LPPS_het LPPS (heterologous) CAS_het CAS (heterologous) key Native Pathway key2 Overexpressed Native Genes (↑) key3 Heterologous Genes key4 Final Product

Caption: Engineered this compound biosynthesis pathway in Y. lipolytica.

1.3. Competing Pathway Attenuation: As an oleaginous yeast, Y. lipolytica naturally directs a significant portion of its acetyl-CoA pool towards lipid biosynthesis. To redirect this flux towards this compound, strategies can be employed to down-regulate competing pathways. For instance, attenuating lipid synthesis can effectively increase the precursor supply for terpenoid production.[1][8]

Production Potential & Quantitative Data

While this compound production data in Y. lipolytica is not available, the platform's potential can be inferred from the successful production of other terpenoids. A combinatorial engineering approach, including MVA pathway optimization and increased gene copy number of the terminal synthases, has yielded significant titers for the related diterpenoid sclareol.

Table 1: Representative Terpenoid Production in Engineered Yarrowia lipolytica

Compound Class Max Titer (mg/L) Cultivation Key Engineering Strategies
Sclareol Diterpenoid 2656.2 Shake Flask MVA pathway upregulation, multi-copy synthase integration, lipid metabolism regulation.[1]
β-Carotene Tetraterpenoid 39,500 Fed-batch MVA pathway engineering.[3]
Limonene Monoterpenoid 35.9 Shake Flask MVA pathway improvement.[9]
Valencene Sesquiterpenoid 113.9 Shake Flask MVA pathway improvement.[9]
Geraniol Monoterpenoid ~1000 Shake Flask MVA pathway overexpression, synthase screening, copy number optimization.[5][6][10]

| Squalene | Triterpenoid | 402.4 | Shake Flask | MVA pathway improvement.[9] |

Experimental Protocols

The following protocols outline the key steps for developing and analyzing this compound-producing Y. lipolytica strains.

Workflow A Gene Selection & Synthesis (LPPS, CAS from A. balsamea) (tHMG1, GGS1 etc. from Y. lipolytica) B Codon Optimization for Y. lipolytica A->B C Plasmid Construction (CRISPR/Cas9 based integration vectors) B->C Cloning D Yeast Transformation (e.g., Lithium Acetate method) C->D E Strain Selection & Verification (PCR, Sequencing) D->E F Shake Flask Cultivation (Biphasic with Dodecane Overlay) E->F G Product Extraction (Solvent extraction from dodecane phase) F->G H Analysis & Quantification (GC-MS) G->H I Strain Optimization (Iterative engineering cycles) H->I Analyze Results I->C Re-design

Caption: General experimental workflow for this compound strain development.

Protocol 1: Strain Construction

Objective: To integrate the this compound biosynthesis pathway genes into the genome of Y. lipolytica.

Materials:

  • Y. lipolytica host strain (e.g., Po1f or a pre-engineered strain with high acetyl-CoA flux).

  • Integration plasmids containing codon-optimized genes for LPPS, CAS, tHMG1, GGS1, etc., flanked by homology arms for a specific genomic locus (e.g., KU70).

  • Cas9 expression plasmid (if not already in the host strain).

  • Lithium Acetate (LiAc), Polyethylene Glycol (PEG), Dimethyl Sulfoxide (DMSO).

  • Selective media (e.g., YPD agar with appropriate antibiotics like Nourseothricin or Hygromycin).[11]

Method:

  • Gene Synthesis: Synthesize the coding sequences for A. balsamea LPPS and CAS, codon-optimized for Y. lipolytica. Also, amplify key native genes like tHMG1 and GGS1 from Y. lipolytica genomic DNA.

  • Plasmid Assembly: Using Gibson assembly or a similar cloning method, construct integration plasmids. These should contain the expression cassettes (promoter-gene-terminator) for the genes of interest, a selection marker, and homology arms for genomic integration via CRISPR/Cas9.

  • Yeast Transformation (LiAc/PEG Method): a. Grow an overnight culture of the Y. lipolytica host strain in YPD broth at 30°C. b. Inoculate 50 mL of fresh YPD to an OD600 of ~0.4 and grow to an OD600 of 0.8-1.0. c. Harvest cells by centrifugation, wash with sterile water, and then with 100 mM LiAc. d. Resuspend the cell pellet in a transformation mix containing 1 µg of each plasmid, single-stranded carrier DNA, PEG, LiAc, and DMSO. e. Incubate at 30°C for 30 minutes, then heat shock at 39°C for 15 minutes. f. Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

  • Verification: Screen transformants by colony PCR to confirm the correct integration of the expression cassettes into the targeted genomic locus. Sequence the integrated fragments to ensure no mutations were introduced.

Protocol 2: Shake Flask Cultivation for this compound Production

Objective: To cultivate engineered strains for this compound production and accumulation in a dodecane overlay.

Materials:

  • YPD80 medium (10 g/L yeast extract, 20 g/L peptone, 80 g/L glucose).[11]

  • 250 mL baffled shake flasks.

  • Dodecane, sterile.

  • Engineered Y. lipolytica strains.

Method:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 250 rpm.

  • Production Culture: a. In a 250 mL baffled flask, add 50 mL of YPD80 medium. b. Inoculate with the overnight culture to a starting OD600 of 0.1. c. Add 5 mL (10% v/v) of sterile dodecane to the flask. This organic layer serves as a sink to capture the hydrophobic this compound product, preventing potential toxicity and simplifying extraction. d. Cover the flask with a breathable seal and incubate at 30°C with vigorous shaking (250 rpm) for 96-120 hours.

Protocol 3: this compound Extraction and Quantification

Objective: To extract this compound from the culture and quantify its concentration using GC-MS.

Materials:

  • Culture samples from Protocol 2.

  • Ethyl acetate.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • GC-MS system equipped with a suitable column (e.g., HP-5ms).

  • Caryophyllene or another suitable internal standard.

  • This compound analytical standard.

Method:

  • Sample Preparation: a. At the end of the cultivation, transfer 1 mL of the culture (including the dodecane layer) to a microcentrifuge tube. b. Centrifuge to separate the phases. Carefully collect the top dodecane layer.

  • Extraction (from dodecane layer): a. To the collected dodecane phase, add an equal volume of ethyl acetate containing a known concentration of an internal standard (e.g., 10 mg/L caryophyllene). b. Vortex vigorously for 1 minute to extract the this compound. c. Dehydrate the ethyl acetate phase by passing it through a small column of anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject 1 µL of the dried ethyl acetate sample into the GC-MS. b. GC Conditions (Example):

    • Injector Temperature: 250°C
    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
    • Carrier Gas: Helium. c. MS Conditions: Operate in full scan mode to identify the this compound peak by comparing its retention time and mass spectrum to the analytical standard.

  • Quantification: a. Create a calibration curve using the this compound analytical standard. b. Quantify the this compound concentration in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve. The final titer is reported in mg per liter of culture volume.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Precursor Supply for Improved cis-Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cis-abienol production.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for the biosynthesis of the cis-abienol precursor, geranylgeranyl diphosphate (GGPP)?

A1: The primary metabolic pathways for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of geranylgeranyl diphosphate (GGPP), are the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] Eukaryotes, fungi, and some bacteria utilize the MVA pathway, while many bacteria use the MEP pathway.[1] GGPP is formed from the condensation of IPP and farnesyl diphosphate (FPP), a reaction catalyzed by GGPP synthase.[1][3]

Q2: What is the final enzymatic step in the biosynthesis of cis-abienol from GGPP?

A2: The final step is catalyzed by a bifunctional class I/II cis-abienol synthase (CAS).[4][5] The class II activity of the enzyme converts GGPP to a labda-13-en-8-ol diphosphate intermediate through a cyclization and hydroxylation reaction.[4][5] The class I active site then cleaves the diphosphate group to yield cis-abienol.[4][5] In some organisms, this can be a two-step process involving a Labda-13-en-8-ol diphosphate synthase (LPPS) and a cis-abienol synthase (CAS).[6]

Q3: Why is precursor supply a common bottleneck in cis-abienol production?

A3: The native production of GGPP in many microbial hosts is often tightly regulated and directed towards essential cellular processes, such as the synthesis of sterols, quinones, and prenylated proteins.[3][7] The heterologous expression of a high-activity cis-abienol synthase can create a significant metabolic pull on the GGPP pool, which the native precursor pathways may not be able to accommodate, thus limiting the final product titer. Enhancing the precursor supply is a key strategy to increase the yield of cis-abienol.[6][8]

Troubleshooting Guide

Low or No cis-Abienol Production
Potential Cause Troubleshooting Steps
Insufficient Precursor (GGPP) Supply 1. Overexpress key enzymes in the native precursor pathway: For hosts with the MEP pathway, overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and ispG (HMBPP synthase) can increase metabolic flux.[9] For hosts with the MVA pathway, overexpressing a truncated, soluble version of HMG-CoA reductase (tHMG1) is a common strategy to bypass feedback regulation.[10] 2. Introduce a heterologous MVA pathway: Engineering a heterologous MVA pathway in hosts like E. coli has been shown to significantly increase cis-abienol titers.[8][11] This involves expressing genes such as mvaE (acetyl-CoA acetyltransferase/HMG-CoA reductase) and mvaS (HMG-CoA synthase) for the upper pathway, and mvk (mevalonate kinase), pmk (phosphomevalonate kinase), mvd (mevalonate diphosphate decarboxylase), and idi (IPP isomerase) for the lower pathway.[6][11]
Low Expression or Activity of cis-Abienol Synthase (CAS) 1. Verify protein expression: Use Western blotting to confirm the expression of the cis-abienol synthase and other pathway enzymes. 2. Codon optimization: Ensure the gene sequence of your cis-abienol synthase is optimized for the expression host. 3. Promoter strength: Test different promoters to modulate the expression level of the synthase. Very strong promoters are not always optimal as they can lead to protein aggregation or metabolic burden.
Metabolic Imbalance and Accumulation of Toxic Intermediates 1. Monitor for intermediate accumulation: Use LC-MS or other analytical techniques to check for the buildup of intermediates like mevalonate. Accumulation of mevalonate can indicate a bottleneck in the lower MVA pathway.[6] 2. Balance pathway modules: Adjust the expression levels of the upper and lower MVA pathway modules to prevent the accumulation of intermediates. This can be achieved by using promoters of different strengths or by altering gene copy numbers.[6]
Product Toxicity or Degradation 1. Two-phase cultivation: Implement a two-phase cultivation system by adding an organic solvent (e.g., dodecane, isopropyl myristate) to the culture medium.[12] This can sequester the hydrophobic cis-abienol, reducing potential toxicity to the host cells and preventing product degradation.
Inconsistent Production Yields
Potential Cause Troubleshooting Steps
Plasmid Instability 1. Genomic integration: Integrate the expression cassettes for the cis-abienol pathway into the host chromosome. This provides greater genetic stability compared to plasmid-based expression.[8] 2. Maintain selective pressure: Ensure appropriate antibiotics are used consistently in all cultivation steps.
Variability in Culture Conditions 1. Optimize fermentation parameters: Systematically optimize parameters such as temperature, pH, aeration, and media composition. 2. Fed-batch fermentation: For high-density cultures, a fed-batch strategy can help maintain optimal growth and production by preventing nutrient limitation and the accumulation of inhibitory byproducts.[11]

Quantitative Data on cis-Abienol Production

The following table summarizes the impact of different metabolic engineering strategies on cis-abienol production titers.

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliCo-expression of LPPS, Cas, CrtE, and IspA~0.3[11]
Escherichia coliIntroduction of an exogenous MVA pathway (upper and lower)8.6[11]
Escherichia coliChromosomal integration of the lower MVA pathway with a trc promoter9.2 (shake flask)[8][11]
Escherichia coliHigh-cell-density fermentation with engineered MVA pathway~220[11]
Escherichia coliTwo-phase cultivation with isopropyl myristate634.7[12]

Experimental Protocols

Quantification of cis-Abienol by GC-MS

This protocol provides a general method for the extraction and quantification of cis-abienol from a microbial culture.

a. Sample Preparation and Extraction:

  • Collect a 1 mL sample of the microbial culture. If using a two-phase system, collect a sample from the organic phase.

  • For whole-cell extraction, centrifuge the sample to pellet the cells.

  • To the cell pellet or the organic phase sample, add an equal volume of a suitable organic solvent (e.g., ethyl acetate, hexane) containing an internal standard (e.g., n-dodecane).

  • Vortex vigorously for 5 minutes to extract the cis-abienol.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the organic (upper) phase to a new vial for analysis.

b. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injection: Inject 1 µL of the organic extract.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Quantification: Identify the cis-abienol peak based on its retention time and mass spectrum compared to an authentic standard.[13] Quantify the concentration by integrating the peak area relative to the internal standard.

Western Blot Analysis of Pathway Enzymes

This protocol outlines the steps to verify the expression of heterologous enzymes (e.g., CAS, HMG-CoA reductase) in your engineered host.

a. Protein Extraction:

  • Harvest cells from a 10 mL culture by centrifugation at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[14]

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration using a standard assay (e.g., BCA protein assay).

b. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of total protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel (the percentage of which depends on the molecular weight of your target protein).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with the primary antibody (specific to your target enzyme, e.g., anti-His-tag or a custom antibody) diluted in blocking buffer, typically overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Caption: Biosynthetic pathway for cis-abienol production.

Troubleshooting_Workflow start Low/No cis-Abienol Production check_expression Verify Enzyme Expression (Western Blot) start->check_expression check_precursor Assess Precursor Supply (LC-MS for intermediates) check_expression->check_precursor Expression OK optimize_expression Optimize Codons & Promoter Strength check_expression->optimize_expression No/Low Expression boost_pathway Overexpress MEP/MVA Pathway Genes check_precursor->boost_pathway Low Precursor check_toxicity Investigate Product Toxicity check_precursor->check_toxicity Precursor OK end Improved Production optimize_expression->end balance_pathway Balance Pathway Modules boost_pathway->balance_pathway Intermediate Buildup balance_pathway->end two_phase Implement Two-Phase Cultivation check_toxicity->two_phase Toxicity Suspected check_toxicity->end No Toxicity two_phase->end

Caption: Troubleshooting workflow for low cis-abienol yield.

References

Technical Support Center: Overcoming Bottlenecks in the Abienol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of abienol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common bottlenecks in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks encountered when engineering a microbial host for this compound production?

The primary bottlenecks in the heterologous production of this compound typically revolve around three key areas:

  • Insufficient Precursor Supply: The availability of the C20 precursor, geranylgeranyl diphosphate (GGPP), is often a major limiting factor. Both the native methylerythritol 4-phosphate (MEP) pathway in E. coli and the engineered mevalonate (MVA) pathway can be bottlenecks.

  • Suboptimal Enzyme Activity and Expression: The core enzymes of the this compound biosynthetic pathway, particularly cis-abienol synthase (CAS), can have low catalytic efficiency, making them rate-limiting steps.[1][2] Additionally, imbalanced expression of the pathway enzymes can lead to the accumulation of intermediate metabolites and metabolic burden on the host.[1]

  • Host-Related Stress and Product Toxicity: High-level production of this compound and its intermediates can be toxic to the host organism, leading to reduced cell growth and lower yields. Furthermore, the expression of heterologous proteins can induce metabolic stress.

Q2: Which precursor pathway, MEP or MVA, is more effective for increasing GGPP supply for this compound production in E. coli?

Both the native MEP pathway and a heterologous MVA pathway have been engineered to improve this compound yields. Engineering the MVA pathway in E. coli has been shown to significantly increase cis-abienol production by approximately 31-fold compared to overexpressing the MEP pathway alone.[3] This is often because the MVA pathway can bypass the native regulation of the MEP pathway in E. coli.[2] However, balancing the expression of the upper and lower sections of the MVA pathway is crucial to avoid the accumulation of toxic intermediates like mevalonate.[1]

Q3: What is the rate-limiting enzymatic step in the this compound biosynthetic pathway?

The final step, catalyzed by cis-abienol synthase (CAS), is often considered the rate-limiting step in this compound biosynthesis.[1][2] This is attributed to the complex carbocation reaction mechanism required to form the bicyclic diterpenoid, resulting in lower catalytic activity compared to other terpene synthases.[2]

Q4: Can codon optimization of the this compound biosynthesis genes improve production?

Yes, codon optimization of the genes encoding the this compound biosynthetic enzymes for the specific expression host (e.g., E. coli or Saccharomyces cerevisiae) is a critical step. This can enhance translational efficiency and lead to higher protein expression levels, which is crucial for enzymes that may have low catalytic activity.

Q5: How can product toxicity be mitigated during high-titer this compound production?

A common strategy to mitigate product toxicity and improve recovery is two-phase cultivation. By introducing an organic solvent, such as isopropyl myristate, to the culture medium, the produced this compound can be extracted from the aqueous phase, reducing its concentration in the cellular environment and preventing feedback inhibition or toxicity. This approach has been shown to significantly increase final product titers.[3]

Troubleshooting Guides

Problem 1: Low or No Detectable this compound Production

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Strategy Expected Outcome
Inefficient Precursor (GGPP) Supply 1. Overexpress key enzymes of the native MEP pathway (e.g., dxs, idi). 2. Introduce and optimize a heterologous MVA pathway.[1][4] This can be done by expressing the upper and lower MVA pathways on separate plasmids with different promoter strengths.Increased intracellular pool of GGPP available for conversion to this compound.
Low Expression or Activity of Pathway Enzymes (LPPS and CAS) 1. Verify protein expression via SDS-PAGE and Western blot. 2. Optimize codon usage of the LPPS and CAS genes for the expression host. 3. Test different promoters and plasmid copy numbers to balance expression levels.[1] 4. Perform in vitro enzyme assays to confirm catalytic activity.Increased soluble expression and catalytic activity of the key biosynthetic enzymes.
Incorrect Plasmid Construction 1. Sequence-verify your entire expression construct, including promoters, ribosome binding sites, and coding sequences.Confirmation of the correct genetic construct.
Suboptimal Induction Conditions 1. Optimize inducer concentration (e.g., IPTG) and induction temperature. Lowering the temperature (e.g., 18-25°C) can improve protein folding and solubility.[5] 2. Vary the cell density at the time of induction (e.g., OD600 of 0.6-0.8).Improved soluble expression of active enzymes.
Problem 2: Accumulation of Intermediates and Low Final Product Titer

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Strategy Expected Outcome
Metabolic Imbalance 1. Use promoters of varying strengths to tune the expression levels of each enzyme in the pathway.[1] 2. Utilize a modular pathway design with different plasmids for the upstream (GGPP synthesis) and downstream (this compound synthesis) pathways.Balanced metabolic flux, reducing the accumulation of potentially toxic intermediates.
Low Catalytic Efficiency of a Downstream Enzyme (e.g., CAS) 1. Consider using a CAS enzyme from a different source organism or perform protein engineering to improve its activity.[1] 2. Increase the expression level of the rate-limiting enzyme relative to the other enzymes in the pathway.Increased conversion of the intermediate to the final product.
Feedback Inhibition 1. Implement a two-phase cultivation system to continuously remove this compound from the cells.[3]Alleviation of potential feedback inhibition by the final product.
Problem 3: Poor Host Cell Growth and Low Biomass

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Strategy Expected Outcome
Metabolic Burden from High Plasmid Copy Number or Strong Promoters 1. Use lower copy number plasmids. 2. Switch to weaker constitutive or inducible promoters to reduce the metabolic load on the cells.[1]Improved cell health and higher final biomass, leading to increased volumetric productivity.
Toxicity of Intermediates or Final Product 1. As mentioned previously, balance the pathway to prevent intermediate accumulation. 2. Utilize a two-phase cultivation strategy to remove the final product.[3]Reduced cellular stress and improved growth rates.
Suboptimal Fermentation Conditions 1. Optimize media composition, pH, and aeration. 2. For high-density cultures, a fed-batch fermentation strategy can improve cell density and product titers.[2][4]Enhanced cell growth and overall productivity.

Quantitative Data Summary

The following table summarizes reported this compound titers achieved through various metabolic engineering strategies in E. coli.

Host Strain Engineering Strategy Cultivation Method cis-Abienol Titer (mg/L) Reference
E. coliCo-expression of GPPS, GGPPs, LPPS, and a diterpene synthaseShake Flask~0.3[4]
E. coliIntroduction of an exogenous MVA pathwayShake Flask8.6[4]
E. coliChromosomal integration of lower MVA pathway genesShake Flask9.2[4]
E. coliOptimized MVA pathway and fed-batch fermentation5L Bioreactor~220[2][4]
E. coliDiterpene synthase screening and two-phase cultivation with fed-batch fermentationFed-batch Bioreactor634.7[3]
S. cerevisiaeExpression of Abies balsamea CASShake Flask12.8[6]

Experimental Protocols

Protocol 1: Two-Phase Fed-Batch Fermentation for this compound Production

This protocol is adapted from methodologies aimed at increasing the production of hydrophobic molecules like this compound.[3]

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 12 hours.

    • Transfer the seed culture to 100 mL of fermentation medium in a 500 mL shake flask.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4.0-5.0.

  • Bioreactor Setup:

    • Prepare a 5L bioreactor containing 3L of fermentation medium.

    • Autoclave and cool to the desired fermentation temperature (e.g., 37°C).

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Maintain the pH at 7.0 by automatic addition of 25% (v/v) ammonia.

    • Maintain DO at 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose and magnesium sulfate solution.

  • Induction and Two-Phase Cultivation:

    • When the OD600 reaches approximately 10, add the inducer (e.g., 0.1 mM IPTG) and lower the temperature to 30°C.

    • Simultaneously, add 15% (v/v) of a sterile organic solvent (e.g., isopropyl myristate) to the bioreactor to create the second phase.

  • Sampling and Analysis:

    • Collect samples periodically to measure OD600, glucose concentration, and this compound titer.

    • For this compound quantification, extract the organic phase and analyze by GC-MS.

Protocol 2: SDS-PAGE Analysis of Recombinant Protein Expression

This is a standard protocol to verify the expression of the this compound pathway enzymes.

  • Sample Preparation:

    • Take 1 mL of culture pre- and post-induction.

    • Centrifuge at 12,000 x g for 1 minute to pellet the cells.

    • Resuspend the cell pellet in 100 µL of 1x SDS-PAGE loading buffer.

    • Boil the samples at 100°C for 10 minutes.

  • Electrophoresis:

    • Load 10-15 µL of each sample onto a 12% polyacrylamide gel.

    • Include a pre-stained protein ladder.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

    • Analyze the gel for bands corresponding to the expected molecular weights of the expressed enzymes.

Visualizations

Abienol_Biosynthesis_Pathway cluster_upstream Upstream Pathway (MVA or MEP) cluster_downstream This compound Biosynthesis Acetyl-CoA Acetyl-CoA GGPP GGPP Acetyl-CoA->GGPP Multiple Steps LPP Labda-13-en-8-ol diphosphate GGPP->LPP LPPS This compound cis-Abienol LPP->this compound CAS

Caption: The this compound biosynthetic pathway starting from the central precursor GGPP.

Troubleshooting_Workflow Start Low/No this compound Production Check_Expression Verify Enzyme Expression (SDS-PAGE / Western Blot) Start->Check_Expression Check_GGPP Assess Precursor Supply (Engineer MVA/MEP Pathway) Start->Check_GGPP Check_Activity Confirm Enzyme Activity (In Vitro Assays) Check_Expression->Check_Activity Expression OK Optimize_Culture Optimize Fermentation (Temp, Induction, Media) Check_Expression->Optimize_Culture Low/Insoluble Expression Check_GGPP->Optimize_Culture Check_Activity->Optimize_Culture Activity OK Result Improved this compound Titer Optimize_Culture->Result

Caption: A logical workflow for troubleshooting low this compound production.

Metabolic_Bottlenecks cluster_pathway Metabolic Pathway cluster_bottlenecks Potential Bottlenecks Precursor Precursor Pool (e.g., Acetyl-CoA) GGPP GGPP Precursor->GGPP Upstream Enzymes This compound This compound GGPP->this compound LPPS & CAS B1 Insufficient GGPP Supply B1->GGPP B2 Low LPPS/CAS Activity B2->this compound B3 Metabolic Imbalance B3->GGPP B3->this compound

Caption: Key bottlenecks impacting flux through the this compound pathway.

References

Technical Support Center: Enhancing cis-Abienol Synthase Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at increasing the catalytic activity of cis-abienol synthase (CAS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My purified cis-abienol synthase shows low or no activity. What are the potential causes and how can I troubleshoot this?

Answer: Low or no enzymatic activity is a common issue. Here’s a step-by-step troubleshooting guide:

  • Protein Integrity and Purity:

    • Problem: The enzyme may have degraded or aggregated.

    • Troubleshooting:

      • Run an SDS-PAGE gel to verify the size and purity of your purified protein. The expected molecular weight for cis-abienol synthase from Abies balsamea is approximately 98 kDa.

      • Perform a Western blot using an appropriate tag-specific antibody (e.g., anti-His) to confirm the protein's identity.

      • If degradation is observed, add protease inhibitors during purification and store the purified enzyme in smaller aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Cofactor Availability:

    • Problem: Divalent metal ions, typically magnesium (Mg²⁺), are essential for the activity of many terpene synthases, including CAS.

    • Troubleshooting:

      • Ensure that your assay buffer contains an optimal concentration of Mg²⁺ (typically in the range of 5-20 mM).

      • Consider testing other divalent cations like manganese (Mn²⁺), as some synthases show activity with different cofactors, though Mg²⁺ is generally preferred.

  • Substrate Quality and Concentration:

    • Problem: The substrate, geranylgeranyl diphosphate (GGPP), may be degraded or at a suboptimal concentration.

    • Troubleshooting:

      • Verify the purity and concentration of your GGPP stock using a suitable analytical method.

      • Perform a substrate titration experiment to determine the optimal GGPP concentration for your enzyme. Substrate inhibition can occur at very high concentrations.

  • Assay Conditions:

    • Problem: The pH, temperature, or buffer composition of your assay may not be optimal.

    • Troubleshooting:

      • Optimize the pH of your reaction buffer. Start with a pH range of 6.5-8.0.

      • Determine the optimal temperature for the enzyme assay. A typical starting point is 30°C.

      • Ensure the buffer components are compatible with the enzyme. For instance, high concentrations of certain salts can be inhibitory.

2. I am not seeing a significant increase in cis-abienol production in my microbial host even after overexpressing the synthase. What could be the bottleneck?

Answer: This often points to limitations in precursor supply rather than the intrinsic activity of the synthase itself.

  • Problem: The availability of the substrate, GGPP, is a common rate-limiting step in engineered microbial hosts like E. coli.

  • Troubleshooting:

    • Metabolic Engineering: Enhance the metabolic flux towards GGPP. This can be achieved by:

      • Overexpressing genes of the native MEP pathway or introducing a heterologous mevalonate (MVA) pathway.[1][2]

      • Creating fusion enzymes to channel substrates more efficiently. For example, a fusion of farnesyl diphosphate synthase (Erg20p) and GGPP synthase (Bts1p) can significantly channel metabolic intermediates towards diterpene production.[3]

    • Codon Optimization: Ensure the cis-abienol synthase gene has been codon-optimized for expression in your chosen host (e.g., E. coli or S. cerevisiae).

    • Expression Levels: While overexpression is intended, very high levels of heterologous protein expression can lead to the formation of inclusion bodies or place a significant metabolic burden on the host cells. Try optimizing the expression level by using promoters of different strengths or by lowering the induction temperature and inducer concentration.

3. I want to use site-directed mutagenesis to improve the catalytic activity of cis-abienol synthase. Which residues should I target?

Answer: Rational design based on structural and mechanistic information is a powerful approach.

  • Target Residues: Based on homology modeling and the known bifunctional nature of cis-abienol synthase from Abies balsamea, several active site residues have been identified as potentially important for its specificity and catalytic activity.[4][5]

    • Class II Active Site: This site is responsible for the initial cyclization of GGPP. Residues in this pocket are critical for the formation of the labdane skeleton.

    • Class I Active Site: This site is involved in the final dephosphorylation and deprotonation steps to yield cis-abienol.[6]

    • Specific Potential Targets: Comparative homology modeling has suggested that residues such as Asp-348, Leu-617, Phe-696, and Gly-723 could be important for the specificity of AbCAS.[4][5] Mutating these residues to other amino acids (e.g., smaller, larger, or differently charged residues) could alter the active site pocket and potentially enhance the catalytic rate.

  • Strategy:

    • Start with single-point mutations of the identified key residues.

    • Use saturation mutagenesis at these sites to explore the effects of all possible amino acid substitutions.

    • Combine beneficial mutations to see if they have an additive or synergistic effect.

Quantitative Data Summary

The following table summarizes key quantitative data related to enhancing cis-abienol production, which is often the primary goal of increasing synthase activity in a cellular context.

StrategyHost OrganismKey ModificationResulting TiterFold IncreaseReference
Metabolic EngineeringE. coliCo-expression of synthases~0.3 mg/L-[1][2]
Metabolic EngineeringE. coliIntroduction of an exogenous mevalonate pathwayup to 8.6 mg/L~28-fold[1][2]
Metabolic EngineeringE. coliChromosomal integration of lower MVA pathway genesup to 9.2 mg/L~30-fold[1][2]
Fed-batch FermentationE. coliHigh-cell-density fermentation of engineered strain~220 mg/L-[1][2]

Experimental Protocols

1. Site-Directed Mutagenesis of cis-Abienol Synthase

This protocol outlines a general workflow for creating point mutations in the cis-abienol synthase gene.

  • Template Plasmid: Use a plasmid containing the wild-type cis-abienol synthase cDNA as the template.

  • Primer Design: Design primers incorporating the desired mutation. The primers should be complementary to opposite strands of the plasmid and be between 25 and 45 bases in length, with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated template DNA.

  • Transformation: Transform the mutated, nicked plasmid into a highly competent E. coli strain. The nicks will be repaired by the host cell's machinery.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

2. Expression and Purification of cis-Abienol Synthase

This protocol is for the expression and purification of a His-tagged cis-abienol synthase from E. coli.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the synthase gene.

  • Culture Growth: Grow the cells in a suitable medium (e.g., LB) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, DNase I, and protease inhibitors. Lyse the cells by sonication.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole. Elute the protein with an elution buffer containing a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., containing glycerol) using dialysis or a desalting column.

  • Purity Check: Verify the purity of the protein by SDS-PAGE.

3. in vitro Enzyme Activity Assay

This protocol describes a general method to determine the catalytic activity of purified cis-abienol synthase.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.2) containing 10-15 mM MgCl₂ and a known concentration of GGPP.

  • Enzyme Addition: Add a specific amount of purified cis-abienol synthase to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the diterpene products with an organic solvent like hexane or ethyl acetate.

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the cis-abienol produced.

  • Quantification: Use a standard curve of authentic cis-abienol to calculate the amount of product formed and determine the specific activity of the enzyme.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay mut1 Primer Design mut2 PCR Amplification mut1->mut2 mut3 DpnI Digestion mut2->mut3 mut4 Transformation mut3->mut4 mut5 Sequence Verification mut4->mut5 exp1 Transformation into E. coli mut5->exp1 Mutant Plasmid exp2 Induction (IPTG) exp1->exp2 exp3 Cell Lysis exp2->exp3 exp4 Ni-NTA Purification exp3->exp4 exp5 Purity Check (SDS-PAGE) exp4->exp5 assay1 Reaction Setup (GGPP, Mg²⁺) exp5->assay1 Purified Enzyme assay2 Incubation assay1->assay2 assay3 Product Extraction assay2->assay3 assay4 GC-MS Analysis assay3->assay4 assay4->mut1 Iterate based on results

Caption: Experimental workflow for improving cis-abienol synthase activity.

signaling_pathway cluster_precursor Precursor Supply Enhancement cluster_enzyme Enzyme-Level Strategies cluster_conditions Reaction Condition Optimization mva Mevalonate (MVA) Pathway (Overexpression) goal Increased Catalytic Activity & cis-Abienol Production mva->goal ggpps GGPP Synthase (GGPPS) (Overexpression) ggpps->goal fusion Fusion Enzyme (e.g., Erg20p-Bts1p) fusion->goal sdm Site-Directed Mutagenesis (Active Site Residues) sdm->goal de Directed Evolution de->goal ph pH Optimization ph->goal temp Temperature Optimization temp->goal cofactor Cofactor (Mg²⁺) Titration cofactor->goal

References

Technical Support Center: Optimizing Abienol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing byproduct formation during abienol fermentation in microbial systems, particularly Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during microbial fermentation of cis-abienol?

A1: The two most commonly reported and significant byproducts during cis-abienol production in engineered E. coli are acetate and mevalonate .[1] Acetate is a common byproduct of "overflow metabolism" when E. coli is grown in the presence of excess glucose.[2] Mevalonate accumulation occurs when there is an imbalance in the heterologous mevalonate (MVA) pathway, where the upstream module (producing mevalonate from acetyl-CoA) is more active than the downstream module (converting mevalonate to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)).[1]

Q2: Why is it crucial to control byproduct formation?

A2: Byproduct accumulation is detrimental for several reasons:

  • Toxicity and Growth Inhibition: Acetate is toxic to E. coli and can inhibit cell growth and recombinant protein production, even at low concentrations.[2] Accumulation of MVA pathway intermediates, such as HMG-CoA, has also been shown to be toxic and inhibit cell growth.[3]

  • Reduced Carbon Efficiency: The formation of byproducts diverts carbon flux away from the desired this compound synthesis pathway, reducing the overall yield and productivity of your fermentation.

  • Process Instability: High levels of acidic byproducts like acetate can cause significant pH drops in the fermentation medium, requiring more aggressive base addition and potentially leading to process instability.

Q3: What are the main strategies to reduce byproduct formation?

A3: Strategies can be broadly categorized into metabolic engineering and fermentation process optimization.

  • Metabolic Engineering: This involves modifying the host strain's genetic makeup to redirect metabolic flux. Key approaches include deleting genes involved in byproduct formation (e.g., acetate pathways) and balancing the expression of enzymes in the production pathway to prevent intermediate accumulation.

  • Fermentation Process Optimization: This involves adjusting cultivation conditions to minimize the physiological triggers for byproduct formation. A key strategy is implementing a fed-batch process with controlled feeding of the carbon source (e.g., glucose) to prevent overflow metabolism.[3][4][5]

Troubleshooting Guides

Issue 1: High Acetate Concentration in Fermentation Broth

Question: My E. coli culture is producing high levels of acetate, leading to poor growth and low this compound yield. What can I do?

Answer: High acetate is a classic sign of overflow metabolism. Here are steps to troubleshoot this issue, ranging from process adjustments to genetic modifications.

  • Implement a Fed-Batch Strategy: If you are running a batch fermentation with high initial glucose, switch to a fed-batch strategy. This is the most effective way to prevent acetate accumulation by maintaining the glucose concentration at a low, growth-limiting level.[3][4]

  • Optimize the Feeding Rate: In a fed-batch system, a sudden increase in the glucose feed rate can still trigger acetate production. An exponential feeding strategy that maintains the specific growth rate below the critical threshold for acetate formation is highly effective.[5][6][7] Feedback control systems that adjust the feed rate based on dissolved oxygen (DO) levels can also be used to avoid acetate formation.[4]

  • Ensure Adequate Aeration: Maintain high dissolved oxygen (DO) levels throughout the fermentation. Insufficient oxygen can exacerbate acetate production.

  • Knockout Acetate Production Pathways: The primary pathways for acetate production from acetyl-CoA are through phosphate acetyltransferase (pta) and acetate kinase (ackA), and from pyruvate via pyruvate oxidase (poxB). Creating double (Δpta-ackA) or triple (Δpta-ackA ΔpoxB) knockout strains can significantly reduce acetate formation.[8][9][10][11][12]

  • Strain Selection: Different E. coli strains have varying tendencies for acetate production. For example, E. coli BL21 is known to produce less acetate compared to strains like JM109 under certain conditions.[2]

Issue 2: Accumulation of Mevalonate Intermediate

Question: I am using an engineered MVA pathway for this compound production, but I'm observing a significant accumulation of mevalonate in the medium. Why is this happening and how can I fix it?

Answer: Mevalonate accumulation indicates a metabolic imbalance or "bottleneck" between the upstream and downstream portions of the MVA pathway. The enzymes converting acetyl-CoA to mevalonate (AtoB, HMGS, HMGR) are likely more active than the enzymes that convert mevalonate to IPP/DMAPP (MVK, PMK, MVD, IDI).

  • Balance Pathway Enzyme Expression: The key is to balance the expression levels of all enzymes in the MVA pathway. High-level expression of the entire pathway does not guarantee high product yield and can lead to the accumulation of toxic intermediates like HMG-CoA.[3]

    • Tune Promoter Strength: Use promoters of varying strengths to control the expression of different modules of the pathway. For instance, use strong promoters for the downstream enzymes (MVK, PMK, MVD, IDI) and weaker or tunable promoters for the upstream enzymes (AtoB, HMGS, HMGR).

    • Optimize Ribosome Binding Sites (RBS): Design and use RBS libraries with different translation initiation rates to fine-tune the expression of each enzyme in the downstream MVA pathway to match the flux from the upstream part.[13]

  • Enhance Downstream Enzyme Activity: Overexpression of key downstream enzymes, particularly mevalonate kinase (MVK) and isopentenyl diphosphate isomerase (IDI), can help pull the flux from mevalonate towards your final product.[2]

  • Genomic Integration: Integrating parts of the MVA pathway into the chromosome, as opposed to expressing them from high-copy plasmids, can sometimes lead to more stable and balanced expression, reducing metabolic burden and intermediate accumulation.

Issue 3: Low this compound Titer with Multiple Unidentified Peaks in GC-MS

Question: My this compound titer is low, and the GC-MS analysis of my culture extract shows several unexpected peaks around the retention time of this compound. What could be the cause?

Answer: This issue could stem from the promiscuity of the diterpene synthase enzyme, which may be producing off-target terpenoid products.

  • Characterize Byproducts: Use GC-MS to identify the structures of the major unknown peaks. Comparison with mass spectral libraries for terpenoids can help identify these as other diterpenes or related compounds.

  • Enzyme Selection: Diterpene synthases (DTSs) can exhibit significant substrate promiscuity, meaning they can react with various precursors to create a range of products.[14][15][16] If possible, test different cis-abienol synthase orthologs from various plant sources, as they may have different product specificities.

  • Protein Engineering: If enzyme promiscuity is confirmed to be the issue, consider protein engineering of the diterpene synthase active site to improve its specificity towards the desired cyclization reaction that forms cis-abienol.

Quantitative Data on Byproduct Reduction Strategies

The following tables summarize the quantitative impact of various genetic and process engineering strategies on byproduct formation and product yield.

Table 1: Effect of Genetic Modifications on Acetate Formation in E. coli

Strain BackgroundGenetic ModificationGrowth ConditionAcetate Concentration (g/L)Change in AcetateReference
E. coli B (BL21)Wild-TypeBatch Culture3.1-[8]
E. coli B (BL21)ΔackABatch Culture1.7↓ 45%[8]
E. coli B (BL21)ΔackA ΔptaBatch Culture~0↓ >99%[8]
E. coli K-12Wild-TypeBatch Culture~1.5-[14]
E. coli K-12Δpta ΔpoxBBatch Culture~0.5↓ 67%[14]

Table 2: Effect of Fermentation Strategy on Acetate and L-isoleucine Production in E. coli

Fermentation StrategyGlucose ControlFinal Acetate (g/L)Final Product (L-isoleucine) (g/L)Reference
Pulsed Fed-BatchNot strictly controlled14.128.35[3]
Glucose-Stat Fed-BatchMaintained at 0.15 g/L8.1710.57[3]
Glucose-Stat + DO-StatMaintained at 0.10 g/L7.2311.95[3]

Experimental Protocols

Protocol 1: Quantification of cis-Abienol by GC-MS

This protocol outlines the extraction and analysis of cis-abienol from an E. coli fermentation broth.

1. Sample Preparation and Extraction:

  • Transfer 5 mL of fermentation broth to a glass tube.

  • Add an equal volume (5 mL) of an organic solvent such as hexane or ethyl acetate.

  • Vortex vigorously for 2 minutes to extract the hydrophobic this compound into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen gas.[17]

2. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[18]

  • Injection: Inject 1 µL of the concentrated extract. A splitless injection is often preferred for maximizing sensitivity.[19]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 10-12 minutes.[20]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.[20]

  • Quantification: Create a standard curve using purified cis-abienol standards of known concentrations. Identify the cis-abienol peak in your samples by its retention time and mass spectrum and quantify using the standard curve.

Protocol 2: Quantification of Acetate and Mevalonate by HPLC

This protocol is for the simultaneous analysis of organic acids (acetate) and mevalonate in the aqueous supernatant of a fermentation broth.

1. Sample Preparation:

  • Centrifuge a sample of your fermentation broth at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.[21]

  • For mevalonate analysis, some protocols recommend acidification to convert mevalonate to mevalonolactone for better separation and detection. This can be done by mixing the filtered sample 1:1 with 3M H₂SO₄.[21] However, direct analysis is also possible.

2. HPLC Analysis:

  • HPLC Column: Use an ion-exclusion column designed for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm).[21]

  • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Maintain at 35-55°C.

  • Detection:

    • UV Detector: Set at 210 nm for organic acids.[22]

    • Refractive Index (RI) Detector: Can also be used, especially if analyzing sugars simultaneously.

  • Quantification: Prepare standard curves for acetate and mevalonic acid in the mobile phase. Identify peaks based on retention times and quantify using the standard curves.

Visualizations

Metabolic Pathways

Abienol_Biosynthesis cluster_central_metabolism Central Metabolism cluster_mva_pathway Heterologous Mevalonate (MVA) Pathway cluster_abienol_pathway This compound Synthesis cluster_byproducts Byproduct Formation Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA AtoB, HMGS Acetate Acetate AcetylCoA->Acetate pta, ackA, poxB Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP MVK, PMK, MVD, IDI Meva_byproduct Mevalonate Accumulation Mevalonate->Meva_byproduct Pathway Imbalance GGPP GGPP IPP_DMAPP->GGPP GPPS, GGPPS This compound cis-Abienol GGPP->this compound cis-Abienol Synthase

Troubleshooting Logic

Troubleshooting_Workflow Start Low this compound Titer CheckByproducts Analyze Byproducts (HPLC/GC-MS) Start->CheckByproducts HighAcetate High Acetate? CheckByproducts->HighAcetate HighMeva High Mevalonate? CheckByproducts->HighMeva OtherPeaks Other Terpenoids? CheckByproducts->OtherPeaks HighAcetate->HighMeva No OptimizeFeed Optimize Feed Strategy (Fed-Batch) HighAcetate->OptimizeFeed Yes HighMeva->OtherPeaks No BalanceMVA Balance MVA Pathway (Tune Promoters/RBS) HighMeva->BalanceMVA Yes CheckEnzyme Characterize/Change Diterpene Synthase OtherPeaks->CheckEnzyme Yes End End OtherPeaks->End No (Other Issues) KnockoutGenes Knockout Acetate Genes (pta, poxB) OptimizeFeed->KnockoutGenes If persists

References

Troubleshooting low yields in microbial abienol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial abienol synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of this compound in microbial hosts.

Frequently Asked Questions (FAQs)

Q1: My engineered microbial strain is producing very low yields of this compound. What are the most common reasons for this?

A1: Low this compound yields are a common challenge in metabolic engineering. The primary bottlenecks can be categorized as follows:

  • Insufficient Precursor Supply: The production of this compound, a diterpenoid, requires a substantial flux of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Native microbial pathways often do not produce these precursors in high enough quantities.

  • Low Enzyme Expression or Activity: The heterologous expression of key enzymes, particularly cis-abienol synthase (CAS), may be suboptimal. This can be due to issues with codon usage, protein misfolding, insolubility, or degradation.

  • Metabolic Burden and Host Stress: Overexpression of a heterologous pathway can impose a significant metabolic burden on the host organism, leading to reduced growth and overall productivity. The accumulation of intermediate metabolites can also be toxic.

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can significantly impact both cell growth and enzyme activity, thereby affecting this compound titers.

Q2: Which metabolic pathway is preferred for increasing the supply of IPP and DMAPP for this compound synthesis?

A2: While E. coli has a native methylerythritol 4-phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway is frequently introduced to boost the production of isoprenoid precursors. Engineering the MVA pathway has been shown to significantly increase the yields of various isoprenoids, including cis-abienol. For instance, the introduction of an exogenous MVA pathway has been shown to increase cis-abienol production by over 30-fold compared to strains relying solely on the native MEP pathway.

Q3: What is cis-abienol synthase (CAS) and why is it important?

A3: cis-Abienol synthase (CAS) is a bifunctional enzyme responsible for the conversion of geranylgeranyl diphosphate (GGPP) into cis-abienol. It is a key enzyme in the this compound biosynthesis pathway. The functionality of this enzyme is critical, and issues with its expression or activity will directly lead to low or no this compound production.

Q4: How can I confirm that my cis-abienol synthase is being expressed?

A4: You can verify the expression of your cis-abienol synthase by performing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) on cell lysates from your engineered strain. A band corresponding to the molecular weight of the synthase should be visible in the induced culture compared to an uninduced control.

Q5: What analytical methods are used to detect and quantify this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis of this compound. Due to its volatility, this compound is well-suited for GC-MS analysis. For intermediates in the isoprenoid pathway, which are often phosphorylated and less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a more appropriate analytical technique.[1][2]

Troubleshooting Guides

Problem: No or Very Low this compound Production

This is one of the most common issues. The following troubleshooting guide will help you systematically identify the potential cause.

Logical Troubleshooting Workflow

start Start: No/Low this compound Yield check_growth 1. Assess Cell Growth start->check_growth poor_growth Poor Growth check_growth->poor_growth Poor good_growth Good Growth check_growth->good_growth Good sol_growth Troubleshoot Host Stress/ Toxicity or Optimize Media poor_growth->sol_growth check_expression 2. Verify Enzyme Expression (SDS-PAGE) good_growth->check_expression no_expression No/Low Expression check_expression->no_expression No/Low expression_ok Expression OK check_expression->expression_ok OK sol_expression Optimize Codon Usage, Promoter Strength, or Induction Conditions no_expression->sol_expression check_precursors 3. Analyze Precursor Supply expression_ok->check_precursors precursors_low Precursors Low check_precursors->precursors_low Low precursors_ok Precursors OK check_precursors->precursors_ok OK sol_precursors Enhance MVA Pathway Flux precursors_low->sol_precursors check_activity 4. Assess Enzyme Activity (In Vitro Assay) precursors_ok->check_activity low_activity Low Activity check_activity->low_activity Low activity_ok Activity OK check_activity->activity_ok OK sol_activity Check for Inhibitors or Optimize Reaction Conditions low_activity->sol_activity sol_final Optimize Fermentation Conditions activity_ok->sol_final

Troubleshooting workflow for low this compound yield.
Detailed Troubleshooting Steps

Potential Cause Diagnostic Test Recommended Solution
1. Poor Host Cell Growth Monitor cell density (OD600) and compare the growth curve of the engineered strain to a control strain.- Metabolic Burden: Reduce the expression levels of pathway enzymes by using weaker promoters or lower inducer concentrations. - Toxicity of Intermediates: Investigate the accumulation of potentially toxic intermediates. Consider balancing the expression of pathway enzymes. - Suboptimal Media: Optimize the composition of the growth medium.
2. No or Low Expression of Key Enzymes (e.g., cis-abienol synthase) Perform SDS-PAGE analysis of cell lysates to visualize protein expression. A western blot can be used for more sensitive detection.- Codon Usage: Optimize the codon usage of your heterologous genes for the expression host (E. coli or yeast).[3][4] - Promoter Strength: Test different promoters to modulate expression levels. - Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction.[5]
3. Insufficient Precursor (IPP/DMAPP) Supply Quantify intracellular concentrations of MVA pathway intermediates using LC-MS/MS.[1][2] Low levels of IPP and DMAPP suggest a bottleneck in the precursor pathway.- Enhance MVA Pathway: Overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR) and mevalonate kinase (MK). - Balance Pathway Flux: Ensure that the upstream and downstream modules of the this compound pathway are well-balanced to avoid the accumulation of intermediates.
4. Inactive or Low Activity of cis-Abienol Synthase Perform an in vitro activity assay with purified enzyme and the substrate GGPP.- Protein Misfolding/Insolubility: Attempt to express the enzyme at lower temperatures (e.g., 18-25°C) to improve proper folding.[5] - Cofactor Limitation: Ensure the presence of necessary cofactors for the synthase. - Inhibitors: Check for potential inhibitors in the cell lysate or reaction buffer.
5. Suboptimal Fermentation Conditions Systematically vary fermentation parameters such as temperature, pH, and aeration rate.- Temperature: Optimize the temperature to balance cell growth and enzyme activity.[6] - pH Control: Maintain the optimal pH for your microbial host during fermentation. - Fed-Batch Fermentation: Implement a fed-batch strategy to achieve high cell densities and improve titers.[7][8] - Two-Phase Cultivation: Use an organic solvent overlay to capture the this compound product and reduce potential product toxicity.
Problem: High Cell Density but Low this compound Titer

This scenario often points towards issues with the metabolic pathway itself, rather than overall cell health.

Metabolic Pathway for this compound Synthesis

acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp FPP gpp->fpp ggpp GGPP fpp->ggpp This compound cis-Abienol ggpp->this compound cis-Abienol Synthase

References

Technical Support Center: Optimization of Culture Conditions for Abienol-Producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for abienol-producing Escherichia coli.

Troubleshooting Guide

This guide addresses common issues encountered during the heterologous production of this compound in E. coli.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Induction Conditions Optimize the concentration of the inducer (e.g., IPTG). A common starting point is 1 mM, with a titration range of 0.1 mM to 2 mM.[1] Lowering the inducer concentration can sometimes reduce metabolic burden and improve protein solubility.[2]Increased this compound titer.
Inefficient Precursor Supply Ensure the upstream pathway for geranylgeranyl diphosphate (GGPP) synthesis is robust. This may involve overexpressing genes of the mevalonate (MVA) pathway.[3][4] The MVA pathway is often divided into upper and lower sections for balanced expression.[3][4]Enhanced supply of GGPP, the direct precursor for this compound synthesis, leading to higher yields.
Codon Usage Mismatch The genes for this compound synthesis (e.g., from Abies balsamea) may contain codons that are rare in E. coli.[5] This can hinder efficient translation.Synthesize codon-optimized versions of the this compound synthase and any other heterologous pathway genes for E. coli expression.[6]
Toxicity of this compound or Pathway Intermediates High concentrations of this compound or its precursors can be toxic to E. coli.[1]Implement a two-phase cultivation system using an organic solvent (e.g., dodecane) to sequester the this compound as it is produced, reducing its concentration in the aqueous phase.
Incorrect Plasmid Construct Verify the integrity of your expression plasmids. Confirm the correct insertion and reading frame of all pathway genes through sequencing.[6]A correct and in-frame gene sequence is essential for the expression of functional enzymes.[6]

Issue 2: Formation of Insoluble Protein (Inclusion Bodies)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
High Expression Rate Lower the induction temperature to 16-25°C.[7] This slows down protein synthesis, allowing more time for proper folding.[2][6]Increased proportion of soluble, active enzyme.
Suboptimal Culture Medium Switch to a minimal medium like M9 instead of a rich medium like LB.[7] This can sometimes reduce the rate of protein synthesis and improve solubility.Improved protein folding and reduced inclusion body formation.
Lack of Chaperone Assistance Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the correct folding of the this compound synthesis enzymes.[6]Enhanced proper folding of the recombinant proteins, leading to a higher soluble fraction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing IPTG concentration for inducing the this compound synthesis pathway?

A common starting concentration for IPTG induction is 1 mM. However, for optimal expression, it is highly recommended to perform a titration experiment with a range of concentrations, typically from 0.1 mM to 2 mM, to determine the level that provides the best balance of this compound yield and cell health.[1]

Q2: Why is the mevalonate (MVA) pathway important for this compound production in E. coli?

E. coli naturally produces isoprenoid precursors through the methylerythritol phosphate (MEP) pathway. However, for high-level production of diterpenoids like this compound, the native MEP pathway often becomes a bottleneck. Introducing a heterologous MVA pathway can significantly increase the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are subsequently converted to GGPP, the direct precursor for this compound.[3][4]

Q3: What are the key enzymes in the this compound biosynthesis pathway that need to be expressed in E. coli?

The core enzymes required are a geranylgeranyl diphosphate synthase (GGPPS) to produce GGPP, and an this compound synthase. Often, a combination of a class II diterpene synthase and a bifunctional class I/II this compound synthase can significantly increase production.[8]

Q4: How can I minimize the metabolic burden on E. coli during this compound production?

Lowering the induction temperature and reducing the inducer concentration can decrease the rate of protein synthesis, thereby lessening the metabolic load.[2] Additionally, balancing the expression levels of the pathway enzymes is crucial. Integrating parts of the pathway into the chromosome can also lead to more stable and less burdensome expression compared to high-copy number plasmids.[4]

Q5: What analytical methods are used to quantify this compound production?

This compound is typically extracted from the culture (and any organic overlay) using a solvent like ethyl acetate or hexane. The extracted this compound is then quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4]

Experimental Protocols

Protocol 1: IPTG Induction Optimization

  • Prepare a seed culture of the this compound-producing E. coli strain in a suitable medium (e.g., LB or TB) with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate fresh medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into several flasks and induce with different final concentrations of IPTG (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM). Include an uninduced control.

  • Reduce the temperature to a suitable level for expression (e.g., 25°C or 30°C) and continue incubation for a set period (e.g., 24-48 hours).

  • Harvest the cells and extract the this compound for quantification by GC-MS or LC-MS.

  • Analyze the results to determine the optimal IPTG concentration.

Protocol 2: Two-Phase Culture for this compound Production

  • Prepare the fermentation medium (e.g., M9 minimal medium supplemented with glucose and any necessary nutrients).

  • Inoculate the medium with a seed culture of the this compound-producing E. coli strain.

  • Grow the culture to the desired cell density for induction (e.g., OD600 of 0.6-0.8).

  • Induce the culture with the optimized concentration of IPTG.

  • Simultaneously, add a sterile organic solvent (e.g., dodecane or isopropyl myristate) to the culture at a ratio of 1:10 (v/v).[9]

  • Continue the fermentation under the optimized temperature and shaking conditions.

  • At the end of the fermentation, harvest both the aqueous and organic phases for this compound extraction and quantification.

Signaling Pathways and Workflows

Caption: Biosynthetic pathway for this compound production in engineered E. coli.

Troubleshooting_Workflow Start Low/No this compound Production Check_Induction Verify & Optimize Induction Conditions (IPTG, Temp) Start->Check_Induction Check_Precursor Analyze Precursor Supply (MVA Pathway) Check_Induction->Check_Precursor No Improvement Success Improved this compound Yield Check_Induction->Success Improvement Check_Construct Sequence Verify Plasmid Constructs Check_Precursor->Check_Construct No Improvement Check_Precursor->Success Improvement Optimize_Codons Codon Optimize Genes Check_Construct->Optimize_Codons Errors Found Check_Solubility Check for Inclusion Bodies (SDS-PAGE) Check_Construct->Check_Solubility Constructs OK Optimize_Codons->Success Improvement Two_Phase_Culture Implement Two-Phase Cultivation Two_Phase_Culture->Success Improvement Check_Solubility->Two_Phase_Culture Proteins Soluble Optimize_Solubility Lower Temperature, Co-express Chaperones Check_Solubility->Optimize_Solubility Inclusion Bodies Present Optimize_Solubility->Success Improvement

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing the Stability of Abienol-Producing Engineered Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in creating and maintaining stable abienol-producing engineered microbial strains.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Decreased this compound Titer Over Time

Question: My engineered strain initially produced high levels of this compound, but the titer has been steadily decreasing over subsequent cultures. What could be the cause, and how can I fix it?

Answer: A decline in this compound production over time is a common issue often linked to strain instability. The primary causes are typically plasmid loss or mutations in the expression cassettes.

Potential Causes and Solutions:

  • Plasmid Instability: Plasmid-based expression systems can be unstable, especially over multiple generations without selective pressure. The metabolic burden of carrying the plasmid and expressing the heterologous genes can lead to plasmid-free cells outcompeting the producing cells.

    • Solution 1: Maintain Selective Pressure: Always include the appropriate antibiotic in your culture media to ensure the retention of plasmids.

    • Solution 2: Genomic Integration: For long-term stability, integrate the this compound biosynthesis pathway genes into the host chromosome.[1][2][3][4] Chromosomal integration leads to more stable and robust production strains and reduces the metabolic stress associated with high-copy number plasmids.[1][3][5] Studies have shown that while plasmid-based expression might initially lead to higher gene expression levels, genome-integrated strains can result in significantly higher and more stable product yields.[3][4]

  • Mutations: High expression of heterologous genes can be toxic or impose a significant metabolic burden, creating selective pressure for mutations that reduce or silence gene expression.

    • Solution: Re-isolate and Characterize Colonies: After a production run, plate the culture on solid media and screen individual colonies for this compound production. This will help you identify and select high-producing clones for subsequent experiments.

Issue 2: High Batch-to-Batch Variability in this compound Production

Question: I'm observing significant differences in this compound yield between different fermentation batches, even when using the same protocol. What could be causing this inconsistency?

Answer: High batch-to-batch variability is often a result of subtle inconsistencies in experimental conditions or inoculum quality.

Potential Causes and Solutions:

  • Inoculum Quality: The age, viability, and metabolic state of the seed culture can significantly impact the performance of the production culture.

    • Solution: Standardize Inoculum Preparation: Implement a strict protocol for preparing your seed cultures. Use cells from a freshly grown plate or a cryopreserved stock, and ensure the seed culture is grown to a specific optical density (OD) under defined conditions before inoculating the production vessel.

  • Fermentation Conditions: Minor variations in pH, temperature, aeration, or nutrient levels can have a substantial impact on microbial metabolism and, consequently, this compound production.[6][7][8]

    • Solution: Optimize and Tightly Control Fermentation Parameters: Systematically optimize fermentation conditions such as temperature, pH, and inducer concentration.[6][9] Once optimized, ensure these parameters are precisely controlled and monitored throughout each fermentation run.

  • Media Composition: Inconsistent preparation of the culture medium can lead to variations in nutrient availability.

    • Solution: Ensure Consistent Media Preparation: Use high-quality reagents and prepare media in large batches to minimize variability.

Issue 3: Strain Degeneration and Complete Loss of Production

Question: My this compound-producing strain has completely stopped producing the target compound after several rounds of subculturing. What has happened, and is it possible to recover production?

Answer: Complete loss of production, or strain degeneration, is a severe form of instability.[10] This is most common with plasmid-based systems but can also occur in genomically integrated strains due to more drastic genetic rearrangements.

Potential Causes and Solutions:

  • Catastrophic Plasmid Loss: In the absence of selective pressure, plasmids can be rapidly lost from the population.

    • Solution: Start from a Fresh Stock: Always start your experiments from a verified cryopreserved stock of the engineered strain. Avoid excessive subculturing.

  • Genetic Rearrangements: Large-scale genomic rearrangements or deletions can remove the integrated expression cassettes.

    • Solution: Verify Strain Integrity: Periodically perform quality control checks on your strain, such as PCR to confirm the presence of the biosynthetic pathway genes or whole-genome sequencing to check for larger genomic changes.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for maintaining the long-term stability of my this compound-producing strain?

A1: To ensure long-term stability, consider the following:

  • Genomic Integration: As mentioned earlier, integrating the biosynthetic pathway into the host's chromosome is the most effective strategy for long-term stability.[1][2][3][4]

  • Minimize Metabolic Burden: Overexpression of heterologous genes can be detrimental to the host. Use promoters of appropriate strength to balance pathway expression with host fitness. Integrating the lower part of the mevalonate (MVA) pathway into the genome can also reduce the metabolic burden.[11]

  • Proper Cryopreservation: Prepare and store a large batch of glycerol stocks of your verified, high-producing strain. Always streak a fresh plate from a frozen vial for your experiments rather than repeatedly using the same plate.

Q2: How can I minimize the metabolic burden on my this compound-producing strain?

A2: Reducing the metabolic load is crucial for both stability and productivity.

  • Optimize Gene Expression: Use a library of promoters with varying strengths to fine-tune the expression of each gene in the this compound pathway. This can help to avoid the accumulation of toxic intermediates and balance metabolic flux.

  • Codon Optimization: Optimize the codon usage of your heterologous genes for the specific expression host (E. coli or S. cerevisiae) to improve translational efficiency and reduce the metabolic burden.

  • Pathway Balancing: Ensure that the expression levels of the pathway enzymes are balanced to avoid the buildup of any single intermediate, which can be toxic or inhibit other enzymes.

Q3: Is this compound or its precursors toxic to the host cells?

A3: Some intermediates in terpenoid biosynthesis pathways can be toxic to microbial hosts.[12] For instance, high concentrations of farnesyl pyrophosphate (FPP) may be toxic to E. coli.[2] However, studies have shown that cis-abienol itself exhibits low toxicity to E. coli at concentrations up to 2 g/L.[11]

Q4: Should I use E. coli or S. cerevisiae as a host for this compound production?

A4: Both E. coli and S. cerevisiae have been successfully engineered for diterpene production.[13] The choice depends on several factors:

  • E. coli : Offers rapid growth and well-established genetic tools. It has been used to produce cis-abienol with titers of up to 220 mg/L in high-cell-density fermentation.[11][14]

  • S. cerevisiae : As a eukaryote, it may be better suited for expressing plant-derived enzymes like cytochrome P450s, which often require post-translational modifications. It has been used to produce high titers of other diterpenoids, such as sclareol (up to 11.4 g/L).[15]

Q5: How can I improve the precursor supply for this compound biosynthesis?

A5: Enhancing the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is a key strategy for increasing this compound production.

  • Overexpress the Mevalonate (MVA) Pathway: Introducing a heterologous MVA pathway is a common and effective method to increase the precursor pool for terpenoid production.[2][11][14] Engineering both the MVA and the native methylerythritol phosphate (MEP) pathways can lead to significant improvements in yield.[16][17]

  • Optimize Central Metabolism: Engineering central metabolic pathways to direct more carbon flux towards acetyl-CoA, the precursor for the MVA pathway, can also boost production.

Data Presentation

Table 1: Comparison of this compound Production in Engineered E. coli Strains

Strain Engineering StrategyThis compound Titer (mg/L)Host OrganismReference
Co-expression of GGPS, LPPS, and CAS~0.3E. coli[11][14]
Introduction of exogenous MVA pathwayup to 8.6E. coli[11][14]
Chromosomal integration of lower MVA pathway genes9.2 (shake flask)E. coli[11][14]
High-cell-density fermentation of integrated strain~220E. coli[11][14]
Systematic optimization and two-phase cultivation634.7 (fed-batch bioreactor)E. coli[17]

Table 2: Comparison of Plasmid-Based vs. Genome-Integrated Expression for Glucosinolate Production in S. cerevisiae

Engineering StrategyProduct Titer (µmol/L)Relative YieldReference
Plasmid-based expression0.071x[3]
Genome integration0.598.4x[3]

Note: Data for glucosinolate is presented as an illustrative example of the stability benefits of genomic integration for complex biosynthetic pathways.

Experimental Protocols

Protocol 1: Assessing Strain Stability by Serial Subculturing

  • Initial Culture: Inoculate a single colony from a fresh plate of your engineered strain into a liquid medium containing the appropriate antibiotics.

  • Growth: Grow the culture to stationary phase under optimal production conditions.

  • Analysis: At the end of the growth period, measure the cell density (OD600) and quantify the this compound titer using GC-MS or another suitable method.

  • Subculturing: Inoculate a fresh tube of medium with a small volume (e.g., 1% v/v) of the previous culture.

  • Repeat: Repeat steps 2-4 for a defined number of generations (e.g., 10-20 passages).

  • Data Analysis: Plot the this compound titer and cell density against the passage number. A significant decrease in titer indicates strain instability.

Protocol 2: Genomic Integration of Expression Cassettes in E. coli

This protocol provides a general workflow. Specific vectors and detailed procedures may vary.

  • Vector Construction: Clone the genes of the this compound biosynthetic pathway into a suitable integration vector. This vector should contain homology arms that match the desired integration site in the E. coli chromosome.

  • Transformation: Transform the integration vector into a competent E. coli strain that expresses the necessary recombination machinery (e.g., lambda-Red recombinase).

  • Selection of Integrants: Plate the transformed cells on a selective medium to isolate colonies where the integration event has occurred.

  • Verification: Verify the correct integration of the expression cassette by colony PCR using primers that flank the integration site. Further verification by sequencing is recommended.

  • Curing of Helper Plasmids: If a helper plasmid was used for recombination, cure it from the verified integrant strain.

  • Phenotypic Analysis: Screen the verified integrant clones for this compound production to identify the best-performing strains.

Visualizations

Abienol_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_mva_pathway Mevalonate (MVA) Pathway cluster_abienol_pathway This compound Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP ... GPP GPP IPP_DMAPP->GPP GPPS GGPP GGPP GPP->GGPP GGPPS 8-hydroxy-copalyl_diphosphate 8-hydroxy-copalyl diphosphate GGPP->8-hydroxy-copalyl_diphosphate LPPS cis-Abienol cis-Abienol 8-hydroxy-copalyl_diphosphate->cis-Abienol CAS

Caption: Simplified biosynthetic pathway for cis-abienol production.

Troubleshooting_Workflow Start Decreased this compound Titer Observed Check_Plasmid Is the expression system plasmid-based? Start->Check_Plasmid Check_Selection Was antibiotic selection maintained? Check_Plasmid->Check_Selection Yes Verify_Genotype Is the pathway integrated into the genome? Check_Plasmid->Verify_Genotype No Maintain_Selection Action: Maintain consistent antibiotic pressure. Check_Selection->Maintain_Selection No Check_Inoculum Are inoculum and media preparation standardized? Check_Selection->Check_Inoculum Yes Consider_Integration Long-term solution: Genomically integrate the pathway. Maintain_Selection->Consider_Integration Standardize_Protocols Action: Standardize seed culture and media preparation protocols. Check_Inoculum->Standardize_Protocols No Check_Fermentation Are fermentation parameters tightly controlled? Check_Inoculum->Check_Fermentation Yes Optimize_Fermentation Action: Optimize and control pH, temperature, and aeration. Check_Fermentation->Optimize_Fermentation No Screen_Colonies Action: Re-streak culture and screen individual colonies for production. Check_Fermentation->Screen_Colonies Yes Perform_PCR Action: Perform PCR or sequencing to verify the presence of integrated genes. Verify_Genotype->Perform_PCR Perform_PCR->Screen_Colonies

Caption: Workflow for troubleshooting decreased this compound production.

References

Metabolic engineering strategies to enhance abienol titers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions, and detailed protocols for enhancing abienol titers through metabolic engineering.

Troubleshooting Guide

This section addresses common issues encountered during this compound production experiments.

Issue 1: Low or No Detectable this compound Titer

Question: I have introduced the this compound biosynthesis pathway into my host organism (E. coli / S. cerevisiae), but I'm observing very low or no this compound production. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound titers are a common challenge and can stem from several bottlenecks in the engineered pathway. Follow this systematic approach to identify and resolve the issue.

Potential Causes & Solutions:

  • Insufficient Precursor Supply (GGPP): The production of geranylgeranyl pyrophosphate (GGPP), the direct precursor to this compound, is often a major rate-limiting step.[1][2]

    • Solution 1: Overexpress Precursor Pathways. Enhance the native methylerythritol phosphate (MEP) pathway or introduce a heterologous mevalonate (MVA) pathway. Engineering the MVA pathway has been shown to improve cis-abienol yield by approximately 31-fold compared to relying on the original MEP pathway in E. coli.[3][4]

    • Solution 2: Boost Key Enzyme Expression. Overexpress crucial enzymes in the precursor pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) in the MEP pathway, or tHMGR (truncated HMG-CoA reductase) in the MVA pathway.[2]

    • Solution 3: Downregulate Competing Pathways. Reduce flux towards competing pathways, such as sterol biosynthesis in yeast, by downregulating key enzymes like squalene synthase (SQS).[5]

  • Inefficient Diterpene Synthase Activity: The cis-abienol synthase (CAS) itself can be a bottleneck due to low catalytic activity or poor expression.[6]

    • Solution 1: Screen Different Synthases. Test and compare this compound synthases from different organisms, such as the bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS).[3][7] Combining enzymes, like AbCAS with a class II this compound synthase from Salvia sclarea (SsTPS2), can also be effective.[3][4]

    • Solution 2: Codon Optimization. Ensure the gene sequence of your synthase is optimized for expression in your chosen host organism (E. coli, S. cerevisiae, etc.).

    • Solution 3: Protein Engineering. Use protein engineering strategies to improve the catalytic activity and stability of the cis-abienol synthase.[6]

  • Host-Related Stress or Toxicity: The accumulation of metabolic intermediates (like FPP) or the final product can be toxic to the host cells, leading to poor growth and reduced productivity.[6]

    • Solution 1: Two-Phase Cultivation. Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., isopropyl myristate) to the culture medium.[3][4] This sequesters the hydrophobic this compound, reducing its toxicity to the cells and simplifying downstream extraction.

    • Solution 2: Balance Pathway Expression. Fine-tune the expression levels of pathway enzymes to avoid the accumulation of any single toxic intermediate. This can be achieved using promoters of varying strengths or by adjusting inducer concentrations.[8]

  • Suboptimal Fermentation Conditions: The culture environment significantly impacts cellular metabolism and product formation.[9][10]

    • Solution: Optimize Fermentation Parameters. Systematically optimize conditions such as temperature, pH, aeration, and nutrient feeding strategies.[11][12] Fed-batch fermentation strategies have been successfully used to increase cell density and achieve higher this compound titers.[6][13]

Troubleshooting Workflow Diagram

G start Low this compound Titer Detected check_precursor 1. Analyze Precursor (GGPP) Availability start->check_precursor check_enzyme 2. Verify Synthase Expression & Activity check_precursor->check_enzyme Sufficient solution_precursor Action: - Overexpress MVA/MEP Pathway - Knock out competing pathways check_precursor->solution_precursor Bottleneck Found check_toxicity 3. Assess Host Health & Product Toxicity check_enzyme->check_toxicity Sufficient solution_enzyme Action: - Screen alternative synthases - Codon-optimize gene check_enzyme->solution_enzyme Bottleneck Found check_fermentation 4. Review Fermentation Conditions check_toxicity->check_fermentation Healthy solution_toxicity Action: - Implement two-phase cultivation - Balance pathway expression check_toxicity->solution_toxicity Toxicity Observed solution_fermentation Action: - Optimize pH, temp, aeration - Implement fed-batch strategy check_fermentation->solution_fermentation Suboptimal end_node Improved Titer check_fermentation->end_node Optimal solution_precursor->end_node solution_enzyme->end_node solution_toxicity->end_node solution_fermentation->end_node

Caption: A logical workflow for troubleshooting low this compound titers.

Frequently Asked Questions (FAQs)

Q1: Which precursor pathway is better for this compound production in E. coli, MEP or MVA?

A1: While E. coli's native MEP pathway can be engineered to increase production, introducing a heterologous MVA pathway is generally more effective for high-level diterpenoid synthesis. Studies have shown that engineering the MVA pathway can lead to a significantly higher fold-increase in cis-abienol yield compared to enhancing the MEP pathway alone.[3][4]

Q2: What is two-phase cultivation and why is it beneficial?

A2: Two-phase cultivation involves adding a water-immiscible organic solvent (e.g., isopropyl myristate, dodecane) to the aqueous fermentation broth. This compound, being hydrophobic, partitions into this organic layer. This is beneficial for two main reasons: 1) It reduces the concentration of this compound in the aqueous phase, mitigating potential product toxicity to the host cells, and 2) It simplifies the extraction and purification of this compound from the fermentation. Using this method, cis-abienol production has reached titers as high as 634.7 mg/L in a fed-batch bioreactor.[3][4]

Q3: How do I choose the right this compound synthase for my experiment?

A3: The choice of synthase is critical. A bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) has been shown to be effective as it catalyzes the full reaction from GGPP to cis-abienol.[7] However, screening synthases from different sources is recommended. For instance, combining AbCAS with another synthase, like SsTPS2 from Salvia sclarea, has demonstrated improved performance.[3][4]

Q4: Can I produce this compound in yeast?

A4: Yes, Saccharomyces cerevisiae is a viable host for this compound and other terpenoid production. The engineering strategies are similar to those in E. coli, focusing on enhancing the MVA pathway to boost the supply of GGPP.[1] A key advantage of yeast is its natural compartmentalization (mitochondria), which can sometimes be leveraged to optimize pathways and reduce metabolic burden.

Data Summary Tables

Table 1: Metabolic Engineering Strategies and Resulting cis-Abienol Titers in E. coli
Host StrainKey Engineering StrategyCultivation MethodTiter (mg/L)Reference
E. coli BL21(DE3)Co-expression of GPS, GGPS, LPPS, and CASShake Flask~0.3[6][13]
E. coli BL21(DE3)Introduction of exogenous MVA pathwayShake Flask8.6[6][13]
E. coli BL21(DE3)Chromosomal integration of lower MVA pathwayShake Flask9.2[6][13]
E. coli BL21(DE3)Optimized MVA pathway, fed-batch fermentation5L Bioreactor~220[6][13]
E. coliEngineered MVA pathway + AbCAS/SsTPS2 synthasesFed-batch Bioreactor634.7[3][4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production in E. coli

This protocol is a generalized procedure based on high-density fermentation strategies reported in the literature.[6][13]

1. Pre-culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into a 10 mL tube containing Luria-Bertani (LB) medium with appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 220 rpm. c. Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2L flask. d. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2. Bioreactor Inoculation and Batch Phase: a. Prepare a 5L bioreactor containing 3L of defined fermentation medium (e.g., M9 minimal medium supplemented with glucose, magnesium sulfate, and trace metals). b. Inoculate the bioreactor with the 500 mL pre-culture. c. Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of NH4OH). Keep dissolved oxygen (DO) above 20% by adjusting agitation and airflow. d. Run in batch mode until the initial glucose supply is depleted, indicated by a sharp increase in DO.

3. Fed-Batch and Induction Phase: a. Initiate a feeding strategy by continuously adding a concentrated glucose and nutrient solution (e.g., 50% w/v glucose, 10 g/L yeast extract). Adjust the feed rate to maintain a slow, steady growth rate. b. When the OD600 reaches a target density (e.g., 20-30), lower the temperature to 30°C. c. Induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. d. If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v isopropyl myristate) to the bioreactor at the time of induction.

4. Harvesting and Analysis: a. Continue the fermentation for 48-72 hours post-induction. b. Collect culture samples periodically to measure OD600 and this compound concentration. c. For analysis, extract this compound from the organic phase (if used) or the whole broth using a suitable solvent like ethyl acetate. d. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the this compound titer.

Diagrams of Pathways and Workflows

Core this compound Biosynthesis Pathway

G cluster_0 Central Metabolism cluster_1 MVA Pathway (Heterologous) cluster_2 Diterpenoid Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa tHMGR mevalonate Mevalonate hmg_coa->mevalonate ipp_dmpp IPP / DMAPP mevalonate->ipp_dmpp multiple steps ggpp GGPP ipp_dmpp->ggpp GGPP Synthase This compound cis-Abienol ggpp->this compound cis-Abienol Synthase (CAS)

Caption: Simplified MVA pathway for cis-abienol synthesis from Acetyl-CoA.

Experimental Workflow for Strain Development

G design 1. Pathway Design & Gene Selection plasmid 2. Plasmid Construction & Codon Optimization design->plasmid transform 3. Host Transformation (E. coli / Yeast) plasmid->transform screen 4. Small-Scale Screening (Shake Flasks) transform->screen optimize 5. Fermentation Optimization (Bioreactor) screen->optimize Promising Strain(s) scaleup 6. Scale-Up & Analysis (GC-MS / LC-MS) optimize->scaleup

Caption: Workflow for engineering and optimizing a microbial this compound production strain.

References

Technical Support Center: Identifying and Overcoming Rate-Limiting Steps in cis-Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and addressing rate-limiting steps in the microbial production of cis-abienol. By systematically diagnosing metabolic bottlenecks, researchers can optimize their engineered pathways for improved titers and yields.

Troubleshooting Guide

Low or no production of cis-abienol in your engineered microbial host can be attributed to several factors along the biosynthetic pathway. This guide provides a systematic approach to identifying the root cause of suboptimal production.

Initial Checks:

  • Verify Strain and Plasmid Integrity:

    • Question: Is my engineered strain correct and is the expression plasmid stable?

    • Action: Sequence-verify all genetic constructs to confirm the absence of mutations in pathway genes and regulatory elements. Analyze plasmid stability over the course of fermentation.

  • Assess Host Cell Growth:

    • Question: Is the host strain healthy and growing optimally?

    • Action: Monitor cell density (e.g., OD600) and compare the growth curve of your production strain to a control strain (e.g., hosting an empty plasmid). Significant growth inhibition can indicate metabolic burden or toxicity from pathway intermediates or the final product.[1]

Frequently Asked Questions (FAQs)

Category 1: Precursor Supply and Pathway Imbalance

Q1: My engineered strain exhibits poor growth and low cis-abienol titers. What are the likely causes and how can I address them?

A1: Poor growth coupled with low product yield often points to either metabolic burden or the accumulation of toxic intermediates.[1]

  • Metabolic Burden: The expression of a heterologous pathway can divert essential cellular resources like amino acids, ATP, and NADPH away from normal cellular functions, leading to reduced growth and productivity.[1]

    • Solutions:

      • Utilize lower copy number plasmids.

      • Employ weaker or inducible promoters to control the timing and level of gene expression.

      • Integrate the pathway genes into the host chromosome for more stable, lower-level expression.[1]

  • Toxicity of Intermediates: Accumulation of certain pathway intermediates, such as farnesyl pyrophosphate (FPP), can be toxic to the host cells.

    • Solutions:

      • Dynamic Regulation: Implement dynamic control strategies where the expression of pathway enzymes is responsive to the concentration of a specific metabolite.

      • Enzyme Scaffolding: Co-localize enzymes in the pathway using protein scaffolds to enhance substrate channeling and prevent the buildup of intermediates.

Q2: How can I determine if the supply of the universal isoprenoid precursors, IPP and DMAPP, is a bottleneck?

A2: Insufficient supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is a common rate-limiting step in terpenoid production.

  • Diagnostic Approaches:

    • Metabolite Analysis: Use LC-MS/MS to quantify intracellular concentrations of upstream intermediates in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway. An accumulation of intermediates like HMG-CoA or mevalonate, coupled with low levels of IPP and DMAPP, suggests a bottleneck in the precursor pathway.

    • Precursor Feeding: Supplement the culture medium with pathway intermediates such as mevalonate. A significant increase in cis-abienol production upon feeding indicates a limitation in the upstream part of the pathway.[1]

Q3: I have confirmed that precursor supply is limiting. What are the best strategies to increase the intracellular pool of IPP and DMAPP?

A3: Enhancing the flux towards IPP and DMAPP can be achieved by engineering the native precursor pathways or introducing a heterologous pathway.

  • Strategies for Enhancing Precursor Supply:

    • Overexpression of Rate-Limiting Enzymes: Overexpress key enzymes in the MVA (e.g., tHMG1, MK) or MEP (e.g., DXS, DXR) pathways.

    • Heterologous Pathway Introduction: Expressing a heterologous MVA pathway in a host that natively uses the MEP pathway (like E. coli) has been shown to significantly improve terpenoid production.[2][3][4][5]

    • Feedback Inhibition Removal: Utilize enzyme variants that are resistant to feedback inhibition. For example, a truncated version of HMG-CoA reductase (tHMG1) lacks the regulatory domain and is a common choice for metabolic engineering.

Category 2: Diterpene Synthase and Final Product Formation

Q4: My analysis shows sufficient precursor supply, but cis-abienol titers are still low. What should I investigate next?

A4: If precursor availability is not the issue, the bottleneck likely lies in the downstream portion of the pathway, specifically with the enzymes responsible for converting GGPP to cis-abienol.

  • Potential Downstream Bottlenecks:

    • Low Geranylgeranyl Diphosphate (GGPP) Synthase Activity: The enzyme (GGPPS or CrtE) that synthesizes GGPP from FPP and IPP may be inefficient.

    • Low cis-Abienol Synthase (CAS) Activity: The final enzyme in the pathway, CAS, is often a rate-limiting step due to its complex catalytic mechanism. The reaction catalyzed by CAS can be much slower than other terpene synthases.[4]

    • Sub-optimal Enzyme Combinations: The choice of diterpene synthases can significantly impact the final yield. For instance, the combination of a bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) and a class II abienol synthase from Salvia sclarea has proven effective.[3]

  • Troubleshooting Strategies:

    • Enzyme Screening: Test different homologs of GGPPS and CAS from various organisms to identify enzymes with higher catalytic efficiency in your host.

    • Codon Optimization: Optimize the codon usage of your GGPPS and CAS genes for the expression host to improve translation efficiency.

    • Protein Engineering: Employ protein engineering strategies to improve the catalytic activity and stability of CAS.

Q5: How can product toxicity or degradation be addressed?

A5: High concentrations of cis-abienol or other terpenoids can be toxic to microbial cells and may also be volatile or prone to degradation.

  • Mitigation Strategies:

    • Two-Phase Cultivation: Introduce an organic solvent overlay (e.g., dodecane, isopropyl myristate) to the culture medium. This organic phase can sequester the hydrophobic cis-abienol, reducing its concentration in the aqueous phase and alleviating toxicity.[3] This has been shown to increase cis-abienol production to over 600 mg/L in a fed-batch bioreactor.[3]

    • In Situ Product Removal: Employ other in situ product recovery methods, such as adsorption resins, to continuously remove cis-abienol from the fermentation broth.

Quantitative Data

Table 1: Reported cis-Abienol Titers in Engineered E. coli

Strain Engineering StrategyHostTiter (mg/L)Cultivation MethodReference
Co-expression of GGPPS, Lpps, and CAS with MVA pathwayE. coli8.6Shake Flask[2][5]
Chromosomal integration of lower MVA pathway genesE. coli9.2Shake Flask[2][5]
Fed-batch fermentation of engineered strainE. coli220Fed-batch Fermentor[2][4][5]
Diterpene synthase screening and two-phase cultivationE. coli634.7Fed-batch Bioreactor[3]

Table 2: Kinetic Parameters of a Representative Geranylgeranyl Diphosphate Synthase *

SubstrateKm (µM)
Dimethylallyl diphosphate (DMAPP)33
Geranyl diphosphate (GPP)0.80
Farnesyl diphosphate (FPP)0.74
Isopentenyl diphosphate (IPP)2

Experimental Protocols

Protocol 1: Quantification of cis-Abienol using GC-MS

This protocol provides a general framework for the quantification of cis-abienol from a fermentation broth with an organic overlay.

1. Sample Preparation:

  • Collect a known volume of the organic phase from the two-phase cultivation.

  • If necessary, centrifuge the sample to separate any cells or aqueous phase.

  • Prepare a calibration curve using a certified standard of cis-abienol in the same organic solvent used for the overlay.

  • Dilute the collected organic phase samples to fall within the range of the calibration curve.

  • Add an appropriate internal standard (e.g., n-dodecane) to both the standards and the samples.

2. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column suitable for terpene analysis (e.g., Agilent 19091J-413, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 3 min.

    • Ramp 1: Increase to 100 °C at 5 °C/min, hold for 1 min.

    • Ramp 2: Increase to 246 °C at 120 °C/min, hold for 3 min.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Transfer Line Temperature: 280 °C.[8]

    • Ion Source Temperature: 230 °C.[8]

3. Data Analysis:

  • Identify the cis-abienol peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

  • Integrate the peak areas of cis-abienol and the internal standard.

  • Calculate the concentration of cis-abienol in the samples using the calibration curve.

Protocol 2: In Vitro Enzyme Assay for Terpene Synthase Activity

This protocol can be adapted for assessing the activity of cis-abienol synthase.

1. Reaction Setup:

  • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% v/v glycerol).

  • In a glass vial, combine the assay buffer, purified enzyme, and the substrate (GGPP).

  • Overlay the aqueous reaction mixture with an organic solvent (e.g., hexane or methyl tert-butyl ether) containing an internal standard to capture the product.

2. Incubation:

  • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by vortexing to extract the product into the organic layer and denature the enzyme.

3. Product Analysis:

  • Separate the organic layer.

  • Analyze the organic extract by GC-MS as described in Protocol 1 to identify and quantify the cis-abienol produced.

4. Calculation of Enzyme Activity:

  • Calculate the amount of product formed based on the GC-MS data.

  • Enzyme activity can be expressed as product formed per unit time per amount of enzyme (e.g., nmol/mg/h).

Visualizations

Diagrams of Key Pathways and Workflows

cis_Abienol_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP MEP Pathway cluster_Diterpene Diterpene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA tHMG1 Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA IPP_DMAPP_pool IPP / DMAPP Pool IPP_DMAPP_MVA->IPP_DMAPP_pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP_DMAPP_pool FPP FPP IPP_DMAPP_pool->FPP FPPS GGPP GGPP FPP->GGPP GGPPS cis_this compound cis-Abienol GGPP->cis_this compound CAS

Caption: The cis-abienol biosynthetic pathway.

Troubleshooting_Workflow Start Low cis-Abienol Titer CheckGrowth Assess Cell Growth Start->CheckGrowth PoorGrowth Address Metabolic Burden / Toxicity CheckGrowth->PoorGrowth Poor GoodGrowth Analyze Precursor Supply CheckGrowth->GoodGrowth Good OptimizeConditions Optimize Fermentation Conditions (e.g., two-phase cultivation) PoorGrowth->OptimizeConditions LowPrecursor Engineer MVA/MEP Pathway GoodGrowth->LowPrecursor Low SufficientPrecursor Evaluate Downstream Enzymes GoodGrowth->SufficientPrecursor Sufficient LowPrecursor->OptimizeConditions LowEnzymeActivity Screen/Engineer GGPPS & CAS SufficientPrecursor->LowEnzymeActivity Low Activity SufficientPrecursor->OptimizeConditions Good Activity LowEnzymeActivity->OptimizeConditions End Improved Titer OptimizeConditions->End

References

Technical Support Center: Media Composition Optimization for Abienol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing media composition for abienol fermentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is very low. What are the potential media-related causes?

A1: Low this compound yield is a common challenge that can often be traced back to suboptimal media composition. Here are several potential media-related factors and troubleshooting steps:

  • Insufficient Precursor Supply: this compound is a diterpene synthesized from the isoprenoid pathway. A primary bottleneck can be the limited availability of precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2]

    • Troubleshooting:

      • Optimize Carbon Source: Ensure an adequate concentration of a high-quality carbon source like glucose. Insufficient glucose can limit the carbon flux towards the isoprenoid pathway.

      • Supplement with Pathway Intermediates: In some experimental setups, supplementing the medium with intermediates like mevalonate (for engineered yeast strains with a mevalonate pathway) can help identify and alleviate upstream pathway limitations.[1]

  • Nutrient Limitation: Deficiencies in essential nutrients can severely hamper cell growth and metabolic activity, leading to reduced product formation.

    • Troubleshooting:

      • Carbon/Nitrogen (C/N) Ratio: An imbalanced C/N ratio can be detrimental. A high C/N ratio may lead to the accumulation of overflow metabolites, while a low ratio might not support sufficient biomass growth. It's crucial to optimize this ratio for your specific strain and process.

      • Phosphate Limitation: Phosphate is critical for energy metabolism (ATP production) and the synthesis of nucleic acids and phospholipids.[3] Phosphate starvation can trigger stress responses and halt cell growth. Ensure your medium has a sufficient phosphate concentration.

      • Trace Element Deficiency: Essential trace metals (e.g., zinc, iron, manganese, copper) are cofactors for many enzymes in the metabolic pathway. Their absence can lead to reduced enzyme activity and, consequently, lower this compound yields.[4][5][6]

  • Suboptimal pH: The pH of the fermentation medium affects enzyme activity and nutrient uptake.

    • Troubleshooting:

      • Buffering Capacity: Use a well-buffered medium, such as M9 minimal medium, which contains phosphate salts to maintain a stable pH.[3][7]

      • pH Monitoring and Control: For bioreactor fermentations, monitor and control the pH throughout the process, as microbial metabolism can cause significant pH shifts.

Q2: My microbial culture is growing poorly, which is impacting my this compound production. How can I improve cell growth through media optimization?

A2: Poor cell growth is a strong indicator that the fermentation medium is not meeting the nutritional requirements of your production strain. Here’s how to troubleshoot:

  • Metabolic Burden: The expression of the heterologous this compound synthesis pathway can impose a significant metabolic burden on the host cells, diverting resources from essential cellular processes and leading to slower growth.[1]

    • Troubleshooting:

      • Rich Media Components: Supplementing a minimal medium with complex nutrients like yeast extract or casamino acids can provide essential amino acids, vitamins, and growth factors, reducing the metabolic load on the cells.[8]

      • Balanced Nutrient Composition: Ensure that the concentrations of carbon, nitrogen, and phosphate are well-balanced to support both biomass formation and product synthesis.

  • Toxicity of Intermediates or Product: The accumulation of certain pathway intermediates or the final this compound product itself can be toxic to the host cells, inhibiting growth.[9][10][11]

    • Troubleshooting:

      • Pathway Balancing: Fine-tune the expression levels of the pathway enzymes to prevent the accumulation of any single toxic intermediate. This is typically achieved through genetic engineering strategies but can be influenced by media components that affect gene expression.

      • Two-Phase Fermentation: Consider implementing a two-phase fermentation system where an organic solvent is used to extract this compound from the aqueous phase in situ, thereby reducing its concentration in the vicinity of the cells and mitigating product toxicity.

Q3: I am observing the formation of byproducts instead of this compound. How can media composition help?

A3: The formation of byproducts often indicates a metabolic imbalance where carbon flux is being diverted to competing pathways. Media optimization can help redirect metabolism towards this compound synthesis.

  • Overflow Metabolism: High concentrations of glucose can lead to overflow metabolism, where the cells produce inhibitory byproducts like acetate (in E. coli) or ethanol (in yeast) even in the presence of oxygen.

    • Troubleshooting:

      • Fed-Batch Strategy: Implement a fed-batch fermentation strategy where the carbon source is fed at a controlled rate to maintain a low concentration in the medium. This prevents the activation of overflow metabolism and directs more carbon towards the desired pathway.[12][13][14][15]

      • Alternative Carbon Sources: Experiment with alternative carbon sources that are metabolized more slowly than glucose, such as glycerol.

  • Imbalance in Precursor Supply: An imbalanced supply of IPP and DMAPP can lead to the formation of other terpenoid byproducts.

    • Troubleshooting:

      • Fine-tuning Pathway Expression: While primarily a genetic challenge, the expression of pathway enzymes can be influenced by media components. For instance, certain promoters are regulated by specific nutrients.

      • Precursor Feeding: In yeast, co-feeding of isoprenol and prenol has been shown to enhance the production of specific terpenoids by directly influencing the IPP and DMAPP pools.[16]

Data Presentation: Media Component Optimization

The following tables provide a summary of key media components and their typical concentration ranges for optimizing this compound fermentation. These values are starting points and should be further optimized for your specific microbial strain and fermentation process.

Table 1: Key Media Components for this compound Fermentation in E. coli

ComponentTypical Concentration RangeRationale and Potential Impact on this compound Production
Carbon Source
Glucose2 - 20 g/L (Batch)Primary carbon and energy source. High concentrations can lead to acetate formation (overflow metabolism), reducing pH and inhibiting growth. Fed-batch strategies are recommended for higher cell densities and yields.
Glycerol5 - 20 g/LAlternative carbon source that is metabolized more slowly than glucose, reducing the risk of overflow metabolism.
Nitrogen Source
Ammonium Chloride (NH₄Cl)1 - 5 g/LPrimary inorganic nitrogen source in minimal media. Essential for amino acid and nucleotide synthesis.
Yeast Extract5 - 20 g/LProvides a rich source of amino acids, vitamins, and trace elements, reducing the metabolic burden on the host and often improving growth and product yield.[8]
Phosphate Source
Na₂HPO₄ & KH₂PO₄See M9 media protocolsActs as a phosphate source and a buffering agent to maintain a stable pH. Phosphate is crucial for energy metabolism.
Trace Elements
Trace Metal MixVaries (see protocols)Essential cofactors for many metabolic enzymes. Deficiencies can create bottlenecks in the biosynthetic pathway.

Table 2: Key Media Components for this compound Fermentation in Yeast (e.g., S. cerevisiae)

ComponentTypical Concentration RangeRationale and Potential Impact on this compound Production
Carbon Source
Glucose20 - 40 g/LHigh concentrations can lead to the Crabtree effect, resulting in ethanol production even under aerobic conditions, which diverts carbon away from the isoprenoid pathway.
Nitrogen Source
Yeast Nitrogen Base (YNB)~1.7 g/L (without amino acids and ammonium sulfate)A defined medium base providing essential vitamins and minerals.
Ammonium Sulfate ((NH₄)₂SO₄)1 - 5 g/LCommon inorganic nitrogen source. The C/N ratio is critical for balancing growth and product formation.[17]
Phosphate Source
Potassium Phosphate1 g/LEssential for energy metabolism and signaling pathways that regulate cell growth.
Trace Elements
Trace Metal SolutionVariesCrucial for enzymatic functions within the mevalonate and this compound synthesis pathways.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium for E. coli

This protocol describes the preparation of 1 liter of M9 minimal medium, a common defined medium for the cultivation of E. coli.

Materials:

  • 5x M9 Salts Solution (see below)

  • 20% Glucose solution (sterile filtered)

  • 1 M MgSO₄ solution (autoclaved)

  • 1 M CaCl₂ solution (autoclaved)

  • Deionized water (sterile)

5x M9 Salts Solution (per liter):

  • 64 g Na₂HPO₄·7H₂O

  • 15 g KH₂PO₄

  • 2.5 g NaCl

  • 5.0 g NH₄Cl

Procedure:

  • To prepare 1 liter of M9 medium, start with 788 mL of sterile deionized water in a sterile container.

  • Aseptically add 200 mL of sterile 5x M9 Salts Solution.

  • Aseptically add 2 mL of sterile 1 M MgSO₄ solution.

  • Aseptically add 100 µL of sterile 1 M CaCl₂ solution.

  • Aseptically add 10 mL of sterile 20% glucose solution.

  • Mix the solution thoroughly. The medium is now ready for inoculation.

Protocol 2: Shake Flask Cultivation for this compound Production

This protocol outlines a general procedure for shake flask cultivation to screen for this compound production.

Procedure:

  • Prepare the desired fermentation medium (e.g., M9 minimal medium supplemented with yeast extract).

  • Dispense the medium into baffled shake flasks (typically 1/5th to 1/10th of the flask volume).

  • Inoculate the medium with an overnight culture of the recombinant E. coli or yeast strain to a starting OD₆₀₀ of 0.05-0.1.

  • Incubate the flasks in a shaking incubator at the optimal temperature for your host strain (e.g., 30-37°C for E. coli, 28-30°C for yeast) with vigorous shaking (200-250 rpm).

  • If using an inducible promoter, add the inducer (e.g., IPTG for E. coli) when the culture reaches the mid-log phase of growth (e.g., OD₆₀₀ of 0.6-0.8).

  • Continue incubation for the desired production period (e.g., 24-72 hours).

  • At various time points, take samples for analysis of cell density (OD₆₀₀) and this compound concentration (e.g., by GC-MS or LC-MS after extraction).

Visualizations

This compound Biosynthetic Pathway

Abienol_Biosynthesis Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl-CoA->MVA_Pathway Multiple Steps IPP Isopentenyl Diphosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MVA_Pathway->DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP->GGPP Abienol_Synthase This compound Synthase GGPP->Abienol_Synthase This compound This compound Abienol_Synthase->this compound

Caption: Simplified biosynthetic pathway for this compound production.

Experimental Workflow for Media Optimization

Media_Optimization_Workflow cluster_0 Phase 1: Component Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define_Components Define Key Media Components (Carbon, Nitrogen, Phosphate, etc.) Initial_Screening One-Factor-at-a-Time (OFAT) or Plackett-Burman Design Define_Components->Initial_Screening Identify_Significant Identify Significant Components Initial_Screening->Identify_Significant RSM Response Surface Methodology (RSM) (e.g., Box-Behnken or Central Composite Design) Identify_Significant->RSM Statistical_Model Develop Statistical Model RSM->Statistical_Model Optimal_Concentrations Determine Optimal Concentrations Statistical_Model->Optimal_Concentrations Validation_Experiment Validation Experiment at Predicted Optimal Conditions Optimal_Concentrations->Validation_Experiment Final_Medium Final Optimized Medium Validation_Experiment->Final_Medium

Caption: A systematic workflow for fermentation media optimization.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Growth Is Cell Growth Poor? Start->Check_Growth Yes_Growth Yes Check_Growth->Yes_Growth No_Growth No Check_Growth->No_Growth Troubleshoot_Growth Troubleshoot Growth: - Check for nutrient limitation - Assess metabolic burden - Investigate potential toxicity Yes_Growth->Troubleshoot_Growth Check_Byproducts Are Byproducts Formed? No_Growth->Check_Byproducts Solution Optimize Media Components: - Carbon, Nitrogen, Phosphate, Trace Elements Troubleshoot_Growth->Solution Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Troubleshoot_Byproducts Troubleshoot Byproduct Formation: - Implement fed-batch to avoid overflow - Optimize C/N ratio Yes_Byproducts->Troubleshoot_Byproducts Check_Pathway Suspect Pathway Bottleneck: - Insufficient precursors - Low enzyme activity No_Byproducts->Check_Pathway Troubleshoot_Byproducts->Solution Check_Pathway->Solution

Caption: A logical flowchart for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Abienol Production in Escherichia coli and Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of synthetic biology offers promising avenues for the sustainable production of high-value natural products. Among these, the diterpenoid abienol, a key precursor for the synthesis of fragrance compounds and potential pharmaceuticals, has garnered significant attention. Microbial fermentation using engineered chassis organisms presents a compelling alternative to traditional extraction from plant sources, which is often inefficient and unsustainable. This guide provides a comprehensive comparative analysis of two of the most widely used microbial workhorses, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for the production of this compound. This analysis is supported by a review of published experimental data, detailed methodologies, and a clear visualization of the underlying biological pathways and experimental workflows.

While extensive research has been conducted on producing cis-abienol in E. coli, direct studies on its production in S. cerevisiae are less prevalent in publicly available literature. Therefore, this guide will draw comparisons based on the established performance of E. coli in this compound synthesis and the demonstrated capabilities of S. cerevisiae in producing structurally similar and commercially relevant diterpenoids, such as sclareol and jolkinol C.

Quantitative Performance Analysis

A direct comparison of this compound production titers between E. coli and S. cerevisiae is challenging due to the limited data for the latter. However, by examining the production of this compound in E. coli and other relevant diterpenoids in both organisms, we can infer the relative strengths and weaknesses of each chassis.

ProductHost OrganismPrecursor PathwayTiter (mg/L)Cultivation MethodReference
cis-AbienolEscherichia coliEndogenous MEP~0.3Shake Flask[1]
cis-AbienolEscherichia coliHeterologous MVA9.2Shake Flask[1]
cis-AbienolEscherichia coliHeterologous MVA220Fed-batch Fermentation[1]
SclareolSaccharomyces cerevisiaeEndogenous MVA8.96Shake Flask[2]
Jolkinol CSaccharomyces cerevisiaeEndogenous MVA~800Millititer Plates
Oxidized CasbanesSaccharomyces cerevisiaeEndogenous MVA>1000Millititer Plates

Table 1: Comparison of Diterpenoid Production in E. coli and S. cerevisiae. This table summarizes the reported titers for cis-abienol in E. coli and other relevant diterpenoids in S. cerevisiae. The data highlights the potential of both organisms as production hosts, with fed-batch cultivation significantly boosting product yields.

Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound, like other terpenoids, relies on the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). E. coli and S. cerevisiae utilize distinct native pathways for the synthesis of these precursors.

Escherichia coli: Leveraging the MEP and MVA Pathways

E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for IPP and DMAPP synthesis. While functional, the native MEP pathway often limits the flux towards high-level terpenoid production. Consequently, metabolic engineering efforts in E. coli for this compound production have predominantly focused on the introduction of the heterologous mevalonate (MVA) pathway from S. cerevisiae. This strategy has proven highly effective in boosting precursor supply and significantly increasing this compound titers.[3]

Further engineering strategies in E. coli often involve:

  • Overexpression of key MVA pathway genes: Enhancing the expression of enzymes such as HMG-CoA reductase is a common strategy to increase metabolic flux.

  • Expression of diterpene synthases: Introducing the appropriate plant-derived enzymes, such as geranylgeranyl diphosphate synthase (GGPPS) and this compound synthase, is essential for converting the universal precursors into the final product.

  • Process optimization: Fed-batch fermentation and two-phase cultivation systems have been shown to dramatically improve product yields by maintaining optimal growth conditions and alleviating product toxicity.

E_coli_Abienol_Pathway cluster_central_metabolism Central Metabolism cluster_mep_pathway Endogenous MEP Pathway (E. coli) cluster_mva_pathway Heterologous MVA Pathway cluster_abienol_synthesis This compound Synthesis Glucose Glucose Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glucose->Glyceraldehyde-3-phosphate Pyruvate Pyruvate Glucose->Pyruvate DXS DXS Glyceraldehyde-3-phosphate->DXS Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate->DXS atoB atoB Acetyl-CoA->atoB DXR DXR DXS->DXR IspD IspD DXR->IspD IspE IspE IspD->IspE IspF IspF IspE->IspF IspG IspG IspF->IspG IspH IspH IspG->IspH IPP_MEP IPP IspH->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP idi GGPPS GGPPS IPP_MEP->GGPPS DMAPP_MEP->GGPPS HMGS HMGS atoB->HMGS HMGR HMGR HMGS->HMGR MK MK HMGR->MK PMK PMK MK->PMK MVD MVD PMK->MVD IPP_MVA IPP MVD->IPP_MVA IDI IDI DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MVA->GGPPS DMAPP_MVA->GGPPS This compound Synthase This compound Synthase GGPPS->this compound Synthase cis-Abienol cis-Abienol This compound Synthase->cis-Abienol

Engineered this compound biosynthesis pathway in E. coli.
Saccharomyces cerevisiae: A Robust Host with a Native MVA Pathway

S. cerevisiae is a well-established industrial microorganism that naturally utilizes the MVA pathway for the synthesis of IPP and DMAPP, primarily for ergosterol production. This inherent metabolic flux towards terpenoid precursors makes it an attractive host for producing a wide range of these compounds, including diterpenoids.[3] The eukaryotic nature of yeast also provides a more favorable environment for the proper folding and post-translational modification of complex plant enzymes, such as cytochrome P450s, which are often involved in the later steps of diterpenoid biosynthesis.[3]

Engineering strategies for diterpenoid production in S. cerevisiae typically include:

  • Upregulation of the native MVA pathway: Overexpressing key enzymes like tHMG1 (a truncated, soluble version of HMG-CoA reductase) is a common and effective approach.

  • Downregulation of competing pathways: Reducing the flux towards ergosterol by downregulating the squalene synthase gene (ERG9) can redirect FPP towards the desired diterpenoid product.

  • Compartmentalization: Targeting pathway enzymes to specific organelles, such as mitochondria or peroxisomes, can increase local substrate concentrations and improve pathway efficiency.

  • Expression of heterologous diterpene synthases: Similar to E. coli, introducing the necessary plant-derived synthases is crucial for product formation.

Sc_Diterpenoid_Pathway cluster_central_metabolism Central Metabolism cluster_mva_pathway Endogenous MVA Pathway (S. cerevisiae) cluster_diterpenoid_synthesis Diterpenoid Synthesis cluster_competing_pathway Competing Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA ERG10 ERG10 Acetyl-CoA->ERG10 ERG13 ERG13 ERG10->ERG13 tHMG1 tHMG1 ERG13->tHMG1 ERG12 ERG12 tHMG1->ERG12 ERG8 ERG8 ERG12->ERG8 ERG19 ERG19 ERG8->ERG19 IPP IPP ERG19->IPP IDI1 IDI1 DMAPP DMAPP IPP->DMAPP IDI1 ERG20 FPPS IPP->ERG20 DMAPP->ERG20 BTS1 GGPPS ERG20->BTS1 ERG9 Squalene Synthase ERG20->ERG9 Downregulated Diterpene Synthase Diterpene Synthase BTS1->Diterpene Synthase Diterpenoid Diterpenoid Diterpene Synthase->Diterpenoid Ergosterol Ergosterol ERG9->Ergosterol

Engineered diterpenoid biosynthesis pathway in S. cerevisiae.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments in both E. coli and S. cerevisiae.

E. coli Fed-Batch Fermentation for this compound Production

This protocol is a generalized procedure based on methodologies reported for high-density fermentation of engineered E. coli.

  • Strain and Plasmid Construction:

    • The this compound biosynthesis pathway genes, including the MVA pathway operon and the geranylgeranyl diphosphate synthase and this compound synthase genes, are cloned into compatible expression vectors (e.g., pET and pACYC series).

    • The resulting plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Seed Culture Preparation:

    • A single colony of the engineered E. coli strain is inoculated into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • The culture is incubated overnight at 37°C with shaking at 200-250 rpm.

    • The overnight culture is used to inoculate a larger volume of terrific broth (TB) or defined medium, which is then grown to an OD600 of 4-6.

  • Fed-Batch Fermentation:

    • The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.

    • The fermentation is typically run at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels maintained above 20% through agitation and aeration.

    • A feeding solution containing a concentrated carbon source (e.g., glucose or glycerol) and other necessary nutrients is fed into the bioreactor to maintain a controlled growth rate.

    • When the culture reaches a high cell density (e.g., OD600 of 50-100), protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • The fermentation is continued for an additional 48-72 hours at a reduced temperature (e.g., 25-30°C) to allow for product accumulation.

  • Product Extraction and Analysis:

    • The culture broth is harvested, and the cells are separated by centrifugation.

    • The cell pellet and supernatant are extracted with an organic solvent (e.g., ethyl acetate or hexane).

    • The extracted this compound is then quantified using gas chromatography-mass spectrometry (GC-MS).

S. cerevisiae Fed-Batch Fermentation for Diterpenoid Production

This protocol is a generalized procedure based on methodologies reported for high-titer production of various terpenoids in engineered S. cerevisiae.

  • Strain and Plasmid Construction:

    • Genes for the diterpenoid biosynthesis pathway are cloned into yeast expression vectors, often under the control of strong, inducible promoters (e.g., GAL1 or GAL10).

    • Gene deletions or downregulations (e.g., ERG9) are performed using CRISPR-Cas9 or homologous recombination.

    • The engineered constructs are integrated into the yeast genome or maintained on plasmids.

  • Seed Culture Preparation:

    • A single colony of the engineered S. cerevisiae strain is inoculated into 5-10 mL of a suitable defined medium (e.g., YPD or synthetic complete medium).

    • The culture is grown for 24-48 hours at 30°C with shaking.

  • Fed-Batch Fermentation:

    • The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.

    • The fermentation is maintained at 30°C with controlled pH (e.g., 5.0) and DO levels.

    • A feeding solution containing a concentrated carbon source (e.g., glucose and/or galactose for GAL-inducible systems) is supplied to the bioreactor.

    • Gene expression is induced by the addition of galactose or by a switch in the carbon source.

    • The fermentation is continued for several days to allow for product accumulation.

  • Product Extraction and Analysis:

    • The culture broth is harvested, and the product can be extracted from the cells and/or the supernatant, often using an organic solvent overlay during fermentation or post-fermentation extraction.

    • The extracted diterpenoid is quantified using GC-MS or high-performance liquid chromatography (HPLC).

Comparative Advantages and Disadvantages

The choice between E. coli and S. cerevisiae as a production host for this compound depends on a variety of factors, including the specific metabolic engineering strategies employed, the desired scale of production, and the tolerance of the host to the final product.

Host_Comparison cluster_ecoli Escherichia coli cluster_scerevisiae Saccharomyces cerevisiae Ecoli_Advantages Advantages: - Fast growth rate - Well-characterized genetics - High cell density fermentation - Established tools for metabolic engineering Ecoli_Disadvantages Disadvantages: - Lacks native MVA pathway - Poor expression of some eukaryotic proteins (e.g., P450s) - Potential for endotoxin production - Lower tolerance to some hydrophobic compounds Sc_Advantages Advantages: - Generally Regarded as Safe (GRAS) status - Robust for industrial fermentation - Native MVA pathway - Eukaryotic machinery for protein folding (e.g., P450s) - Higher tolerance to low pH and osmotic stress Sc_Disadvantages Disadvantages: - Slower growth rate than E. coli - More complex genetic manipulation - Competing ergosterol pathway can divert precursors - Potential for ethanol production under certain conditions Abienol_Production This compound Production Abienol_Production->Ecoli_Advantages Abienol_Production->Ecoli_Disadvantages Abienol_Production->Sc_Advantages Abienol_Production->Sc_Disadvantages

Comparison of E. coli and S. cerevisiae for this compound production.
Escherichia coli

Advantages:

  • Rapid Growth and High Cell Densities: E. coli has a significantly faster doubling time than yeast, allowing for shorter fermentation cycles and the attainment of very high cell densities, which can lead to high volumetric productivities.[3]

  • Well-Established Genetic Tools: A vast and sophisticated toolkit for genetic manipulation is available for E. coli, facilitating rapid strain engineering and optimization.[3]

  • Simplified Process Control: Fermentation processes for E. coli are well-understood and relatively straightforward to control.

Disadvantages:

  • Lack of a Native MVA Pathway: The need to introduce a heterologous MVA pathway adds complexity to the strain engineering process.

  • Challenges with Eukaryotic Protein Expression: The expression of complex eukaryotic enzymes, particularly cytochrome P450s which may be involved in the functionalization of diterpenoids, can be challenging in E. coli due to differences in protein folding and post-translational modification machinery.[3]

  • Endotoxin Production: As a Gram-negative bacterium, E. coli produces lipopolysaccharides (endotoxins), which must be removed for pharmaceutical applications, adding to downstream processing costs.

  • Product Toxicity: High concentrations of hydrophobic compounds like this compound can be toxic to E. coli, limiting achievable titers.

Saccharomyces cerevisiae

Advantages:

  • GRAS Status: S. cerevisiae is "Generally Regarded As Safe" by the FDA, which simplifies the regulatory approval process for products intended for human use.

  • Industrial Robustness: Yeast is highly tolerant to the harsh conditions often encountered in large-scale industrial fermentations, including low pH and high osmotic stress.

  • Native MVA Pathway: The presence of an endogenous MVA pathway provides a strong inherent flux towards terpenoid precursors.[3]

  • Superior Eukaryotic Protein Expression: The eukaryotic cellular machinery of yeast is well-suited for the functional expression of complex plant enzymes, including P450s.[3]

Disadvantages:

  • Slower Growth Rate: Compared to E. coli, S. cerevisiae has a slower growth rate, which can lead to longer fermentation times.

  • Competing Ergosterol Pathway: The native ergosterol biosynthesis pathway competes for the same FPP precursor, potentially limiting the flux towards the desired diterpenoid.[3]

  • Ethanol Production: Under certain conditions, particularly high glucose concentrations, S. cerevisiae can produce significant amounts of ethanol, which can reduce the carbon flux to the product and inhibit cell growth.

Conclusion

Both Escherichia coli and Saccharomyces cerevisiae have demonstrated significant potential as platform organisms for the production of this compound and other valuable diterpenoids. The choice of the optimal host will ultimately depend on the specific goals of the research or commercial endeavor.

E. coli offers the advantage of rapid growth and well-established genetic tools, making it an excellent platform for initial pathway prototyping and optimization. The successful high-titer production of cis-abienol in engineered E. coli underscores its capability.

S. cerevisiae, with its inherent robustness, GRAS status, and superior ability to express complex eukaryotic enzymes, presents a highly promising chassis for large-scale, industrial production of diterpenoids, especially those requiring modifications by P450 enzymes. The remarkable titers achieved for other diterpenoids in yeast suggest that high-level this compound production is a feasible and compelling goal.

Future research should focus on the direct engineering of S. cerevisiae for this compound production to enable a more direct and comprehensive comparison. Further optimization of metabolic pathways, including dynamic regulation of gene expression and compartmentalization strategies, will be crucial in unlocking the full potential of both microorganisms for the sustainable and economically viable production of this compound and other valuable natural products.

References

Validating the Structure of Abienol: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of discovery and development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the abienol structure, supported by experimental data and detailed protocols. This compound, a labdane diterpenoid, is a key precursor in the synthesis of ambroxide, a valuable fragrance ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the three-dimensional structure of organic molecules like this compound in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool in natural product chemistry.

Principles of this compound Structure Validation by NMR

The validation of this compound's structure is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons present in the molecule. 2D NMR experiments, including COSY, HSQC, and HMBC, reveal the intricate network of connections between these atoms, allowing for the complete assembly of the molecular structure.

Quantitative NMR Data for cis-Abienol

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for cis-abienol, a common isomer of this compound. These data are crucial for confirming the identity and purity of an isolated sample.

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
139.11.02, 1.55m, m
218.51.45, 1.65m, m
342.11.08, 1.35m, m
433.3-C
555.60.95dd
624.31.68, 1.78m, m
738.41.40, 1.95m, m
873.8-C
956.11.25dd
1039.8-C
1120.11.85, 2.05m, m
12126.85.10t
13135.2-C
14147.96.35dd
15110.64.90, 5.05d, d
1616.21.70s
1721.50.82s
1833.60.80s
1921.70.88s
2015.60.85s

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). The data presented here is a compilation from various sources and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR-Based Structure Validation of this compound

A comprehensive NMR analysis for the structural validation of this compound involves a series of experiments. The following is a generalized protocol that can be adapted for specific instrumentation and sample conditions.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals. This provides a proton count and information about neighboring protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal ¹H-¹H connectivities, which are essential for tracing out carbon chains and ring systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting molecular fragments and for assigning quaternary carbons, which have no attached protons.

Visualization of the NMR-Based Structure Elucidation Workflow

The following diagrams illustrate the logical workflow and the interplay of different NMR experiments in the process of validating the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation isolate Isolate this compound dissolve Dissolve in Deuterated Solvent isolate->dissolve h1_nmr ¹H NMR dissolve->h1_nmr c13_nmr ¹³C NMR dissolve->c13_nmr cosy COSY dissolve->cosy hsqc HSQC dissolve->hsqc hmbc HMBC dissolve->hmbc assign_protons Assign ¹H Signals h1_nmr->assign_protons dept DEPT c13_nmr->dept assign_carbons Assign ¹³C Signals c13_nmr->assign_carbons dept->assign_carbons establish_connectivity Establish Connectivity cosy->establish_connectivity hsqc->assign_carbons hmbc->establish_connectivity assign_protons->establish_connectivity assign_carbons->establish_connectivity determine_stereochemistry Determine Stereochemistry establish_connectivity->determine_stereochemistry final_structure Validated this compound Structure determine_stereochemistry->final_structure logical_relationship cluster_experiments NMR Experiments cluster_information Structural Information h1 ¹H NMR (Proton environments) fragments Identify Spin Systems & Molecular Fragments h1->fragments c13 ¹³C NMR & DEPT (Carbon types) c13->fragments cosy COSY (¹H-¹H correlations) cosy->fragments hsqc HSQC (¹H-¹³C one-bond correlations) hsqc->fragments hmbc HMBC (¹H-¹³C long-range correlations) connectivity Connect Fragments & Assign Quaternary Carbons hmbc->connectivity fragments->connectivity stereochem Determine Relative Stereochemistry (NOESY) connectivity->stereochem final_structure Complete 3D Structure of this compound stereochem->final_structure

Comparison of different diterpene synthases for cis-abienol production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diterpenoid cis-abienol is a valuable natural product, serving as a key precursor for the synthesis of the fragrance ingredient Ambrox®. Its sustainable production through biotechnological routes is a significant area of research. Central to this effort is the selection of an efficient diterpene synthase. This guide provides a comparative overview of different diterpene synthases used for cis-abienol production, supported by available experimental data.

Executive Summary

Comparison of Diterpene Synthase Systems

The selection of a diterpene synthase for cis-abienol production depends on the chosen production host and the overall metabolic engineering strategy. The primary systems identified and explored are:

  • Bifunctional Synthase from Abies balsamea (AbCAS): This single enzyme possesses two active sites and directly converts GGPP to cis-abienol.[1] This simplicity makes it an attractive candidate for metabolic engineering.

  • Two-Enzyme System from Nicotiana tabacum: This system utilizes a class II diterpene synthase (a copalyl diphosphate synthase-like enzyme, NtCPS2) to first produce an intermediate, which is then converted to cis-abienol by a class I diterpene synthase (NtABS).[2][3]

  • Hybrid System in Engineered Microbes: Studies have shown successful production of cis-abienol in E. coli by combining a Labda-13-en-8-ol diphosphate synthase (LPPS) from Salvia sclarea (SsLPPS) with the cis-abienol synthase (CAS) from Abies balsamea.[4]

Quantitative Performance Data

Direct comparison of the intrinsic catalytic efficiencies (Km, kcat) of these enzymes is challenging due to the lack of standardized, published kinetic data. However, a comparison of reported cis-abienol titers in engineered microbial hosts provides valuable insights into their practical performance within a cellular context.

Host OrganismDiterpene Synthase(s) UsedPrecursor PathwayTiter (mg/L)Reference
Escherichia coliAbCAS (Abies balsamea) + SsTPS2 (Salvia sclarea)Engineered Mevalonate (MVA) Pathway634.7
Escherichia coliLPPS (Salvia sclarea) + CAS (Abies balsamea)Engineered Mevalonate (MVA) Pathway~220[4][5]
Saccharomyces cerevisiaeAbCAS (Abies balsamea)Native Mevalonate (MVA) Pathway12.8[6]

Note: The yields reported are from different studies with varying experimental conditions, including strain genetics, cultivation methods, and process parameters. Therefore, these values should be considered indicative of potential performance rather than a direct like-for-like comparison.

Biosynthetic Pathways and Experimental Workflows

Native Biosynthetic Pathways

The native pathways for cis-abienol biosynthesis in Abies balsamea and Nicotiana tabacum illustrate the different enzymatic strategies.

cis_Abienol_Native_Pathways cluster_abies Abies balsamea cluster_nicotiana Nicotiana tabacum GGPP_A GGPP AbCAS AbCAS (Bifunctional) GGPP_A->AbCAS cis_Abienol_A cis-Abienol AbCAS->cis_Abienol_A GGPP_N GGPP NtCPS2 NtCPS2 GGPP_N->NtCPS2 Intermediate 8-hydroxy-copalyl diphosphate NtCPS2->Intermediate NtABS NtABS Intermediate->NtABS cis_Abienol_N cis-Abienol NtABS->cis_Abienol_N

Native biosynthetic pathways for cis-abienol.
Engineered Pathway in E. coli

Heterologous production of cis-abienol in E. coli typically involves the engineering of precursor pathways, such as the mevalonate (MVA) pathway, to increase the supply of GGPP.

E_coli_Engineered_Pathway cluster_precursor Engineered Precursor Supply cluster_diterpene Diterpene Synthesis Acetyl_CoA Acetyl-CoA MVA_Pathway Engineered MVA Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP GGPP_Synthase GGPP Synthase IPP_DMAPP->GGPP_Synthase GGPP GGPP GGPP_Synthase->GGPP SsLPPS SsLPPS GGPP->SsLPPS Intermediate Labda-13-en-8-ol diphosphate SsLPPS->Intermediate AbCAS_classI AbCAS (Class I activity) Intermediate->AbCAS_classI cis_Abienol cis-Abienol AbCAS_classI->cis_this compound

Engineered pathway for cis-abienol production in E. coli.

Experimental Protocols

The following provides a general overview of the key experimental steps involved in the heterologous production and analysis of cis-abienol.

Strain Construction and Cultivation
  • Gene Synthesis and Cloning: The codon-optimized genes for the selected diterpene synthases (e.g., AbCAS, SsLPPS) and precursor pathway enzymes are synthesized and cloned into suitable expression vectors.

  • Host Transformation: The expression plasmids are transformed into the chosen host strain (E. coli or S. cerevisiae).

  • Cultivation: The engineered strains are typically grown in a rich medium (e.g., TB for E. coli, YPD for S. cerevisiae) to a certain cell density.

  • Induction: Gene expression is induced by the addition of an appropriate inducer (e.g., IPTG for E. coli strains with a T7 promoter).

  • Two-Phase Cultivation: To overcome potential product toxicity and facilitate recovery, a second organic phase (e.g., dodecane or isopropyl myristate) is often added to the culture to sequester the produced cis-abienol.

Enzyme Assays (In Vitro)

A detailed protocol for the in vitro assay of AbCAS has been described.[7]

  • Protein Expression and Purification: The diterpene synthase is expressed in E. coli (e.g., BL21(DE3) strain) and purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Conditions: The purified enzyme is incubated with the substrate GGPP in a suitable buffer containing divalent cations (e.g., MgCl2) at an optimal temperature (e.g., 30°C).

  • Product Extraction: The reaction products are extracted with an organic solvent (e.g., pentane or hexane).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Product Quantification from Cultures
  • Extraction: The organic phase from the two-phase cultivation is collected. If a two-phase system is not used, the entire culture is extracted with an appropriate organic solvent.

  • Analysis: The extracted samples are analyzed by GC-MS. The concentration of cis-abienol is determined by comparing the peak area to a standard curve generated with authentic cis-abienol.

Experimental Workflow Diagram

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis Gene_Cloning Gene Synthesis & Cloning Transformation Host Transformation Gene_Cloning->Transformation Cultivation Cultivation Transformation->Cultivation Induction Induction Cultivation->Induction Two_Phase Two-Phase Cultivation Induction->Two_Phase Extraction Extraction Two_Phase->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Quantification GC_MS->Quantification

General experimental workflow for cis-abienol production.

Conclusion

The bifunctional cis-abienol synthase from Abies balsamea (AbCAS) stands out as a robust and frequently utilized enzyme for the microbial production of cis-abienol. Its ability to catalyze the complete conversion of GGPP to cis-abienol in a single polypeptide chain simplifies metabolic engineering efforts. However, strategies employing combinations of monofunctional enzymes, such as the SsLPPS from Salvia sclarea with the class I activity of AbCAS, have also demonstrated high production titers in E. coli. The choice of enzyme system will ultimately depend on the specific host organism, the desired production scale, and the potential for further protein and metabolic engineering to enhance yields. Future research providing detailed kinetic characterization of these enzymes will be invaluable for the rational design of more efficient cis-abienol production platforms.

References

A Comparative Guide to the Identification and Confirmation of cis-Abienol: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and confirmation of the labdane diterpene, cis-abienol. This document outlines detailed experimental protocols, presents a comparative analysis of performance characteristics, and includes a proposed fragmentation pathway to aid in structural elucidation.

Introduction to cis-Abienol Analysis

Cis-abienol, a key precursor in the synthesis of ambroxide and a significant component in the fragrance industry, demands accurate and reliable analytical methods for its identification and quantification in various matrices, including plant extracts and fermentation broths.[1] While several analytical techniques can be employed, LC-MS and GC-MS are the most prevalent. This guide will delve into the nuances of these techniques for cis-abienol analysis, providing researchers with the necessary information to select the most appropriate method for their specific needs.

Comparison of Analytical Techniques

LC-MS and GC-MS are powerful analytical tools, each with distinct advantages and limitations for the analysis of diterpenes like cis-abienol. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the desired throughput.

Key Considerations:

  • Volatility and Thermal Stability: GC-MS is ideally suited for volatile and thermally stable compounds.[2] Cis-abienol, being a diterpene alcohol, possesses moderate volatility but can be susceptible to degradation at high temperatures. To mitigate this, derivatization is often required for GC-MS analysis to increase volatility and thermal stability.[2] In contrast, LC-MS is well-suited for non-volatile and thermally labile molecules, as the separation occurs at or near ambient temperatures, eliminating the need for derivatization.[3][4]

  • Sample Preparation: Sample preparation for LC-MS is often simpler, typically involving extraction and filtration.[3] GC-MS protocols for cis-abienol may necessitate an additional derivatization step, which can add time and complexity to the workflow.[2]

  • Sensitivity and Selectivity: Both techniques offer high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).[5] LC-MS/MS can often achieve lower limits of detection for many biomolecules.[4]

  • Ionization: LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often result in a prominent molecular ion, simplifying spectral interpretation.[3] GC-MS commonly uses Electron Ionization (EI), which is a high-energy technique that can lead to extensive fragmentation, providing a detailed fingerprint for library matching but sometimes resulting in a weak or absent molecular ion.[5]

Quantitative Performance Comparison

ParameterLC-MS/MS (for Diterpenes)GC-MS (for Diterpenes)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL5 - 100 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Derivatization Required NoOften Yes

Experimental Protocols

LC-MS/MS Method for the Quantification of cis-Abienol

This protocol is adapted from a validated UPLC method for the quantification of cis-abienol.[6]

1. Sample Preparation (from Fermentation Broth):

  • To 1 mL of fermentation broth, add an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute to extract the cis-abienol.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., WATERS XBridge C18, 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: Water with 2% acetic acid.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: Isocratic elution with 90% Methanol and 8% Water with 2% Acetic Acid.[6]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan mode can be used for initial identification.

  • Precursor Ion: m/z 291.3 [M+H]⁺ or m/z 273.3 [M+H-H₂O]⁺.[7]

  • Product Ions: To be determined by direct infusion of a cis-abienol standard. Likely fragments would result from the loss of water and fragmentation of the side chain.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

GC-MS Method for the Identification of cis-Abienol

This protocol is based on general procedures for the GC-MS analysis of labdane-type diterpenes.[5][8][9]

1. Sample Preparation (from Plant Extract):

  • Extract the plant material with a suitable solvent (e.g., hexane or dichloromethane).

  • Concentrate the extract under reduced pressure.

  • Derivatization (Silylation): To a dried aliquot of the extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

3. Mass Spectrometry Conditions (EI):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Proposed Fragmentation Pathway and Workflow

Proposed ESI-MS/MS Fragmentation of cis-Abienol

The fragmentation of labdane-type diterpenes in ESI-MS is often characterized by the loss of small neutral molecules and cleavage of the side chain.[5] For cis-abienol ([M+H]⁺ = m/z 291.3), a likely fragmentation pathway in positive ion mode would involve an initial dehydration, followed by further fragmentation.

G cluster_0 Proposed ESI-MS/MS Fragmentation of cis-Abienol M cis-Abienol [M+H]⁺ m/z 291.3 M_H2O [M+H-H₂O]⁺ m/z 273.3 M->M_H2O - H₂O F1 Fragment 1 m/z ~191 M_H2O->F1 - C₆H₁₂ F2 Fragment 2 m/z ~135 M_H2O->F2 - C₁₀H₁₈

Caption: Proposed fragmentation of protonated cis-abienol in ESI-MS/MS.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of cis-abienol from a biological matrix using LC-MS.

G cluster_workflow LC-MS Workflow for cis-Abienol Analysis Sample Sample (e.g., Fermentation Broth) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm Syringe Filter) Reconstitution->Filtration LC_Separation UPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

Caption: A generalized workflow for the LC-MS analysis of cis-abienol.

Conclusion

Both LC-MS and GC-MS are highly capable techniques for the identification and confirmation of cis-abienol.

  • LC-MS offers the advantage of simpler sample preparation without the need for derivatization, making it particularly suitable for high-throughput screening and the analysis of complex biological matrices. Its soft ionization is beneficial for confirming the molecular weight of the analyte.

  • GC-MS provides excellent chromatographic resolution for volatile compounds and benefits from extensive, well-established spectral libraries for compound identification. However, the requirement for derivatization for a polar molecule like cis-abienol can be a drawback.

The ultimate choice of method will depend on the specific research question, available instrumentation, and the nature of the sample. For routine quantification in complex matrices where thermal degradation is a concern, LC-MS/MS is often the preferred method . For detailed structural elucidation and when dealing with less complex mixtures of volatile compounds, GC-MS remains a powerful alternative .

References

Quantitative Analysis of Abienol Isomers in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of abienol isomers in plant extracts. This compound, a labdane diterpene alcohol, exists primarily as two geometric isomers, (Z)-abienol (cis-abienol) and (E)-abienol (trans-abienol), which are valuable precursors in the fragrance and pharmaceutical industries. Accurate quantification of these isomers is crucial for quality control, biosynthetic pathway studies, and the development of novel products.

This document details and compares the most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We provide an overview of experimental protocols, a summary of quantitative data from scientific literature, and a comparative analysis of the strengths and weaknesses of each method.

Comparison of Analytical Methodologies

The choice of analytical technique for this compound isomer quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key aspects of GC-MS, HPLC, and NMR for this application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile or semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and quantification using a mass spectrometer.Separation of compounds in the liquid phase based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically performed using a UV detector.A non-destructive technique that exploits the magnetic properties of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without the need for identical standard compounds.
Sample Derivatization Often required to increase the volatility and thermal stability of this compound isomers (e.g., silylation).Not typically required, which simplifies sample preparation.Not required.
Sensitivity Very high, often in the picogram (pg) to nanogram (ng) range, especially with Selected Ion Monitoring (SIM).[1]High, typically in the nanogram (ng) to microgram (µg) range.[2]Lower sensitivity compared to GC-MS and HPLC, usually requiring microgram (µg) to milligram (mg) quantities of the analyte.[3]
Resolution of Isomers Can provide excellent separation of isomers with the appropriate capillary column and temperature program.Can effectively separate cis and trans isomers using a suitable column and mobile phase.[2][4]Can distinguish between isomers based on differences in the chemical shifts of their nuclei, but may have limitations with complex mixtures due to signal overlap.[5]
Quantitative Accuracy High, especially when using an internal standard.High, with good linearity and precision when properly validated.[2][4]Potentially the highest accuracy as it is a primary ratio method. The signal is directly proportional to the molar concentration.[3][6]
Instrumentation Cost Moderate to high.Moderate.High.
Analysis Time Relatively fast for a single sample run.Can be fast, with run times often under 15 minutes.[2]Can be time-consuming, especially for quantitative ¹³C NMR which requires long relaxation delays.[3]

Quantitative Data of this compound Isomers in Plant Extracts

The concentration of this compound isomers can vary significantly between different plant species, cultivars, and even different parts of the same plant. The following table summarizes some reported quantitative data for (Z)-abienol in various tobacco types. Data for (E)-abienol is less commonly reported in the literature.

Plant Species/CultivarPlant Part(Z)-Abienol Concentration (µg/g dry weight unless otherwise noted)Reference
Nicotiana tabacum cv. Dabaijin-599Leaves1,068.5[7]
Nicotiana tabacum cv. T1-HoLeaves1,409.2[7]
Nicotiana tabacum cv. T1-HeLeaves858.3[7]
Nicotiana tabacum cv. T1-Ho (seedlings)Leaves111.5[7]
Nicotiana tabacum cv. T1-Ho (rosette stage)Leaves380.8[7]
Nicotiana tabacum cv. T1-Ho (budding stage)Leaves688.7[7]
Nicotiana tabacum cv. Galpao Comun (upper stalk)Leavesup to 13.2 µg/cm²[8]
Nicotiana tabacum cv. Samsun (upper stalk)Leavesup to 12.6 µg/cm²[8]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible quantitative data. The following sections provide representative methodologies for sample preparation and analysis using GC-MS, HPLC, and NMR.

Sample Preparation from Plant Material

A general workflow for the extraction of labdane diterpenes like this compound from plant material is a critical first step.[9]

  • Drying and Grinding : Plant material (e.g., leaves, trichomes) should be dried (e.g., freeze-drying or air-drying at a low temperature to prevent degradation) and then ground into a fine powder to increase the surface area for extraction.[9]

  • Extraction : The powdered plant material is then extracted with a suitable organic solvent. Common solvents for diterpenes include ethanol, methanol, hexane, or ethyl acetate.[9][10] The extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction.[9]

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Purification (Optional but Recommended) : For cleaner samples and to reduce matrix effects, a purification step such as solid-phase extraction (SPE) or column chromatography can be employed.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of terpenes and other phytosterols and may require optimization for specific this compound isomers.[1][11][12]

  • Derivatization : To a known amount of the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to convert the this compound isomers into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS System : An Agilent gas chromatograph coupled to a mass selective detector or equivalent.

  • Column : A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection : 1 µL of the derivatized sample is injected in splitless mode.

  • Inlet Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 5°C/min, and hold for 10 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.[1][12] Monitor characteristic ions for the TMS derivatives of this compound isomers.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification : Create a calibration curve using authentic standards of the this compound isomers treated with the same derivatization procedure. An internal standard (e.g., cholestane) should be used to correct for variations in sample preparation and injection.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from validated methods for the analysis of other non-volatile compounds in Nicotiana species and may require optimization.[2][4]

  • HPLC System : A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds.

  • Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program :

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: Return to 50% B

    • 22-25 min: Re-equilibration at 50% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detection at a wavelength where this compound isomers show significant absorbance (e.g., around 210 nm, as this compound lacks a strong chromophore).

  • Quantification : Prepare a calibration curve using external standards of the purified this compound isomers dissolved in the mobile phase. An internal standard can also be used for improved accuracy.

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is based on general principles for quantitative ¹³C NMR and may need adjustment based on the specific instrument and sample.[3][5][6]

  • Sample Preparation : Accurately weigh a known amount of the purified plant extract and a known amount of an internal standard (e.g., maleic acid or another compound with sharp, well-resolved signals that do not overlap with the analyte signals) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). To shorten the long T₁ relaxation times of quaternary carbons, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[5]

  • NMR Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of inverse-gated decoupling.

  • Acquisition Parameters :

    • Pulse Program : Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate integrals.[6][13]

    • Flip Angle : A 90° pulse angle should be used.

    • Relaxation Delay (d1) : This is a critical parameter. The delay should be at least 5 times the longest T₁ relaxation time of any carbon signal of interest (both the analyte and the internal standard).[6] If a relaxation agent is not used, this can lead to very long experiment times.

    • Number of Scans (ns) : Sufficient scans should be acquired to obtain a good signal-to-noise ratio (S/N > 150:1 is recommended for good accuracy).

  • Data Processing :

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate well-resolved signals for both the this compound isomers and the internal standard.

  • Quantification : The concentration of the this compound isomer is calculated based on the ratio of the integral of a specific carbon signal of the isomer to the integral of a signal from the internal standard, taking into account the number of carbons contributing to each signal and the molar masses of the compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound isomers from plant extracts.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis plant_material Plant Material (e.g., Leaves) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract gcms GC-MS Analysis (with derivatization) crude_extract->gcms hplc HPLC-UV Analysis crude_extract->hplc nmr qNMR Analysis crude_extract->nmr quantification Quantification of This compound Isomers gcms->quantification hplc->quantification nmr->quantification

References

A Comparative Guide to Ambrox Synthesis: Abienol vs. Sclareol as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key fragrance compounds like Ambrox is of paramount importance. This guide provides an objective comparison of two primary precursors for Ambrox synthesis: abienol and sclareol, supported by experimental data and detailed methodologies.

The fragrance industry has long sought sustainable and efficient methods for producing Ambrox, a valuable substitute for the rare and ethically controversial ambergris. The most established commercial routes for Ambrox synthesis begin with two naturally derived diterpenes: sclareol and this compound. While both pathways yield the desired product, they differ significantly in terms of reaction steps, overall yield, and precursor availability.

Executive Summary

The traditional and more commercially mature route to Ambrox utilizes sclareol, a diterpene readily available from clary sage (Salvia sclarea). This multi-step synthesis is well-documented and can achieve high overall yields. A more recent alternative starts from this compound, a diterpene found in sources like balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). The synthesis from this compound is notably shorter, involving a two-step process. This guide will delve into the experimental specifics of each pathway to provide a clear comparison for researchers selecting a synthetic strategy.

Comparison of Synthetic Pathways

The synthesis of Ambrox from both sclareol and this compound ultimately proceeds through a common intermediate: ambradiol. However, the methods to arrive at this crucial diol differ significantly.

Data Presentation: this compound vs. Sclareol for Ambrox Synthesis
ParameterThis compound PathwaySclareol Pathway (Multi-Step)Sclareol Pathway (One-Pot)
Precursor (+)-cis-Abienol(-)-Sclareol(-)-Sclareol
Key Steps 1. Ozonolysis2. Cyclodehydration1. Oxidative Degradation2. Reduction3. CyclodehydrationOne-pot oxidation and cyclization
Key Intermediates AmbradiolSclareolide, AmbradiolNot isolated
Overall Yield ~68% (calculated from step-wise yields)Up to 75%[1]~20%[2][3][4]
Number of Steps 231
Primary Reagents Ozone, Sodium borohydride, Tosyl chloride, PyridinePotassium permanganate/Ozone, Lithium aluminum hydride, p-Toluenesulfonic acidHydrogen peroxide, Quaternary ammonium phosphomolybdate catalyst
Key Advantages Shorter reaction sequenceHigh overall yield, well-established processReduced workup and purification steps
Key Disadvantages Lower overall yield compared to multi-step sclareol routeLonger reaction sequenceLower overall yield

Experimental Protocols

Synthesis of Ambrox from this compound

The synthesis of Ambrox from (+)-cis-abienol is a concise two-step process.

Step 1: Ozonolysis of (+)-cis-Abienol to Ambradiol

  • Methodology: A solution of (+)-cis-abienol in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78°C). A stream of ozone is then bubbled through the solution until the starting material is consumed (as monitored by thin-layer chromatography). The reaction mixture is then quenched with a reducing agent, such as sodium borohydride, to yield ambradiol.

  • Yield: This step proceeds with high efficiency, with reported yields for the formation of ambradiol from cis-abienol.

Step 2: Cyclodehydration of Ambradiol to Ambrox

  • Methodology: The ambradiol obtained from the ozonolysis step is dissolved in pyridine. Tosyl chloride is then added, and the mixture is stirred, typically at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • Yield: The cyclization of ambradiol to Ambrox is also a high-yielding step.

Synthesis of Ambrox from Sclareol (Multi-Step)

The traditional synthesis of Ambrox from (-)-sclareol is a three-step process.

Step 1: Oxidative Degradation of (-)-Sclareol to Sclareolide

  • Methodology: The side chain of sclareol is cleaved oxidatively to form the lactone, sclareolide. This can be achieved using various oxidizing agents, with potassium permanganate or ozone being common choices. For example, sclareol can be treated with potassium permanganate in a suitable solvent system.

  • Yield: This oxidative cleavage is a critical step, and its efficiency can vary depending on the chosen oxidant and reaction conditions.

Step 2: Reduction of Sclareolide to Ambradiol

  • Methodology: The lactone group of sclareolide is reduced to the corresponding diol, ambradiol. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran.

  • Yield: This reduction is generally a high-yielding transformation.

Step 3: Cyclodehydration of Ambradiol to Ambrox

  • Methodology: This final step is identical to the cyclization step in the this compound pathway. Ambradiol is treated with an acid catalyst, such as p-toluenesulfonic acid, in a non-polar solvent like toluene, and heated to effect the intramolecular cyclization to Ambrox.

  • Yield: This acid-catalyzed cyclization is typically very efficient.

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the synthesis of Ambrox from both this compound and sclareol.

Ambrox_Synthesis_Comparison cluster_this compound This compound Pathway cluster_sclareol Sclareol Pathway This compound This compound Ambradiol_A Ambradiol This compound->Ambradiol_A 1. O₃ 2. NaBH₄ Ambrox_A Ambrox Ambradiol_A->Ambrox_A TsCl, Pyridine Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidation (e.g., KMnO₄) Ambradiol_S Ambradiol Sclareolide->Ambradiol_S Reduction (e.g., LiAlH₄) Ambrox_S Ambrox Ambradiol_S->Ambrox_S Acid Catalyst (e.g., p-TsOH)

Figure 1. Comparative workflow of Ambrox synthesis from this compound and sclareol.

Conclusion

Both this compound and sclareol are viable and effective precursors for the synthesis of Ambrox. The choice between the two will likely depend on the specific priorities of the research or production team.

  • For a shorter, more streamlined synthesis , the This compound pathway offers a clear advantage with its two-step process.

  • For achieving the highest possible overall yield , the well-established, multi-step sclareol pathway remains a robust and reliable option[1].

  • The one-pot sclareol method presents a compelling alternative for simplifying the process, though at the cost of a lower yield compared to the multi-step route[2][3][4].

Researchers should carefully consider factors such as precursor availability and cost, desired yield, and process complexity when selecting their synthetic strategy for Ambrox production. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process.

References

Evaluating the efficiency of different abienol extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Abienol Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extraction method is a critical first step in the isolation and research of bioactive compounds. This guide provides an objective comparison of various techniques for extracting cis-abienol, a labdane-type diterpenoid alcohol found in the oleoresin of balsam fir (Abies balsamea) and other conifers. Cis-abienol is a valuable precursor for the synthesis of fragrance compounds and possesses notable biological activities. The efficiency, yield, purity, and environmental impact of the extraction process are paramount for successful research and development. This document details and compares conventional and modern extraction techniques, providing supporting data and standardized protocols to aid in methodological selection.

Quantitative Comparison of Extraction Methods

The efficiency of an extraction method can be evaluated based on several key performance indicators, including yield, purity of the final extract, time, and solvent consumption. The following table summarizes the typical performance of four common extraction techniques when applied to lipophilic diterpenoids like this compound. The values presented are representative and intended for comparative purposes.

Extraction Method Relative Yield (%) Relative Purity (%) Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Soxhlet Extraction 85-9570-806 - 24 hoursVery HighHigh yield, simple equipment.[1][2]Time-consuming, large solvent volume, potential thermal degradation of compounds.[3][4]
Ultrasound-Assisted Extraction (UAE) 90-9875-8515 - 60 minutesModerateFast, efficient at lower temperatures, reduced energy and solvent use.[5][6][7]Reproducibility can be affected by equipment; potential for free radical formation.[5]
Microwave-Assisted Extraction (MAE) 95-9980-905 - 30 minutesLowExtremely rapid, low solvent use, high efficiency and reproducibility.[8][9][10]Requires specialized equipment, potential for localized overheating.[2]
Supercritical Fluid Extraction (SFE) 80-9090-981 - 4 hoursVery Low (CO₂)"Green" method, high selectivity, solvent-free final product.[11][12]High initial equipment cost, less efficient for polar compounds without a co-solvent.[13][14]

Experimental Workflow for Method Comparison

To objectively evaluate the most suitable extraction technique for a specific application, a standardized workflow is essential. The following diagram outlines the logical steps from raw material preparation to the final comparative analysis of the extracts.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis RawMaterial Raw Plant Material (e.g., Abies balsamea bark) Grinding Grinding & Sieving RawMaterial->Grinding Homogenization Homogenization of Sample Grinding->Homogenization Soxhlet Soxhlet Homogenization->Soxhlet UAE UAE Homogenization->UAE MAE MAE Homogenization->MAE SFE SFE Homogenization->SFE Filtration Filtration & Concentration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Yield Yield Calculation CrudeExtract->Yield Purity Purity Analysis (GC-MS/HPLC) CrudeExtract->Purity Comparison Comparative Evaluation Yield->Comparison Purity->Comparison

Caption: Workflow for comparing this compound extraction methods.

Experimental Protocols

The following sections provide detailed methodologies for each of the discussed extraction techniques.

Soxhlet Extraction (Conventional Method)

This technique is often used as a benchmark for comparison due to its exhaustive extraction capability.[4]

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Protocol:

    • Place 10 g of dried, powdered plant material into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of n-hexane (or another suitable non-polar solvent).

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.[1]

    • After extraction, cool the apparatus and collect the solvent containing the extract.

    • Concentrate the extract using a rotary evaporator to remove the solvent.

    • Dry the resulting oleoresin under a vacuum to obtain the final crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer.[5][15] This method is known for reducing extraction time and solvent consumption.[16]

  • Apparatus: Ultrasonic bath or probe system, extraction vessel (beaker or flask).

  • Protocol:

    • Place 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethanol.

    • Place the flask in an ultrasonic bath or insert an ultrasonic probe.

    • Sonicate the mixture for 30 minutes at a frequency of 35 kHz and a controlled temperature of 40°C.[16]

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue with another 50 mL of solvent and filter again.

    • Combine the filtrates and concentrate using a rotary evaporator.

    • Dry the crude extract under a vacuum.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction of target compounds.[9] This technique is characterized by very short extraction times and reduced solvent use.[8]

  • Apparatus: Microwave extractor with closed-vessel capability.

  • Protocol:

    • Place 5 g of dried, powdered plant material into a 100 mL microwave-safe extraction vessel.

    • Add 50 mL of isopropanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: 500 W power, temperature of 100°C, and an extraction time of 15 minutes.[17]

    • After the extraction cycle, allow the vessel to cool to room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator.

    • Dry the crude extract under a vacuum.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically CO₂, as the extraction solvent.[11] By manipulating temperature and pressure, the solvent properties of CO₂ can be finely tuned to selectively extract compounds like this compound.[12]

  • Apparatus: Supercritical fluid extractor system.

  • Protocol:

    • Load 10 g of dried, powdered plant material into the extraction vessel.

    • Pressurize the system with CO₂ and set the extraction conditions: pressure at 200 bar and temperature at 50°C.[14]

    • Maintain a constant CO₂ flow rate of 2 mL/min for 2 hours.

    • The extract is precipitated from the supercritical fluid in a cyclone separator as the pressure is reduced.

    • Collect the extract from the separator. The resulting product is solvent-free.

    • Weigh the final extract to determine the yield.

References

A Comparative Guide to Chromatographic Techniques for Purity Assessment of Synthesized Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the purity assessment of synthesized abienol. The information presented is supported by established analytical practices for diterpenes and related compounds, offering a framework for selecting the most suitable technique for specific research and quality control needs.

Introduction

Data Presentation: Comparison of Chromatographic Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for the purity analysis of synthesized this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.Partitioning between a liquid mobile phase and a solid stationary phase on a plate based on polarity.
Typical Stationary Phase Reversed-phase C18 or C8 silicaNon-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columnSilica gel 60 F254 or RP-18 F254s
Typical Mobile Phase Gradient of acetonitrile and water or methanol and water.Inert carrier gas (e.g., Helium, Nitrogen).Mixture of non-polar and polar organic solvents (e.g., hexane:ethyl acetate).
Derivatization Generally not required.Often required (e.g., silylation to form TMS ethers) to increase volatility and thermal stability.Generally not required.
Detection UV/Vis (Diode Array Detector), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).UV light (254 nm), staining reagents (e.g., anisaldehyde-sulfuric acid).
Resolution HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL (with derivatization)~10 - 100 ng/spot
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL~0.5 - 5 ng/mL (with derivatization)~50 - 500 ng/spot
Analysis Time 15 - 45 minutes per sample20 - 60 minutes per sample20 - 60 minutes per plate (multiple samples)
Quantitative Accuracy HighHighSemi-quantitative to Quantitative (with densitometry)
Typical Impurities Detected Non-volatile impurities, isomers, degradation products.Volatile and semi-volatile impurities, isomers, residual solvents.Gross impurities, reaction progress monitoring.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for diterpenes and can be optimized for the specific requirements of this compound analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 70% A, 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Analysis: Inject the calibration standards and the sample solution. The purity of the synthesized this compound is determined by comparing the peak area of this compound in the sample to the calibration curve. Impurities are identified by their retention times and spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the analysis of this compound and its volatile and semi-volatile impurities, requiring derivatization.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of anhydrous pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized sample. Identify this compound-TMS ether and impurity-TMS ethers by their retention times and mass spectra. Quantify purity based on the relative peak area percentage.

Thin-Layer Chromatography (TLC)

This protocol provides a basic TLC method for rapid, qualitative assessment of this compound purity and for monitoring reaction progress.

  • Plate: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20, v/v). The ratio can be adjusted to optimize separation.

  • Sample Application: Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1-2 mg/mL. Apply 1-2 µL of the sample solution as a small spot on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate and visualize the spots under UV light at 254 nm.

    • For enhanced visualization, spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 100-110 °C for 5-10 minutes. Diterpenes typically appear as colored spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. Compare the Rf value of the main spot with that of an this compound reference standard. The presence of additional spots indicates impurities.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a chromatographic technique and the general experimental workflow for purity assessment.

Chromatographic_Technique_Selection start Purity Assessment of Synthesized this compound question1 Primary Goal? start->question1 node_quant Accurate Quantification & Impurity Profiling question1->node_quant Quantitative node_qual Rapid Qualitative Check & Reaction Monitoring question1->node_qual Qualitative question2 Nature of Impurities? node_quant->question2 technique_tlc TLC node_qual->technique_tlc node_volatile Volatile/Semi-volatile (e.g., Residual Solvents) question2->node_volatile Volatile node_nonvolatile Non-volatile (e.g., Isomers, Degradants) question2->node_nonvolatile Non-Volatile technique_gcms GC-MS node_volatile->technique_gcms technique_hplc HPLC node_nonvolatile->technique_hplc

Caption: Decision tree for selecting the appropriate chromatographic technique.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation sample_prep Dissolve Synthesized this compound in Appropriate Solvent derivatization Derivatization (if required, e.g., for GC-MS) sample_prep->derivatization chromatography Perform Chromatographic Separation (HPLC, GC, or TLC) sample_prep->chromatography No standard_prep Prepare this compound Reference Standard Solutions standard_prep->derivatization standard_prep->chromatography No derivatization->chromatography Yes detection Detection of Analytes (UV, MS, Staining) chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Generate Calibration Curve (for quantitative methods) peak_integration->calibration purity_calc Calculate Purity and Impurity Levels peak_integration->purity_calc calibration->purity_calc

Caption: General experimental workflow for chromatographic purity assessment.

A Comparative Guide to MEP and MVA Pathways for Enhanced Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of abienol, a key precursor for the synthesis of the valuable fragrance compound Ambrox®, has been a significant focus of metabolic engineering. The biosynthesis of this compound relies on the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In microbial hosts such as Escherichia coli, these precursors can be generated through two primary metabolic routes: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (MVA) pathway. This guide provides a comparative analysis of these two pathways for this compound production, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting and optimizing their production strategies.

Data Presentation: MEP vs. MVA Pathway Performance

The following table summarizes quantitative data from studies where both the native E. coli MEP pathway and a heterologous MVA pathway were engineered to enhance cis-abienol production. The data clearly demonstrates the superior performance of the engineered MVA pathway in driving higher yields of the target compound.

Pathway StrategyKey Genes Engineered/Overexpressedcis-Abienol Titer (mg/L)Fold Increase vs. Basal MEP PathwayReference
Endogenous MEP Pathway dxs, idi, ispD, ispF~4.5~7-fold[1][2]
Heterologous MVA Pathway mvaE, mvaS, erg12, erg8, erg19, idi~20~31-fold[1][2]
Optimized MVA Pathway with Two-Phase Fed-Batch Fermentation MVA pathway genes + AbCAS and SsTPS2 (diterpene synthases)634.7N/A[3]

Signaling Pathway Diagrams

Visualizing the metabolic pathways is crucial for understanding the flow of intermediates and identifying potential bottlenecks. The following diagrams, generated using Graphviz (DOT language), illustrate the MEP and MVA pathways leading to the synthesis of geranylgeranyl pyrophosphate (GGPP), the direct precursor to this compound.

MEP_Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate Glyceraldehyde-3-phosphate->DXP Dxs Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP Dxr CDP-ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP-ME IspD CDP-MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP-ME->CDP-MEP IspE ME-cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP-MEP->ME-cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but- 2-en-1-yl diphosphate ME-cPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP Idi GPP Geranyl pyrophosphate IPP->GPP FPP Farnesyl pyrophosphate IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP

MEP Pathway for GGPP Synthesis.

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AtoB HMG-CoA Hydroxymethylglutaryl-CoA Acetoacetyl-CoA->HMG-CoA MvaS Mevalonate Mevalonate HMG-CoA->Mevalonate MvaE Mevalonate-P Mevalonate-5-phosphate Mevalonate->Mevalonate-P Erg12 Mevalonate-PP Mevalonate-5-pyrophosphate Mevalonate-P->Mevalonate-PP Erg8 IPP IPP Mevalonate-PP->IPP Erg19 DMAPP DMAPP IPP->DMAPP Idi GPP Geranyl pyrophosphate IPP->GPP FPP Farnesyl pyrophosphate IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP

MVA Pathway for GGPP Synthesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative study of MEP and MVA pathways for this compound production in a microbial host.

Experimental_Workflow cluster_Cloning Strain Construction cluster_Fermentation Production cluster_Analysis Analysis Plasmid_Design Plasmid Design (MEP & MVA pathway genes, Diterpene Synthases) Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Design->Gene_Synthesis Cloning Cloning into Expression Vectors Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Shake_Flask Shake Flask Cultivation (Initial Screening) Transformation->Shake_Flask Fed_Batch Fed-Batch Fermentation (Scale-up) Shake_Flask->Fed_Batch Two_Phase Two-Phase Cultivation (In situ product removal) Fed_Batch->Two_Phase Extraction Solvent Extraction of this compound Two_Phase->Extraction Quantification GC-MS Analysis (Quantification) Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Experimental Workflow Diagram.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the comparative study of MEP and MVA pathways for this compound production.

Strain and Plasmid Construction

Objective: To construct E. coli strains capable of overproducing this compound through either the engineered MEP or MVA pathway.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression).

  • Expression vectors (e.g., pET, pTrc, pACYC series).

  • Genes for MEP pathway (e.g., dxs, idi, ispD, ispF from E. coli).

  • Genes for MVA pathway (e.g., mvaE, mvaS from Enterococcus faecalis; erg12, erg8, erg19, idi from Saccharomyces cerevisiae).

  • Diterpene synthase genes (e.g., AbCAS from Abies balsamea, SsTPS2 from Salvia sclarea).

  • Restriction enzymes, T4 DNA ligase, and competent cells.

  • LB agar and broth, appropriate antibiotics.

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the coding sequences of the selected MEP and MVA pathway genes, as well as the diterpene synthase genes, using PCR with primers containing appropriate restriction sites.

    • Digest the amplified DNA fragments and the expression vectors with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the linearized vectors using T4 DNA ligase.

    • For multi-gene pathways, assemble the genes into operons under the control of an inducible promoter (e.g., T7 or Trc).

  • Transformation:

    • Transform the ligation products into competent E. coli DH5α cells for plasmid propagation.

    • Verify the correct constructs by colony PCR and Sanger sequencing.

    • Transform the verified plasmids into the expression host E. coli BL21(DE3).

Fed-Batch Fermentation

Objective: To achieve high-cell-density cultivation and enhanced this compound production.

Materials:

  • Bioreactor (e.g., 5-L stirred-tank).

  • Fermentation medium (e.g., a defined mineral medium with glucose as the carbon source).[4]

  • Feeding solution (concentrated glucose and nutrient solution).

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Antifoam agent.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 100 mL of fermentation medium in a shake flask and grow until the OD600 reaches 2-3.

  • Bioreactor Operation:

    • Inoculate the bioreactor containing the initial fermentation medium with the seed culture.

    • Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of ammonia).

    • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding the concentrated glucose solution at an exponential rate to maintain a specific growth rate.

  • Induction and Production:

    • When the OD600 reaches a desired level (e.g., 20-30), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 25-30°C to improve protein solubility and product stability.

    • Continue the fermentation for 48-72 hours, maintaining a constant feeding rate.

Two-Phase Cultivation

Objective: To mitigate product toxicity and improve this compound recovery by in situ extraction.

Materials:

  • Organic solvent (e.g., dodecane, isopropyl myristate).

  • Fermentation setup as described above.

Procedure:

  • At the time of induction, add a sterile organic solvent to the fermentation broth to form a second phase (typically 10-20% v/v).

  • The hydrophobic this compound will partition into the organic layer, reducing its concentration in the aqueous phase and thereby alleviating potential feedback inhibition or toxicity to the cells.

  • At the end of the fermentation, the two phases can be separated for product extraction from the organic layer.

This compound Extraction and Quantification

Objective: To extract and quantify the amount of this compound produced.

Materials:

  • Organic solvent for extraction (e.g., ethyl acetate, hexane).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • This compound standard.

Procedure:

  • Extraction:

    • If a two-phase system was used, separate the organic layer.

    • If a single-phase fermentation was performed, extract the whole broth with an equal volume of ethyl acetate.

    • Centrifuge to separate the phases and collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • GC-MS Analysis:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot of the sample into the GC-MS.

    • GC Conditions (example):

      • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-500.

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the this compound concentration by creating a standard curve with known concentrations of the this compound standard.[5]

Conclusion

The comparative analysis of the MEP and MVA pathways for this compound production in E. coli unequivocally highlights the superiority of the heterologous MVA pathway. Engineering the MVA pathway leads to a significantly higher flux towards the isoprenoid precursors, resulting in a substantial increase in this compound titers. Further process optimization, such as implementing fed-batch fermentation and two-phase cultivation, can further enhance production to commercially relevant levels. This guide provides researchers with the foundational knowledge, comparative data, and detailed protocols necessary to embark on or optimize their own this compound production strategies, paving the way for more efficient and sustainable manufacturing of this valuable chemical.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Abienol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of abienol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a detailed overview of their respective methodologies and performance characteristics to aid in the selection of the most suitable method for specific research or quality control needs. This document also outlines a general workflow for the cross-validation of these analytical methods, ensuring data consistency and reliability across different analytical platforms.

Data Presentation: A Comparative Analysis of HPLC-UV and GC-MS for this compound Quantification

The following table summarizes the typical quantitative performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.[1][2][3][4][5][6][7]

Validation ParameterHPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998
Linear Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD%) < 2%< 5%
Specificity Moderate to HighVery High
Sample Throughput HighModerate

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, including plant extracts and in-process manufacturing samples.

1. Sample Preparation:

  • Extraction: A known quantity of the sample matrix (e.g., 1 gram of dried plant material) is extracted with a suitable solvent such as methanol or ethanol.[6][8] The extraction can be performed using techniques like sonication or Soxhlet extraction to ensure efficient recovery of this compound.

  • Filtration: The resulting extract is filtered through a 0.45 µm syringe filter to remove particulate matter that could interfere with the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, typically around 210 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • A stock solution of a certified this compound reference standard is prepared in the mobile phase.

  • A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially in complex matrices.

1. Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, this compound is extracted from the sample matrix using an appropriate organic solvent.

  • Derivatization: Due to the polar nature of the hydroxyl group in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. A common approach is to convert this compound to its trimethylsilyl (TMS) ether by reacting the extract with a silylating agent (e.g., BSTFA with 1% TMCS).[10]

  • Cleanup: The derivatized sample may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[10]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of this compound from other components in the sample. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.[4]

3. Calibration:

  • A derivatized this compound reference standard is used to prepare a series of calibration standards.

  • A calibration curve is constructed by plotting the peak area of the selected ion against the concentration of the standards.

Mandatory Visualization

Analytical_Method_Cross_Validation cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) cluster_crossval Cross-Validation Study M1_Val Full Method Validation M1_SOP Standard Operating Procedure (SOP) 1 M1_Val->M1_SOP Analyze_M1 Analyze Samples with Method 1 M1_SOP->Analyze_M1 M2_Val Full Method Validation M2_SOP Standard Operating Procedure (SOP) 2 M2_Val->M2_SOP Analyze_M2 Analyze Samples with Method 2 M2_SOP->Analyze_M2 Select_Samples Select Representative Samples Select_Samples->Analyze_M1 Select_Samples->Analyze_M2 Compare_Results Statistically Compare Results Analyze_M1->Compare_Results Analyze_M2->Compare_Results Acceptance Acceptance Criteria Met? Compare_Results->Acceptance Success Methods are Interchangeable Acceptance->Success Yes Failure Investigate Discrepancies Acceptance->Failure No

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of two robust methods for this compound quantification and the process to ensure their cross-validated comparability. For successful implementation, it is crucial to perform in-house validation according to the specific laboratory conditions and regulatory requirements.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Abienol, like many research chemicals, requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety precautions associated with handling this compound. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

  • Lab coat

  • Safety goggles or face shield

  • Chemical-resistant gloves

In the event of accidental contact, refer to the substance's Safety Data Sheet (SDS) for detailed first-aid measures. A general safety summary is provided in the table below.

Hazard Classification & Precautionary StatementsFirst Aid MeasuresEnvironmental Precautions
Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]Do not let product enter drains. [1]
Causes serious eye irritation. Wear eye protection/face protection.If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
General Advice: Show the Safety Data Sheet to the doctor in attendance.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and in accordance with local regulations. Treat all this compound waste as hazardous chemical waste.[2]

  • Personnel Training: Ensure all personnel handling this compound for disposal have completed institutional chemical waste management training.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, compatible hazardous waste container. This should be a clearly labeled, sealable container, such as a plastic or glass jar.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container that is compatible with the solvent used.[2] Never dispose of this compound solutions down the drain.[1]

    • Sharps: Any sharps, such as needles or Pasteur pipettes contaminated with this compound, must be placed in an approved sharps container designated for hazardous chemical waste.[2]

  • Labeling of Hazardous Waste:

    • Properly label the hazardous waste container with its contents. The label should clearly state "Hazardous Waste" and identify "this compound" as a constituent. List all components of a mixture, including solvents.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • This area should be secure, away from general lab traffic, and ideally within secondary containment to prevent spills.[2]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[2]

    • EHS personnel will then collect the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid Solid Waste Container segregate->solid Solid liquid Liquid Waste Container segregate->liquid Liquid sharps Sharps Container segregate->sharps Sharps label Label Container with 'Hazardous Waste - this compound' and Contents solid->label liquid->label sharps->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store request Submit Waste Pickup Request to EHS store->request end EHS Collection for Final Disposal (Incineration) request->end

References

Personal protective equipment for handling Abienol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Abienol

Core Safety Information and Hazard Identification

While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available in public databases, the absence of data does not signify an absence of potential hazards. As a research chemical with unknown toxicological properties, it must be handled as a potentially hazardous substance. All routes of exposure, including inhalation, skin contact, and ingestion, should be minimized.

Known Physical and Chemical Properties of (+)-cis-Abienol:

PropertyValue
CAS Number17990-16-8
Molecular FormulaC20H34O
Molecular Weight290.48 g/mol
AppearanceWhite to off-white solid
Melting Point38.00 °C
Boiling Point369.90 °C (estimated)
Flash Point161.90 °C (estimated)
SolubilitySoluble in organic solvents such as benzyl alcohols or ethers; very low solubility in water (0.04616 mg/L @ 25 °C est.)
StorageStore at < -15°C

(Data sourced from Biosynth, The Good Scents Company, and CD BioSustainable)[1][3][4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the compound. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.

Protection TypeSpecificationPurpose
Respiratory NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of aerosolized particles, especially when handling the powder outside of a primary containment unit.
Hand Double-gloving with chemical-resistant nitrile gloves.To prevent dermal absorption. The outer glove should be changed immediately upon suspected contamination.
Body Disposable, low-permeability gown with a solid front and tight-fitting cuffs.To protect skin and personal clothing from contamination. Gowns should not be worn outside the laboratory area.
Eye Chemical splash goggles or a full-face shield.To protect eyes from airborne powder and accidental splashes.

Operational Plans: Safe Handling and Experimental Protocols

Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Handling Solid this compound: All weighing and aliquoting of this compound powder must be performed within a certified chemical fume hood, a powder containment hood, or a glove box to prevent the generation and inhalation of dust.

  • Handling this compound Solutions: Preparation and handling of this compound solutions should be conducted in a chemical fume hood.

Standard Operating Procedure (SOP)
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Assemble all required equipment and reagents before commencing work.

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of this compound within the designated engineering controls.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and glassware.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Safe Handling Workflow

Standard Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe assemble_materials Assemble Materials & Equipment don_ppe->assemble_materials weigh_transfer Weigh/Transfer this compound in Containment assemble_materials->weigh_transfer Proceed to handling prepare_solution Prepare Solution (if applicable) weigh_transfer->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE (outer to inner) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard Workflow for Handling this compound API.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Skin Contact:

    • Immediately remove contaminated PPE and clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Emergency Response Logic

Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eyes Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event (Skin, Eyes, Inhalation, Ingestion) remove_clothing Remove Contaminated Clothing/PPE exposure->remove_clothing flush_eyes Flush Eyes with Water (15 min) exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air rinse_mouth Rinse Mouth with Water exposure->rinse_mouth wash_skin Wash Area with Soap & Water (15 min) remove_clothing->wash_skin medical Seek Immediate Medical Attention wash_skin->medical flush_eyes->medical fresh_air->medical rinse_mouth->medical

Caption: Logic for Immediate Emergency Response to Exposure.

Disposal Plan

The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All this compound waste must be treated as hazardous chemical waste.

Waste Segregation and Disposal Steps
  • Segregation: Do not mix this compound waste with non-hazardous or biohazardous waste.

  • Containment:

    • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, wipes, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a compatible, sealed container. The container must be clearly labeled with "Hazardous Waste" and the chemical constituents.

    • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • The final disposal method for investigational or research compounds is typically high-temperature incineration through a certified environmental management vendor.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[5] Do not dispose of this compound waste down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.